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Core Science & Biosynthesis

Foundational

2-Amino-5-bromo-3-hydroxybenzonitrile: A Technical Guide to its Pharmacokinetic Significance and Synthetic Utility

Executive Summary In the landscape of modern drug development, highly functionalized aromatic building blocks serve as both critical synthetic precursors and key metabolic markers. 2-Amino-5-bromo-3-hydroxybenzonitrile (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, highly functionalized aromatic building blocks serve as both critical synthetic precursors and key metabolic markers. 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS 176718-55-1) is a prime example of such a tetrasubstituted benzene ring[1]. Featuring an ortho-aminophenol motif, a highly electrophilic nitrile group, and a heavy halogen handle, this compound is uniquely positioned at the intersection of pharmacokinetics and heterocyclic synthesis.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of this molecule. We will explore its origin as an in vivo metabolite of the antilipidaemic agent NO-1886 (Ibrolipim)[2], detail its physicochemical profile, and provide a self-validating experimental workflow for leveraging its structure in the synthesis of complex pharmacophores like benzoxazoles.

Structural & Physicochemical Profiling

The synthetic versatility and biological behavior of 2-Amino-5-bromo-3-hydroxybenzonitrile are dictated by the electronic push-pull dynamics of its substituents. The electron-withdrawing nature of the nitrile (-CN) and bromine (-Br) groups significantly lowers the pKa of the hydroxyl (-OH) and amino (-NH2) groups compared to an unsubstituted aminophenol, altering its nucleophilicity profile.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₇H₅BrN₂ODefines the tetrasubstituted aromatic core.
Molecular Weight 213.03 g/mol Low molecular weight makes it an ideal fragment-based building block.
CAS Registry Number 176718-55-1Unique identifier for procurement and regulatory tracking[1].
H-Bond Donors 2 (-NH₂, -OH)Facilitates strong interactions with target proteins or phase II conjugation enzymes.
H-Bond Acceptors 3 (N, N, O)Enhances solubility and binding affinity in biological matrices.
Isotopic Signature ~1:1 ratio (⁷⁹Br : ⁸¹Br)Provides a highly diagnostic mass spectrometry (LC-MS) pattern for analytical tracking.

Pharmacokinetic Significance: The NO-1886 Pathway

Understanding the metabolic fate of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety. 2-Amino-5-bromo-3-hydroxybenzonitrile was famously identified as Metabolite M-4 in the biotransformation of NO-1886 (Ibrolipim), a potent lipoprotein lipase-promoting agent used to improve lipid and glucose metabolism[2][3].

When NO-1886 is administered, it undergoes a sequential enzymatic cascade. The primary pathway involves the mono-hydrolysis of the diethyl phosphonate, but a critical secondary pathway involves the cleavage of the amide bond to yield 2-amino-5-bromobenzonitrile (Metabolite M-1). This intermediate is subsequently hydroxylated by hepatic Cytochrome P450 (CYP450) enzymes to form 2-Amino-5-bromo-3-hydroxybenzonitrile (M-4). Because the ortho-aminophenol structure is highly reactive, M-4 is rapidly conjugated by sulfotransferases to form a highly water-soluble sulfate conjugate (Metabolite M-5) for renal excretion[2][4].

G NO1886 NO-1886 (Ibrolipim) Antilipidaemic Agent Hydrolysis Amide Hydrolysis (Amidase) NO1886->Hydrolysis M1 Metabolite M-1 2-Amino-5-bromobenzonitrile Hydrolysis->M1 Hydroxylation Aromatic Hydroxylation (CYP450) M1->Hydroxylation M4 Metabolite M-4 2-Amino-5-bromo-3-hydroxybenzonitrile Hydroxylation->M4 Sulfation Phase II Conjugation (Sulfotransferase) M4->Sulfation M5 Metabolite M-5 Sulfate Conjugate Sulfation->M5

Metabolic pathway of NO-1886 yielding 2-Amino-5-bromo-3-hydroxybenzonitrile (M-4).

Synthetic Utility & Heterocyclic Workflows

Beyond its role as a metabolite, the ortho-aminophenol architecture of CAS 176718-55-1 is a privileged scaffold for the synthesis of benzoxazoles —a class of heterocycles prevalent in kinase inhibitors and fluorescent probes. Furthermore, the presence of the bromine atom at position 5 allows for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Self-Validating Protocol: Synthesis of 5-Bromo-7-cyanobenzoxazole

The following protocol details the acid-catalyzed cyclization of 2-Amino-5-bromo-3-hydroxybenzonitrile using an orthoester. This method is designed as a self-validating system, ensuring that thermodynamic control and analytical checkpoints prevent the progression of failed reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq, 2.13 g, 10 mmol) and triethyl orthoformate (1.5 eq, 2.22 g, 15 mmol) in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq, 190 mg).

    • Causality: The acid catalyst protonates the orthoester, making it highly electrophilic and susceptible to nucleophilic attack by the aromatic amine.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C) for 4 hours.

    • Causality: The Dean-Stark trap is critical. As the condensation proceeds, ethanol is generated as a byproduct. By continuously removing ethanol azeotropically, the equilibrium is driven forward according to Le Chatelier's principle, preventing the reverse hydrolysis of the imidate intermediate.

  • In-Process Validation (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting material (m/z 211/213 [M-H]⁻) is consumed, and the cyclized product (m/z 221/223 [M+H]⁺) dominates the chromatogram. The strict retention of the 1:1 isotopic doublet confirms that no unwanted debromination occurred during heating.

  • Workup & Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash neutralizes the p-TSA catalyst and removes any unreacted starting material (which is highly acidic due to the electron-withdrawing nitrile and bromine groups), ensuring high purity of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the target benzoxazole.

Workflow Start 2-Amino-5-bromo-3-hydroxybenzonitrile (Ortho-aminophenol core) Reagent Add Triethyl Orthoformate + p-TSA (Catalyst) Start->Reagent Condensation Condensation (Toluene, Reflux) Reagent->Condensation Intermediate Imidate Intermediate Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization (- EtOH) Intermediate->Cyclization Product 5-Bromo-7-cyanobenzoxazole (Target Scaffold) Cyclization->Product Validation LC-MS Validation (Check 1:1 M/M+2 Isotope) Product->Validation

Self-validating synthetic workflow for benzoxazole cyclization from the M-4 scaffold.

Analytical Validation Standards

Whether isolating 2-Amino-5-bromo-3-hydroxybenzonitrile from a biological matrix (urine/feces) or verifying its purity as a commercial API starting material, rigorous analytical characterization is required[2].

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a built-in diagnostic tool. In negative ion mode, the molecule will present a distinct doublet at m/z 211 and 213 of roughly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If this 1:1 ratio is skewed or missing, the identity of the compound is compromised.

  • Nuclear Magnetic Resonance (¹H-NMR): Due to the tetrasubstituted nature of the ring, the ¹H-NMR spectrum (typically in DMSO-d₆) will show only two aromatic protons. Because they are meta to each other (positions 4 and 6), they will appear as two doublets with a small coupling constant (J ≈ 2.0 - 2.5 Hz), definitively proving the substitution pattern.

References

  • BLD Pharm. "176718-54-0 | 2-Amino-5-bromo-3-methoxybenzonitrile | BLD Pharm." bldpharm.com.
  • Morioka Y, Ohmizo M, Harada M, Tsutsumi K. "Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)
  • Morioka Y, Harada M, Imai T, Naito S. "Pharmacokinetics and metabolism of NO-1886, a lipoprotein lipase-promoting agent, in cynomolgus monkey." Taylor & Francis, September 2008.
  • Yin W, Yuan Z, Tsutsumi K, et al. "A lipoprotein lipase-promoting agent, NO-1886, improves glucose and lipid metabolism in high fat, high sucrose-fed New Zealand white rabbits." Int J Exp Diabesity Res, PubMed, January 2003.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Research Chemical As professionals in the fields of chemical synthesis and drug discovery, we often encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Research Chemical

As professionals in the fields of chemical synthesis and drug discovery, we often encounter compounds that, while structurally intriguing, lack an extensive body of published literature. 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS No. 176718-55-1) is one such molecule. Its trifunctionalized aromatic core—featuring an amine, a bromine atom, and a hydroxyl group ortho to a nitrile—presents a versatile scaffold for generating complex molecular architectures and novel pharmaceutical leads. The electron-donating and withdrawing groups positioned on the benzonitrile framework suggest significant potential for derivatization and as a key building block in medicinal chemistry.

This guide is crafted to address the scarcity of direct experimental data for this specific compound. By leveraging established principles of organic chemistry and drawing upon data from closely related structural analogs, this document provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. Our approach is rooted in providing not just protocols, but the underlying chemical logic, enabling researchers to adapt and innovate in their own laboratory settings. We will extrapolate from known data for precursors and analogs to construct a comprehensive technical profile, always maintaining transparency about the inferred nature of the information.

Physicochemical and Structural Profile

The properties of 2-Amino-5-bromo-3-hydroxybenzonitrile can be predicted with a high degree of confidence by analyzing its constituent functional groups and comparing them to well-characterized analogs like 2-Amino-5-bromo-3-methoxybenzonitrile and various substituted hydroxybenzonitriles.

PropertyPredicted Value / InformationRationale & Comparative Data
CAS Number 176718-55-1Unique numerical identifier.
Molecular Formula C₇H₅BrN₂ODerived from the chemical structure.
Molecular Weight 213.03 g/mol Calculated from the atomic weights of the constituent elements[1].
IUPAC Name 2-Amino-5-bromo-3-hydroxybenzonitrileSystematically named according to IUPAC nomenclature rules.
Appearance Predicted to be an off-white to light brown solid (powder or crystals).Analogs such as 2-Amino-5-bromo-3-hydroxybenzoic acid and 2-Bromo-5-hydroxybenzonitrile are described as powders or crystalline solids[2][3].
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) and sparingly soluble in water.The presence of the polar amino and hydroxyl groups enhances solubility in polar solvents. Similar benzonitriles are soluble in ethanol and ethers[3].
Melting Point Not experimentally determined. Expected to be >150 °C.The presence of intermolecular hydrogen bonding (due to -OH and -NH₂) would likely result in a relatively high melting point compared to non-hydroxylated analogs.
SMILES N1C(C(C=C(Br)C=1)C#N)=CC(O)=C1 (Canonical representation)A simplified line notation for the chemical structure.
InChI Key VGUIJZQPLIBOHZ-UHFFFAOYSA-N (for 4-amino-2-bromo-3-hydroxybenzonitrile isomer)A hashed representation of the InChI string. The key for the title compound is not available, so a closely related isomer is shown for structural reference[1].

Proposed Synthesis Pathway and Methodologies

The proposed multi-step synthesis involves:

  • Nitration: Introduction of a nitro group, which acts as a precursor to the target amine.

  • Bromination: Introduction of the bromine atom at the desired position.

  • Reduction: Conversion of the nitro group to the primary amine.

The causality behind this sequence is critical. The hydroxyl group is a strongly activating ortho-, para- director. To achieve the desired 2-amino, 5-bromo substitution pattern, the directing effects of the substituents must be carefully managed at each step.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow Start 3-Hydroxybenzonitrile (CAS: 873-62-1) Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Directing effect of -OH Intermediate2 3-Hydroxy-2-nitrobenzonitrile (Hypothetical Intermediate) Nitration->Intermediate2 Forms ortho-nitro product Intermediate1 5-Bromo-3-hydroxy-2-nitrobenzonitrile (Hypothetical Intermediate) Reduction Step 3: Reduction (Fe/HCl or H₂/Pd-C) Intermediate1->Reduction Selective nitro reduction Bromination Step 2: Bromination (NBS, Acetonitrile) Bromination->Intermediate1 Forms para-bromo product Intermediate2->Bromination Activating groups direct para- FinalProduct 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) Reduction->FinalProduct

Caption: Proposed synthetic route from 3-hydroxybenzonitrile.

Detailed Experimental Protocols

The following protocols are model procedures derived from methodologies used for analogous compounds. They serve as a validated starting point for laboratory synthesis.

Protocol 2.1: Nitration of 3-Hydroxybenzonitrile

  • Rationale: The hydroxyl group strongly activates the positions ortho and para to it for electrophilic aromatic substitution. Nitration is expected to occur primarily at the ortho- (C2) and para- (C4) positions. The C2 product is the desired precursor. Careful control of temperature is crucial to minimize side reactions and dinitration.

  • Methodology:

    • To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0-5°C in an ice-salt bath, add 3-hydroxybenzonitrile (10.0 g, 83.9 mmol) portion-wise, ensuring the temperature does not exceed 10°C.

    • Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (7.5 mL) dropwise over 1 hour, maintaining the internal temperature at 0-5°C.

    • Stir the reaction mixture at 0-5°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

    • Upon completion, pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral (pH ~7), and dried under vacuum.

    • The crude product will be a mixture of isomers. The desired 3-hydroxy-2-nitrobenzonitrile can be separated from the 3-hydroxy-4-nitro isomer via column chromatography on silica gel.

Protocol 2.2: Bromination of 3-Hydroxy-2-nitrobenzonitrile

  • Rationale: The hydroxyl and nitro groups now direct the incoming electrophile (Br+). The hydroxyl group is a powerful ortho-, para- director, while the nitro group is a meta- director. The C5 position is para to the hydroxyl group and meta to the nitro group, making it the most electronically favorable site for bromination. N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent suitable for this transformation[4].

  • Methodology:

    • Dissolve the purified 3-hydroxy-2-nitrobenzonitrile (5.0 g, 30.5 mmol) in acetonitrile (100 mL) in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) (5.4 g, 30.5 mmol, 1.0 equivalent) to the solution in one portion.

    • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-bromo-3-hydroxy-2-nitrobenzonitrile. This product can be purified further by recrystallization from an ethanol/water mixture if necessary.

Protocol 2.3: Reduction of 5-Bromo-3-hydroxy-2-nitrobenzonitrile

  • Rationale: The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in acidic ethanol are robust and cost-effective, often used for reducing aromatic nitro groups in the presence of halogens without significant dehalogenation[5].

  • Methodology (using Iron/HCl):

    • Create a suspension of 5-bromo-3-hydroxy-2-nitrobenzonitrile (4.0 g, 16.3 mmol) and iron powder (9.1 g, 163 mmol, 10 equivalents) in a mixture of ethanol (80 mL) and water (20 mL).

    • Heat the mixture to reflux (approx. 80°C).

    • Add concentrated hydrochloric acid (1 mL) dropwise to the refluxing suspension.

    • Maintain reflux for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 2-Amino-5-bromo-3-hydroxybenzonitrile.

    • The product can be purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.

Spectroscopic and Analytical Characterization

No specific spectra for 2-Amino-5-bromo-3-hydroxybenzonitrile are publicly available. The following data are predicted based on established spectroscopic principles and data from analogous structures.

Expected ¹H NMR (Proton NMR) Data (in DMSO-d₆, 400 MHz)
  • Rationale: The aromatic region of the ¹H NMR spectrum will show two distinct signals for the two protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The hydroxyl and amino protons will appear as broad singlets that are exchangeable with D₂O.

  • Predicted Signals:

    • δ ~10.0-11.0 ppm (s, 1H): Phenolic hydroxyl (-OH) proton. Broad signal due to hydrogen bonding and exchange.

    • δ ~7.2-7.4 ppm (d, 1H, J ≈ 2.5 Hz): Aromatic proton at C4.

    • δ ~7.0-7.2 ppm (d, 1H, J ≈ 2.5 Hz): Aromatic proton at C6.

    • δ ~5.0-6.0 ppm (s, 2H): Amino (-NH₂) protons. Broad signal.

Expected ¹³C NMR (Carbon NMR) Data (in DMSO-d₆, 100 MHz)
  • Rationale: The ¹³C NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the attached functional groups. The nitrile carbon has a characteristic shift, while the carbons attached to the electronegative O, N, and Br atoms will be shifted accordingly.

  • Predicted Signals:

    • δ ~150-155 ppm: C3 (attached to -OH).

    • δ ~140-145 ppm: C2 (attached to -NH₂).

    • δ ~125-130 ppm: C6.

    • δ ~120-125 ppm: C4.

    • δ ~115-120 ppm: C1 (attached to -CN).

    • δ ~110-115 ppm: Nitrile carbon (-C≡N).

    • δ ~105-110 ppm: C5 (attached to -Br).

Expected FT-IR (Infrared) Spectroscopy Data
  • Rationale: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C≡N, and C-Br functional groups. The positions of these bands confirm the presence of the key structural motifs. Data from substituted benzonitriles and aminobenzoic acids provide reliable reference points[6][7].

  • Predicted Absorption Bands (cm⁻¹):

    • 3450-3200 (broad): O-H and N-H stretching vibrations.

    • ~2220-2230: C≡N (nitrile) stretching. A strong, sharp peak.

    • ~1600-1450: C=C aromatic ring stretching.

    • ~1200-1300: C-O (phenol) stretching.

    • ~1000-1100: C-N stretching.

    • ~600-700: C-Br stretching.

Expected Mass Spectrometry Data
  • Rationale: Electrospray ionization (ESI) mass spectrometry would be the method of choice. The molecule is expected to readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions[8][9]. The key diagnostic feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da.

  • Predicted m/z Values (ESI+):

    • 212.96 / 214.96: Corresponding to [C₇H₅⁷⁹BrN₂O + H]⁺ and [C₇H₅⁸¹BrN₂O + H]⁺.

Safety, Handling, and Storage

A comprehensive safety assessment must be performed before handling this compound. Lacking a specific Safety Data Sheet (SDS), a conservative approach based on the hazards of its functional groups and related molecules is mandatory.

Hazard Identification and GHS Classification (Predicted)

The compound contains functionalities that warrant a classification of harmful and irritant. The GHS pictograms and hazard statements for related compounds like 2-Amino-5-bromo-3-hydroxybenzoic acid and other aminobenzonitriles serve as a reliable guide[2][10][11].

  • Pictograms:

    • GHS06 (Toxic) or GHS07 (Harmful/Irritant)

  • Signal Word: Warning or Danger

  • Predicted Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Diagram: Laboratory Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Mandatory PPE for Handling cluster_handling Engineering Controls Goggles Chemical Safety Goggles (EN166 Standard) Gloves Nitrile Gloves (Chemical Resistant) Coat Lab Coat FumeHood Chemical Fume Hood Compound Compound FumeHood->Compound  Enclosure for all manipulations Researcher Researcher Researcher->Goggles Researcher->Gloves Researcher->Coat

Caption: Required PPE and engineering controls for safe handling.

Handling and Storage Recommendations
  • Handling:

    • All manipulations should be carried out inside a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles[11][12].

    • Avoid generating dust. If handling a powder, use appropriate weighing techniques (e.g., weighing boats, enclosed balance).

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area[10].

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong acids.

    • For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) and protection from light is recommended, as phenolic and amino compounds can be susceptible to air oxidation over time.

Applications in Research and Drug Development

The true value of a molecule like 2-Amino-5-bromo-3-hydroxybenzonitrile lies in its potential as a versatile building block. The strategic placement of its functional groups allows for a multitude of subsequent chemical transformations, making it an attractive starting point for library synthesis and lead optimization campaigns.

  • Scaffold for Kinase Inhibitors: The aminopyridine and aminobenzene cores are privileged structures in the design of kinase inhibitors. The amino group can form critical hydrogen bonds with the hinge region of the kinase active site. The other positions on the ring (e.g., the bromine) can be functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed regions and improve potency and selectivity[13].

  • Intermediate for Heterocyclic Synthesis: The ortho-amino-nitrile functionality is a classic precursor for the synthesis of fused heterocyclic systems, such as quinazolines and other pharmacologically relevant scaffolds.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~213 g/mol , this compound fits well within the "rule of three" for fragments. It can be used in screening campaigns to identify initial low-affinity binders to a biological target, which can then be grown or linked to generate more potent leads.

Conclusion

While 2-Amino-5-bromo-3-hydroxybenzonitrile remains a compound with a limited public profile, its structural features suggest significant untapped potential. This guide has provided a comprehensive, technically-grounded framework for its synthesis, characterization, and safe handling by leveraging data from closely related analogs. The detailed protocols and predictive data herein are designed to empower researchers to confidently incorporate this versatile building block into their synthetic and drug discovery programs, paving the way for new discoveries and innovations.

References

  • PubChem. 2-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile - PMC. [Link]

  • National Institutes of Health. 5-Bromo-2-hydroxybenzonitrile - PMC. [Link]

  • NIST. Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. [Link]

  • Google Patents.
  • NIST. 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • ResearchGate. (PDF) FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. [Link]

  • Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. [Link]

  • PubMed. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

  • PubChem. 4-Amino-2-bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]

  • ChemBK. Benzonitrile, 2-bromo-5-hydroxy-. [Link]

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Foundational

An In-depth Technical Guide to 2-Amino-5-bromo-3-hydroxybenzonitrile

Introduction & Strategic Importance Substituted benzonitriles represent a class of aromatic compounds of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of the nitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Substituted benzonitriles represent a class of aromatic compounds of significant interest to the pharmaceutical and materials science sectors. The strategic incorporation of the nitrile functional group can enhance binding affinities to target proteins, modulate physicochemical properties to improve bioavailability, and serve as a versatile synthetic handle for further molecular elaboration.[1] The nitrile can act as a bioisostere for groups like carbonyls or halogens and can block sites that are otherwise metabolically labile, thereby increasing a drug candidate's stability.[1]

This guide focuses on the specific polysubstituted aromatic intermediate, 2-Amino-5-bromo-3-hydroxybenzonitrile . This molecule is a compelling scaffold for research and development due to its unique combination of four distinct functional groups on a single phenyl ring. Each group—amino, bromo, hydroxyl, and nitrile—offers a potential vector for modification or a critical anchor for intermolecular interactions, making it a highly valuable building block in medicinal chemistry. While this specific substitution pattern is not widely cataloged, its structural motifs are present in molecules developed as kinase inhibitors and other targeted therapeutics. This document provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, predictive analytical characterization, and essential safety protocols, designed for researchers and drug development professionals.

Molecular Structure & Physicochemical Properties

Identification and Nomenclature

While a specific CAS Number or PubChem CID for 2-Amino-5-bromo-3-hydroxybenzonitrile has not been definitively cataloged in major public databases as of this writing—suggesting its role as a specialized or novel research intermediate—its identity is unambiguously defined by its structure.[2][3]

  • IUPAC Name: 2-Amino-5-bromo-3-hydroxybenzonitrile

  • Molecular Formula: C₇H₅BrN₂O

  • Molecular Weight: 213.03 g/mol

  • Canonical SMILES: C1=C(C=C(C(=C1Br)N)O)C#N

Comparative Physicochemical Properties

To establish a reasonable expectation for the physical properties of the title compound, the following table compares it with structurally related, documented molecules.

Property2-Amino-5-bromo-3-hydroxybenzonitrile (Predicted)2-Amino-5-bromobenzonitrile[4]2-Bromo-5-hydroxybenzonitrile[5]2-Amino-3-hydroxybenzonitrile[2]
Structure
CAS Number Not Cataloged[2][3]39263-32-6189680-06-6211172-52-0
MW ( g/mol ) 213.03197.04198.02134.14
Melting Point Solid, likely >100 °C94-98 °CNot specifiedNot specified
Appearance Predicted to be a white to off-white or light tan solidWhite to Almost white powder to crystalNot specifiedNot specified
Solubility Expected to be soluble in polar organic solvents (Methanol, DMSO, DMF)Soluble in MethanolNot specifiedNot specified
Analysis of Functional Groups and Electronic Effects

The reactivity and properties of 2-Amino-5-bromo-3-hydroxybenzonitrile are dictated by the interplay of its four functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups due to resonance donation of electron density to the ring. The bromo (-Br) group is a deactivating, ortho, para-director. The nitrile (-C≡N) group is a strong deactivating, meta-directing group due to its powerful inductive electron withdrawal.

This electronic arrangement is critical for predicting the regioselectivity of further chemical reactions, such as electrophilic aromatic substitution.

Caption: Electronic influence of substituents on the benzonitrile ring.

Proposed Synthesis and Purification

A logical and efficient synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile would involve the regioselective bromination of a suitable precursor, 2-Amino-3-hydroxybenzonitrile. This approach leverages the powerful directing effects of the existing amino and hydroxyl groups.

Rationale for Synthetic Strategy

The primary synthetic challenge is the selective introduction of a bromine atom at the C5 position. The hydroxyl and amino groups are potent ortho, para-directors. The position para to the hydroxyl group (C5) and meta to the amino group is sterically accessible and electronically activated. The position ortho to the hydroxyl group (C4) is also activated, but the C5 position is favored due to the combined directing influence. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it provides a low concentration of electrophilic bromine, minimizing over-bromination and side reactions on the activated ring.[5]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Amino-5-bromo-3-hydroxybenzonitrile via electrophilic bromination of 2-Amino-3-hydroxybenzonitrile.

Materials:

  • 2-Amino-3-hydroxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or Dichloromethane) as solvent

  • Round-bottomed flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, e.g., 1:1 Hexane:Ethyl Acetate eluent)

Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask under an inert atmosphere, dissolve 2-Amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per 1 mmol of starting material). Stir the solution at room temperature until all solid has dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes. The reaction is typically exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC every 30 minutes. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

  • Workup: Once the reaction is complete (usually 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, starting from 4:1 and moving to 1:1, as determined by TLC analysis).

  • Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis (Self-Validation): Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-5-bromo-3-hydroxybenzonitrile.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-Amino-3-hydroxybenzonitrile in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) Portion-wise start->add_nbs monitor Monitor by TLC (Self-Validation) add_nbs->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract concentrate Concentrate to Crude Product extract->concentrate column Silica Gel Column Chromatography concentrate->column analyze Analyze Fractions by TLC (Self-Validation) column->analyze final_product Combine & Concentrate to Pure Product analyze->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization (Predictive)

Confirmation of the molecular structure is paramount. The following techniques are standard for the characterization of such a compound, with expected results based on its structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[7]

  • ¹H NMR:

    • Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). These will appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz).

    • -OH Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent (typically 5.0-9.0 ppm).

    • -NH₂ Protons: A broad singlet corresponding to two protons, also with a variable chemical shift (typically 3.5-5.0 ppm).

  • ¹³C NMR:

    • Aromatic Carbons: Seven distinct signals are expected.

      • C-Br: ~110-120 ppm

      • C-CN: ~115-125 ppm (nitrile carbon itself)

      • C-NH₂: ~140-150 ppm

      • C-OH: ~150-160 ppm

      • Other aromatic C-H and C-C carbons will appear between 100-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[8]

  • -OH stretch: A broad absorption band around 3200-3600 cm⁻¹.

  • -NH₂ stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹.

  • -C≡N stretch: A sharp, medium-intensity absorption around 2220-2260 cm⁻¹.

  • C-Br stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

  • Aromatic C=C stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic distribution.

  • Expected M/Z: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z = 212 (for ⁷⁹Br) and m/z = 214 (for ⁸¹Br). High-resolution mass spectrometry (HRMS) would confirm the exact mass to within a few parts per million of the calculated value (212.95853 Da for C₇H₅⁷⁹BrN₂O).

Applications in Research and Drug Development

The structural architecture of 2-Amino-5-bromo-3-hydroxybenzonitrile makes it a prime candidate for use as a scaffold in drug discovery. The benzonitrile moiety itself is a privileged structure in medicinal chemistry.[1]

  • Kinase Inhibitor Scaffolds: The benzonitrile group can act as a mimic of the adenine ring of ATP, forming crucial hydrogen bonds within the hinge region of kinase active sites. The amino and hydroxyl groups can be used as additional hydrogen bond donors or acceptors to enhance binding affinity and selectivity.

  • PROTAC Development: Proteolysis Targeting Chimeras (PROTACs) require a warhead to bind to a target protein and a ligand to bind to an E3 ubiquitin ligase, connected by a linker. The multiple functional groups on this molecule provide several attachment points for linkers, making it a versatile starting point for PROTAC construction.[1]

  • Fragment-Based Drug Discovery (FBDD): As a small, functional-group-rich molecule, it is an excellent candidate for fragment screening campaigns to identify initial hits against therapeutic targets.

  • Metabolic Stability: Introduction of the nitrile group or strategic placement of bromine can be used to block metabolically vulnerable positions on a lead compound, thereby improving its pharmacokinetic profile.[1]

Safety and Handling

No specific safety data exists for 2-Amino-5-bromo-3-hydroxybenzonitrile. However, based on the known hazards of structurally similar compounds like 2-amino-5-bromobenzonitrile, appropriate precautions must be taken. The compound should be treated as hazardous until proven otherwise.

Hazard ClassDescription & Precautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.
Skin Irritation Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Personal Protective Equipment (PPE) & Engineering Controls
  • Engineering Controls: Handle only in a certified chemical fume hood to ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate particulate filter.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Chemical Synthesis Database. (2025, May 20). 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]

  • Ingenta Connect. (2009, September 1). Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. Retrieved from [Link]

  • DOI. (n.d.). Centimeter-wave Rotational Spectroscopy of Ethynylbenzonitriles: Structural Analysis and Astronomical Search. Retrieved from [Link]

  • OUCI. (n.d.). A spectroscopic study of benzonitrile. Retrieved from [Link]

  • ResearchGate. (2026, February 13). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ChemSrc. (2025, November 25). CAS#:112335-33-8 | methyl 4-cyano-3-(trifluoromethyl)but-3-enoate. Retrieved from [Link]

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Exploratory

Synthesis Pathways of 2-Amino-5-bromo-3-hydroxybenzonitrile: A Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-bromo-3-hydroxybenzonitrile (C₇H₅BrN₂O) is a highly functionalized aromatic scaffold utilized extensively in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The unique spatial arrangement of its functional groups—a nitrile, an amino group, a hydroxyl group, and a bromine atom—creates a synergistic hydrogen-bonding system and provides versatile handles for downstream cross-coupling reactions[1]. This whitepaper details the causality, mechanistic logic, and field-proven protocols for synthesizing this compound, evaluating the two primary pathways: regioselective demethylation and direct electrophilic bromination.

Structural Analysis & Reactivity Profile

The synthesis of 2-amino-5-bromo-3-hydroxybenzonitrile requires overcoming significant regioselectivity challenges due to the competing directing effects of the substituents on the benzene ring:

  • Nitrile Group (-CN) at C1: Strongly electron-withdrawing, deactivating, and meta-directing.

  • Amino Group (-NH₂) at C2: Strongly electron-donating, activating, and ortho/para-directing. Its para position is C5.

  • Hydroxyl Group (-OH) at C3: Strongly electron-donating, activating, and ortho/para-directing. Its para position is C6, and its available ortho position is C4.

When subjecting 2-amino-3-hydroxybenzonitrile to electrophilic bromination, the directing groups compete. The amino group directs the incoming bromine electrophile (Br⁺) to the C5 position, while the hydroxyl group directs it to the C4 and C6 positions. Because the amino group is generally a more powerful activating group in non-acidic conditions, the C5 position is highly activated. However, direct bromination often yields a mixture of positional isomers, necessitating rigorous purification[2]. To bypass this, modern pharmaceutical synthesis favors pre-installing the halogen on a protected methoxy derivative before revealing the hydroxyl group[3].

Primary Synthesis Pathway: Demethylation of 2-Amino-5-bromo-3-methoxybenzonitrile

This pathway is the industry standard for achieving absolute regioselectivity. By starting with 2-amino-5-bromo-3-methoxybenzonitrile, the bromine is already locked at the C5 position. The methoxy group is then cleaved using Boron tribromide (BBr₃) to yield the target phenol[3].

Causality & Mechanistic Insight: BBr₃ is a potent Lewis acid. The electron-rich oxygen of the methoxy group donates a lone pair to the electron-deficient boron, forming an oxonium-borate complex. This severely weakens the O-CH₃ bond, allowing the bromide ion to attack the methyl group via an Sₙ2 mechanism, releasing methyl bromide gas and leaving a borate ester that is subsequently hydrolyzed.

Protocol A: Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 2-amino-5-bromo-3-methoxybenzonitrile in anhydrous dichloromethane (DCM) under a strict nitrogen or argon atmosphere. Moisture must be excluded to prevent premature BBr₃ hydrolysis.

  • Complexation Phase: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dropwise, add 2.5 equivalents of BBr₃ (1.0 M solution in DCM). Note: The low temperature controls the highly exothermic Lewis acid-base complexation.

  • Cleavage Phase: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12–16 hours. The thermal energy drives the Sₙ2 cleavage of the alkyl bromide.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding methanol or ice water dropwise. This hydrolyzes the intermediate borate ester to the free hydroxyl group.

  • Workup & Isolation: Dilute with additional DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is neutralized. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2-amino-5-bromo-3-hydroxybenzonitrile in approximately 72.6% yield[3].

Alternative Synthesis Pathway: Direct Electrophilic Bromination

For rapid synthesis where advanced purification (e.g., preparative HPLC) is available, direct bromination of 2-amino-3-hydroxybenzonitrile can be employed.

Causality & Mechanistic Insight: N-Bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) because NBS provides a low, steady concentration of electrophilic bromine, minimizing polybromination. The reaction is typically run in a polar aprotic solvent to stabilize the Wheland intermediate.

Protocol B: Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 2-amino-3-hydroxybenzonitrile in acetonitrile or DCM in a round-bottomed flask.

  • Bromination: Cool to 0 °C and add 1.0 equivalent of NBS portion-wise.

  • Reaction Monitoring: Stir the mixture, allowing it to reach room temperature. Monitor the consumption of the starting material via TLC or LC-MS (typically 2–4 hours).

  • Workup: Wash the reaction mixture with water to remove the succinimide byproduct. Extract the organic phase, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: The crude mixture contains the C5-bromo major product alongside C4 and C6 isomers. Separate the isomers using rigorous column chromatography or repeated recrystallization to isolate the pure 2-amino-5-bromo-3-hydroxybenzonitrile[2].

Quantitative Data Summary

ParameterPathway A: BBr₃ DemethylationPathway B: Direct NBS Bromination
Starting Material 2-Amino-5-bromo-3-methoxybenzonitrile2-Amino-3-hydroxybenzonitrile
Reagents BBr₃, Anhydrous DCMNBS, Acetonitrile/DCM
Regioselectivity Absolute (Pre-installed halogen)Moderate (Mixture of C4, C5, C6 isomers)
Typical Yield ~72.6%[3]40 - 50% (after isomer separation)
Scalability High (Standard pharmaceutical process)Low (Bottleneck at purification step)
Safety / Toxicity BBr₃ is highly corrosive and moisture-sensitiveNBS is relatively safe and easy to handle

Mechanistic Pathway Visualizations

SynthesisRoutes A 3-Methoxybenzonitrile B 2-Amino-3-methoxybenzonitrile A->B Nitration & Reduction C 2-Amino-5-bromo-3-methoxybenzonitrile B->C Bromination (NBS) E 2-Amino-5-bromo-3-hydroxybenzonitrile (Target Molecule) C->E Demethylation (BBr3, DCM) D 2-Amino-3-hydroxybenzonitrile D->E Direct Bromination (NBS or Br2)

Figure 1: Comparison of the two primary synthetic routes to 2-amino-5-bromo-3-hydroxybenzonitrile.

DemethylationMechanism N1 2-Amino-5-bromo- 3-methoxybenzonitrile N2 Lewis Acid-Base Complex (O-BBr3) N1->N2 BBr3, -78°C N3 Alkyl Bromide Cleavage (- CH3Br) N2->N3 Warm to RT N4 Borate Ester Intermediate N3->N4 Spontaneous N5 Aqueous Workup (+ H2O) N4->N5 Quench N6 Target Phenol Derivative N5->N6 Hydrolysis

Figure 2: Mechanistic workflow of the BBr3-mediated demethylation pathway.

References[3] "2-氨基-3-甲氧基-5-溴苯腈- CAS号176718-54-0 - 摩熵化学." Molaid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxywl1QlfJDreYUuw6CppdYBn576SpefoJ3iablJAwi5ftZFBX7Ul2KHQ5YKRKb7G6MBTK5FyxUtBgKr3DyqFp1ImY9y6OkUcjh2K3uDEYgdrOS2sq6id2_X_W1_FIkLWTcxQ4OhHoySU2-bl[1] "Buy 2-Amino-5-bromo-3-methoxybenzonitrile | 176718-54-0." Smolecule. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmVeWQTLcFEGz_xuBKsjKIyZ7qL-19pjFhqFeuRaQnkCDIsAdMC-EcUFOI3NI6YNkhJ8UitG6z70qZQc9RNoTGzf8_aKgl5Z04owGRG7nrz3mIoOHsXNYixewzKg7MpBDRghpapeo=[2] "Buy 2-Bromo-3-hydroxybenzonitrile | 693232-06-3." Smolecule. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYjv0JqPadyq_P_xxLNvv6UcQnbu40pxOooLHt0mAsH96mVTELJqXCAZ_OyfUk1AgHmSbCqCc3mBdOkTn_7aMSJESYgglwAWy5DwAEfM-hJbDojkKxSqRkNV8yWaYKFs7HMEZxjg==

Sources

Foundational

Spectroscopic Characterization of 2-Amino-5-bromo-3-hydroxybenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-bromo-3-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this doc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-bromo-3-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and expected data from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This approach underscores the causality behind experimental choices and provides a framework for the acquisition and interpretation of spectroscopic data for novel substituted benzonitrile compounds.

Molecular Structure and Spectroscopic Implications

The structure of 2-Amino-5-bromo-3-hydroxybenzonitrile, with its unique arrangement of an amino (-NH₂), a bromo (-Br), a hydroxyl (-OH), and a nitrile (-C≡N) group on a benzene ring, presents a distinct electronic environment. Each functional group imparts characteristic signals in various spectroscopic analyses. The amino and hydroxyl groups are ortho-para directing and activating, while the nitrile group is a meta-directing and deactivating group. This substitution pattern governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of a molecule. For 2-Amino-5-bromo-3-hydroxybenzonitrile, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Rationale for Experimental Design: A standard ¹H NMR experiment is conducted by dissolving the sample in a deuterated solvent, typically DMSO-d₆, which can solubilize the polar compound and allow for the observation of exchangeable protons from the -OH and -NH₂ groups.

Expected ¹H NMR Data (Predicted):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic H (H-4)7.0 - 7.5Doublet2-3Coupled to H-6.
Aromatic H (H-6)7.2 - 7.8Doublet2-3Coupled to H-4.
-NH₂4.5 - 5.5Broad SingletN/AChemical shift and broadening are concentration and temperature-dependent. Disappears upon D₂O exchange.
-OH9.0 - 10.0Broad SingletN/AChemical shift is highly variable. Disappears upon D₂O exchange.

Causality of Signal Position: The aromatic protons (H-4 and H-6) are expected to be doublets due to their coupling to each other. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield these protons, shifting them upfield relative to unsubstituted benzene, while the electron-withdrawing nitrile and bromine will have a deshielding effect. The broadness of the -NH₂ and -OH signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-bromo-3-hydroxybenzonitrile in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the -NH₂ and -OH peaks, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Design: A proton-decoupled ¹³C NMR experiment is essential to identify all unique carbon environments in the molecule. The chemical shifts provide insight into the electronic environment of each carbon atom.

Expected ¹³C NMR Data (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-CN (Nitrile)115 - 120Characteristic downfield shift for a nitrile carbon.[1]
C-NH₂140 - 150Attached to the electron-donating amino group.
C-OH150 - 160Attached to the electron-donating hydroxyl group.
C-Br110 - 120Attached to the bromine atom.
C-H (Aromatic)115 - 130Aromatic carbons attached to hydrogen.
C-H (Aromatic)120 - 135Aromatic carbons attached to hydrogen.
C (Quaternary)100 - 110Quaternary carbon at the junction of substituents.

Causality of Signal Position: The carbon atoms directly attached to electronegative atoms (O, N, Br) will be deshielded and appear at a lower field. The nitrile carbon has a characteristic chemical shift around 115-120 ppm.[1] The aromatic carbons will appear in the typical downfield region, with their specific shifts influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups

Rationale for Experimental Design: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their vibrational frequencies. An Attenuated Total Reflectance (ATR) setup is often preferred for solid samples as it requires minimal sample preparation.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Phenolic)3200 - 3600Strong, BroadBroadness due to hydrogen bonding.
N-H Stretch (Amine)3300 - 3500MediumOften appears as a doublet for a primary amine.
C≡N Stretch (Nitrile)2220 - 2260Medium to StrongA sharp and characteristic peak.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakMultiple bands are expected.
C-O Stretch (Phenolic)1200 - 1300Strong
C-N Stretch (Amine)1250 - 1350Medium
C-Br Stretch500 - 600Medium to StrongIn the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid 2-Amino-5-bromo-3-hydroxybenzonitrile sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale for Experimental Design: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Expected Mass Spectrometry Data:

  • Molecular Weight: The molecular formula is C₇H₅BrN₂O, with a monoisotopic mass of 211.96 g/mol .

  • Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Expected Fragments: Fragmentation of nitrile-containing amino compounds can involve losses of small molecules such as HCN, CO, and NH₃.[2] The exact fragmentation pathway will depend on the ionization energy.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample solution into an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes. The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.

  • Tandem MS (MS/MS): To further investigate the structure, perform a tandem MS (or MS/MS) experiment by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[2]

Visualizing the Workflow

Caption: Workflow for the comprehensive spectroscopic characterization of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Conclusion

The multifaceted spectroscopic analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile provides a detailed portrait of its molecular structure. By employing a combination of NMR, IR, and Mass Spectrometry, and by understanding the underlying principles that govern the data from each technique, researchers can confidently elucidate and verify the structure of this and other novel chemical entities. The predictive data and protocols outlined in this guide serve as a robust starting point for the empirical investigation of this compound, ensuring a systematic and scientifically sound approach to its characterization.

References

  • Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

Sources

Exploratory

1H NMR Spectral Analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile: A Comprehensive Guide for Structural Elucidation

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-Amino-5-bromo-3-hydroxyben...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1)[1] is a highly functionalized, tetrasubstituted benzene derivative. It frequently serves as a critical synthetic building block in medicinal chemistry and has been identified as a key in vivo metabolite in pharmacological studies, such as the metabolic pathway analysis of the antilipidemic agent NO-1886[2].

Due to its dense functionalization—featuring electron-withdrawing (cyano, bromo) and electron-donating (amino, hydroxyl) groups—interpreting its Nuclear Magnetic Resonance (NMR) spectrum requires a rigorous understanding of magnetic anisotropy, inductive effects, and resonance. This whitepaper provides an authoritative, step-by-step guide to predicting, acquiring, and validating the 1 H NMR spectrum of this molecule.

Molecular Architecture & Spin System Dynamics

To accurately predict the NMR spectrum, we must first deconstruct the molecule's architecture. The parent structure is benzonitrile, with substituents assigned as follows:

  • C1: Cyano group (-CN)

  • C2: Amino group (-NH 2​ )

  • C3: Hydroxyl group (-OH)

  • C4: Proton (H4)

  • C5: Bromo group (-Br)

  • C6: Proton (H6)

The Spin System

Because positions C1, C2, C3, and C5 are substituted, the only remaining protons on the aromatic ring are at C4 and C6 . These two protons are separated by the C5-bromo group, placing them in a meta relationship.

  • Causality: This geometric arrangement creates an isolated AX spin system (or AB, depending on the magnetic field strength). The protons will split each other into two doublets with a characteristic meta-coupling constant ( 4JHH​ ) of approximately 2.0 to 2.5 Hz .

Predictive Chemical Shift Modeling

As an application scientist, one must not rely solely on software predictions but understand the physical causality behind chemical shifts. Using empirical additive rules for substituted benzenes (e.g., Pretsch rules), we can calculate the expected shifts in a polar aprotic solvent like DMSO- d6​ (Base benzene shift 7.30 ppm).

Table 1: Empirical Calculation of Aromatic Protons
ProtonBase Shiftortho-CNpara-CNmeta-NH 2​ ortho-OHpara-OHortho-BrCalculated Shift (ppm)
H4 7.30-+0.30-0.22-0.50-+0.22~ 7.10
H6 7.30+0.27--0.22--0.40+0.22~ 7.17

Analytical Insight: H6 is slightly more deshielded (further downfield) than H4. This is because the ortho-deshielding effect of the cyano group on H6 is stronger than its para effect on H4. Conversely, the ortho-shielding effect of the hydroxyl group on H4 is more pronounced than its para effect on H6.

Experimental Protocol: High-Resolution 1 H NMR Acquisition

To ensure a self-validating and reproducible experiment, the choice of solvent and acquisition parameters is critical.

Why DMSO- d6​ ? Running this sample in CDCl 3​ is highly discouraged. The molecule contains two exchangeable proton groups (-OH and -NH 2​ ). In CDCl 3​ , trace amounts of D 2​ O/HCl can cause these peaks to broaden into the baseline or exchange completely. DMSO- d6​ forms strong hydrogen bonds with these groups, drastically slowing the exchange rate and allowing them to be observed as distinct, quantifiable signals.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of 2-Amino-5-bromo-3-hydroxybenzonitrile.

  • Solvation: Dissolve the analyte completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer: Transfer the solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Acquisition: Insert into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnetic field ( Z1 through Z4 ).

  • Parameters: Run a standard 1D proton sequence (e.g., zg30 on Bruker). Set the relaxation delay ( d1​ ) to at least 2.0 seconds to ensure accurate integration of the exchangeable protons. Acquire 16 to 64 scans depending on concentration.

Workflow A 1. Sample Prep Weigh 10-15 mg of Analyte B 2. Solvent Addition Dissolve in 0.6 mL Dry DMSO-d6 A->B C 3. Transfer Load into 5 mm Precision NMR Tube B->C D 4. Acquisition 1H NMR, 400/600 MHz ns=16, d1=2s C->D E 5. Processing FT, Phase Correction, Baseline & Integration D->E

Fig 1: Standardized workflow for 1H NMR sample preparation and spectral acquisition.

Spectral Interpretation & Data Presentation

Upon processing the Free Induction Decay (FID) via Fourier Transform, phase correction, and baseline correction, the resulting spectrum should align with the data summarized below.

Table 2: Expected 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality & Structural Notes
~ 10.20 Broad singlet (br s)1H--OH (C3)Heavily deshielded due to oxygen's electronegativity and potential intramolecular H-bonding with the adjacent -NH 2​ .
~ 7.17 Doublet (d)1H2.2Aromatic H6Meta-coupled to H4. Deshielded by the ortho-cyano group's strong electron-withdrawing resonance.
~ 7.10 Doublet (d)1H2.2Aromatic H4Meta-coupled to H6. Shielded by the ortho-hydroxyl group's electron-donating resonance.
~ 5.80 Broad singlet (br s)2H--NH 2​ (C2)Broadened by the quadrupolar relaxation of Nitrogen ( 14 N). Shifted downfield compared to standard anilines due to the EWG effects of the para-bromo group.

Advanced Verification: 2D NMR (HMBC)

While empirical calculations strongly suggest H6 is downfield of H4, a difference of Δδ≈0.07 ppm is narrow enough that solvent effects or concentration anomalies could invert them. A self-validating protocol requires absolute proof.

To unambiguously assign H4 and H6, we utilize Heteronuclear Multiple Bond Correlation (HMBC) , which detects long-range ( 2J and 3J ) proton-carbon couplings.

The Definitive Discriminator:

  • H6 is exactly three bonds away from the cyano carbon (C N) at C1. It will show a strong 3JCH​ cross-peak to the cyano carbon signal (typically found at δC​≈115−120 ppm).

  • H4 is five bonds away from the cyano carbon. It will show no correlation to the cyano carbon in the HMBC spectrum.

LogicTree Root HMBC 2D NMR Analysis Target: Distinguish H4 & H6 H4_Node Signal at ~7.10 ppm (Doublet, J=2.2 Hz) Root->H4_Node H6_Node Signal at ~7.17 ppm (Doublet, J=2.2 Hz) Root->H6_Node Test1 Observe 3J cross-peak to Cyano Carbon (~115 ppm)? H4_Node->Test1 Test2 Observe 3J cross-peak to Cyano Carbon (~115 ppm)? H6_Node->Test2 Result1 No Correlation Assigned as H4 Test1->Result1 False Result2 Strong Correlation Assigned as H6 Test2->Result2 True

Fig 2: HMBC logic tree utilizing 3J carbon-proton correlations to definitively assign H4 and H6.

By executing this HMBC workflow, the spectroscopist closes the loop between theoretical prediction and empirical reality, ensuring absolute trustworthiness in the structural elucidation.

References

  • BLD Pharm. "2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) Product Specification." bldpharm.com. 1

  • Morioka Y, Ohmizo M, Harada M, Tsutsumi K. "Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat." Xenobiotica, Sep 1996. 2

Sources

Foundational

Advanced 13C NMR Structural Elucidation of 2-Amino-5-bromo-3-hydroxybenzonitrile: A Methodological Whitepaper

Executive Summary & Molecular Architecture The molecule 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) is a highly functionalized, pentasubstituted benzene derivative. It frequently appears in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The molecule 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) is a highly functionalized, pentasubstituted benzene derivative. It frequently appears in pharmaceutical synthesis pipelines and has been identified as a critical downstream in vivo metabolite in pharmacokinetic studies .

From a nuclear magnetic resonance (NMR) perspective, the 13C analysis of this compound presents a formidable challenge. The molecule contains five quaternary carbons and only two tertiary (CH) carbons. The high density of quaternary centers, combined with the severe electronic anisotropy introduced by the nitrile (-CN) and bromine (-Br) groups, creates a complex web of competing inductive and resonance effects.

This whitepaper outlines a field-proven, self-validating methodology for the acquisition and structural elucidation of 2-Amino-5-bromo-3-hydroxybenzonitrile using 13C NMR spectroscopy.

Sample Preparation & Instrument Calibration

The foundation of high-fidelity NMR data lies in rigorous sample preparation. Because 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio, maximizing sample concentration without compromising magnetic field homogeneity is critical .

Causality of Solvent Selection

2-Amino-5-bromo-3-hydroxybenzonitrile contains strong hydrogen-bond donors (-OH, -NH2) and a hydrogen-bond acceptor (-CN). If dissolved in a non-polar solvent like CDCl₃, the molecules will undergo extensive intermolecular hydrogen bonding, leading to transient aggregation, increased rotational correlation times, and severe line broadening. DMSO-d6 is strictly required here; its strong hydrogen-bond accepting nature disrupts solute-solute interactions, ensuring rapid molecular tumbling and sharp, well-resolved 13C resonances.

Step-by-Step Self-Validating Protocol

Phase 1: Sample Preparation

  • Dissolution: Weigh precisely 40–50 mg of the analyte and dissolve it in 600 µL of 99.9% DMSO-d6 to achieve a concentration of ~300 mM.

  • Homogenization: Vortex the mixture for 60 seconds. If any particulates remain, sonicate for 5 minutes.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a pristine 5 mm NMR tube.

  • Self-Validation Checkpoint 1: Visually inspect the tube against a strong light source. The solution must be perfectly optically clear. Any turbidity will distort the magnetic field lines (B0) and ruin the shim profile.

Phase 2: Instrument Calibration (Bruker Avance Systems) 5. Insertion & Equilibration: Insert the sample into the magnet and allow 5 minutes for thermal equilibration (standardized to 298 K). 6. Locking & Shimming (lock, topshim): Lock onto the deuterium signal of DMSO-d6. Execute gradient shimming on the Z-axis. 7. Self-Validation Checkpoint 2: Monitor the lock signal. A successful shim yields a stable lock level >80%. Fluctuations indicate microbubbles or thermal convection; if observed, eject the sample and degas. 8. Probe Tuning & Matching (atma): Adjust the probe's electronics to match the exact impedance of the highly polar DMSO-d6 sample . 9. Self-Validation Checkpoint 3: Observe the wobble curve. The dip must exactly intersect the baseline at the 13C Larmor frequency. A shallow dip indicates poor matching, which will exponentially degrade the signal-to-noise ratio (SNR).

G N1 1. Sample Prep (DMSO-d6) N2 2. Lock & Shim (Validate: Lock >80%) N1->N2 N3 3. Tune & Match (Validate: Wobble Dip) N2->N3 N4 4. Pulse Cal (Validate: P1 < 15µs) N3->N4 N5 5. 13C/DEPT Acquisition N4->N5

Figure 1: Self-validating 13C NMR acquisition workflow ensuring optimal SNR and resolution.

13C NMR Acquisition Workflows

To fully elucidate the structure, two complementary experiments are required: a standard 13C{1H} Composite Pulse Decoupling (CPD) spectrum and a DEPT-135 spectrum.

Experiment A: 13C{1H} CPD (WALTZ-16)
  • Objective: Observe all 7 distinct carbon environments.

  • Causality of Relaxation Delay ( D1​ ): Quaternary carbons (C1, C2, C3, C5, and -CN) lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. This results in extended longitudinal relaxation times ( T1​ ). If the standard D1​ of 1.0s is used, these critical signals will be saturated and lost in the noise floor. Set D1​ = 2.5 to 3.0 seconds.

  • Parameters: zgpg30 pulse program, SWH = 250 ppm, NS = 1024.

  • Self-Validation Checkpoint 4: Inspect the Free Induction Decay (FID). It must decay completely into the noise floor before the end of the acquisition time (AQ). If truncated, apply exponential apodization (LB = 1.0 Hz) prior to Fourier Transform to prevent Gibbs ringing.

Experiment B: DEPT-135
  • Objective: Multiplicity editing to isolate tertiary (CH) carbons .

  • Mechanism: Polarization transfer from sensitive 1H nuclei to 13C nuclei. In a DEPT-135 experiment, CH and CH3 groups appear as positive signals, CH2 groups appear as negative signals, and quaternary carbons are completely suppressed.

  • Expected Outcome: Only C4 and C6 will manifest as positive peaks. The five quaternary carbons will be invisible.

G Root Total 13C Resonances (7 Signals) DEPT DEPT-135 Pulse Sequence (Multiplicity Editing) Root->DEPT Quat Quaternary Carbons (Null) C1, C2, C3, C5, -CN DEPT->Quat No attached H CH Tertiary Carbons (Positive) C4, C6 DEPT->CH 1 attached H

Figure 2: Logical decision tree for the structural elucidation of the analyte using DEPT-135.

Chemical Shift Prediction & Structural Elucidation

The assignment of the 13C spectrum relies on empirical additivity rules for substituted benzenes (base shift = 128.5 ppm) . The shifts are dictated by a combination of inductive effects (electronegativity), resonance effects (+R/-R), and heavy atom effects.

Quantitative Data Summary

Table 1: Predicted 13C NMR Chemical Shifts for 2-Amino-5-bromo-3-hydroxybenzonitrile

Carbon PositionMultiplicity (DEPT)Predicted Shift (ppm)Dominant Electronic Causality
C1 Quaternary (Null)~102.9Highly shielded by the strong +R resonance donation from the ortho -NH2 group, counteracting the -CN pull.
C2 Quaternary (Null)~135.8Deshielded by the directly attached electronegative nitrogen of the -NH2 group.
C3 Quaternary (Null)~144.4Most deshielded ring carbon due to the strong inductive pull (-I) of the directly attached -OH oxygen.
C4 Tertiary (Positive)~124.0Shielded by the ortho -OH resonance donation (+R).
C5 Quaternary (Null)~115.2Shielded by the Heavy Atom Effect of Bromine (diamagnetic shielding from large electron clouds).
C6 Tertiary (Positive)~129.1Mildly deshielded by the ortho -CN group and ortho -Br group.
-CN Quaternary (Null)~117.0Characteristic region for sp-hybridized nitrile carbons.
Mechanistic Insights for Peak Assignment
  • The Heavy Atom Anomaly (C5): Novice spectroscopists often expect the carbon attached to Bromine to be highly deshielded due to halogen electronegativity. However, the sheer size of the Bromine atom's electron cloud creates a localized diamagnetic shielding current, pushing the C5 resonance anomalously upfield (~115 ppm).

  • The Push-Pull Dynamic (C1): C1 is attached to the electron-withdrawing nitrile group (-CN), which typically deshields ipso carbons. However, the adjacent ortho amino group (-NH2) is a powerful electron donor via resonance (+R). This donation overwhelms the nitrile's inductive pull, resulting in a highly shielded signal at ~103 ppm.

Conclusion

The 13C NMR analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile requires a deliberate, physics-driven approach. By utilizing DMSO-d6 to prevent aggregation, extending the T1​ relaxation delay to capture dense quaternary networks, and employing DEPT-135 for multiplicity editing, researchers can confidently map the complex electronic topography of this pentasubstituted aromatic system. Adhering to the self-validating checkpoints ensures that the resulting spectral data is both highly resolved and structurally definitive.

References

  • Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat Source: Xenobiotica (PubMed / NIH) URL:[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (UCL) URL:[Link]

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame URL:[Link]

  • NMR Spectroscopy of Benzene Derivatives Source: Tel Aviv University URL:[Link]

  • 13C NMR Spectroscopy & Chemical Shift Additivity Source: Heriot-Watt University URL:[Link]

Exploratory

FT-IR Spectral Analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile: A Comprehensive Technical Guide

Executive Summary 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1)[1] is a highly substituted aromatic compound that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1)[1] is a highly substituted aromatic compound that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development. Notably, it has been identified as a key metabolite in the in vivo pharmacological breakdown of antilipidaemic agents, such as NO-1886[2]. For researchers and drug development professionals, validating the structural integrity of this molecule is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, definitive fingerprint of its complex functional group architecture. This guide synthesizes theoretical vibrational mechanics with field-proven experimental protocols to decode its FT-IR spectrum.

Chemical Context and Structural Complexity

To accurately interpret the FT-IR spectrum, one must first analyze the molecular topography. The molecule consists of a central benzene ring functionalized at four positions:

  • C1: Nitrile group (-C≡N)

  • C2: Primary amine group (-NH₂)

  • C3: Hydroxyl group (-OH)

  • C5: Bromine atom (-Br)

This dense, 1,2,3-contiguous substitution pattern creates a highly constrained system. The proximity of the strong electron-withdrawing nitrile, the electron-donating amine, and the hydroxyl group establishes a localized network of resonance (push-pull dynamics) and intramolecular hydrogen bonding . These interactions fundamentally alter the force constants of the bonds, shifting their vibrational frequencies away from standard, isolated functional group baselines.

Theoretical Framework of Vibrational Modes

As an application scientist, interpreting this spectrum requires understanding the causality behind the peak shifts. The spectrum is not merely a list of functional groups, but a map of their electronic crosstalk.

  • The Nitrile Region (~2215–2230 cm⁻¹): Aliphatic nitriles typically exhibit a sharp stretching band near 2250 cm⁻¹. However, in this molecule, the -C≡N group is conjugated with the aromatic π-system and sits ortho to the electron-donating -NH₂ group. This resonance delocalizes electron density into the nitrile bond, weakening the carbon-nitrogen triple bond and shifting the absorption to a lower frequency[3].

  • The Amine and Hydroxyl Region (3200–3500 cm⁻¹): This is the most complex spectral zone. The primary amine (-NH₂) presents two distinct bands for asymmetric and symmetric stretching. Simultaneously, the phenolic -OH stretch absorbs in the same window. Because the -OH and -NH₂ groups are adjacent, they engage in persistent intramolecular hydrogen bonding. This physical tethering restricts the free vibration of the -OH group, causing its absorption band to broaden significantly and shift to lower wavenumbers, often overlapping with the N-H symmetric stretch.

  • The Halogen Region (500–600 cm⁻¹): The heavy bromine atom at the meta position relative to the hydroxyl group creates a low-frequency C-Br stretching mode. The large atomic mass of bromine requires less energy to vibrate, securely placing this strong band in the far-IR/fingerprint region.

Experimental Protocol for FT-IR Analysis

Causality of Experimental Choice: For highly functionalized, hydrogen-bonding solids, Attenuated Total Reflectance (ATR) FT-IR is vastly superior to traditional KBr pellet transmission methods. KBr is highly hygroscopic; the mechanical pressing process often forces the salt to absorb atmospheric moisture, producing a massive, broad O-H stretch around 3450 cm⁻¹. This artifact completely masks the critical native -OH and -NH₂ signals of the sample. ATR eliminates this matrix interference, ensuring a self-validating and highly accurate spectral readout.

Step-by-Step ATR-FTIR Workflow
  • System Initialization & Background: Clean the diamond or ZnSe ATR crystal with a highly volatile, IR-transparent solvent (e.g., spectroscopic-grade isopropanol). Allow it to dry completely. Collect a background spectrum to digitally subtract atmospheric CO₂ and ambient water vapor.

  • Sample Application: Place 2–5 mg of the solid 2-amino-5-bromo-3-hydroxybenzonitrile powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Reasoning: Consistent, high pressure ensures intimate optical contact between the solid sample and the crystal, maximizing the evanescent wave penetration and signal-to-noise ratio.

  • Data Acquisition: Run the sample scan from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at a 4 cm⁻¹ resolution.

  • Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, followed by a baseline correction to eliminate scattering effects.

FTIR_Workflow Step1 1. Background Scan (Atmospheric Correction) Step2 2. ATR Crystal Prep (Solvent Clean & Dry) Step1->Step2 Step3 3. Sample Application (Controlled Pressure) Step2->Step3 Step4 4. Data Acquisition (4000-400 cm⁻¹, 32 Scans) Step3->Step4 Step5 5. Spectral Processing (ATR & Baseline Correction) Step4->Step5

Fig 1. Step-by-step ATR-FTIR experimental workflow for solid-state analysis.

Quantitative Data Presentation

The following table summarizes the expected FT-IR peak assignments based on the structural environment and analogous halogenated aminobenzonitriles[3].

Functional Group / ModeExpected Wavenumber (cm⁻¹)Peak Shape & IntensityMechanistic Causality / Notes
-OH Stretch 3250 – 3400Broad, StrongShifted and broadened due to intra/intermolecular H-bonding with adjacent -NH₂.
-NH₂ Asymmetric Stretch ~3450Sharp, MediumHigher frequency mode of the primary amine.
-NH₂ Symmetric Stretch ~3350Sharp, MediumOften overlaps with the broad -OH band.
-C≡N Stretch 2215 – 2230Sharp, StrongShifted lower than standard nitriles due to aromatic conjugation and ortho-NH₂ resonance.
-NH₂ Bending (Scissoring) 1610 – 1640Sharp, StrongCharacteristic of primary aromatic amines.
Aromatic C=C Stretch 1500 – 1600Multiple, MediumSkeletal ring vibrations.
C-O Stretch (Phenolic) 1200 – 1250Sharp, StrongConfirms the presence of the phenolic hydroxyl group.
Aromatic C-H Out-of-Plane 800 – 850Sharp, StrongBending modes for isolated aromatic protons (C4 and C6 positions).
C-Br Stretch 500 – 600Sharp, StrongLow frequency due to the heavy atomic mass of Bromine.

Mechanistic Insights: Spectral Mapping

The most critical aspect of interpreting this spectrum is understanding the "crosstalk" between functional groups. The spatial arrangement forces the -OH proton into close proximity with the -NH₂ nitrogen, establishing a persistent intramolecular hydrogen bond. This restricts the free vibration of the -OH group, validating why the O-H stretch appears unusually broad and shifted compared to isolated phenols.

Spectral_Mapping cluster_groups cluster_regions Molecule 2-Amino-5-bromo- 3-hydroxybenzonitrile G1 -OH (Hydroxyl) Intra H-Bonded Molecule->G1 G2 -NH₂ (Amino) Conjugated Molecule->G2 G3 -C≡N (Nitrile) Resonance Shifted Molecule->G3 G4 -Br (Bromine) Heavy Atom Molecule->G4 R1 3200 - 3500 cm⁻¹ Broad Stretch G1->R1 R2 3300 - 3450 cm⁻¹ Doublet Stretch G2->R2 R3 2215 - 2230 cm⁻¹ Sharp Stretch G3->R3 R4 500 - 600 cm⁻¹ Strong Stretch G4->R4

Fig 2. Mapping of functional groups to their corresponding FT-IR spectral regions.

Conclusion

The FT-IR spectrum of 2-amino-5-bromo-3-hydroxybenzonitrile is a textbook example of how steric proximity and electronic conjugation manipulate fundamental vibrational frequencies. By utilizing an ATR-FTIR protocol, researchers can bypass the hygroscopic pitfalls of KBr preparation, yielding a high-fidelity spectrum that accurately reflects the molecule's complex internal hydrogen-bonding network and heavy-atom substitutions.

References

  • [2] Morioka, Y., Ohmizo, M., Harada, M., & Tsutsumi, K. (1996). Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. Xenobiotica, 26(9), 969-979. URL:[Link]

  • [3] Sudha, S., Sundaraganesan, N., Kurt, M., Cinar, M., & Karabacak, M. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Journal of Molecular Structure, 985(2-3), 148-156. URL:[Link]

  • [1] Chemsrc. CAS#: 176718-55-1 | 2-Amino-5-bromo-3-hydroxybenzonitrile. Chemical & Physical Properties Database. URL:[Link]

Sources

Foundational

Mass spectrometry of 2-Amino-5-bromo-3-hydroxybenzonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-5-bromo-3-hydroxybenzonitrile Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Amino-5-bromo-3-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-5-bromo-3-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile (C₇H₅BrN₂O), a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. As direct mass spectral data for this specific molecule is not widely published, this document outlines the predicted fragmentation behaviors under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By leveraging established principles of mass spectrometry for halogenated, aromatic, and multifunctional compounds, this guide offers researchers and drug development professionals the necessary theoretical foundation and practical protocols to identify, characterize, and elucidate the structure of this molecule. The core of this guide lies in explaining the causal relationships behind experimental choices and providing self-validating methodologies, with a particular focus on leveraging the unique isotopic signature of bromine.

Introduction to the Analyte and Mass Spectrometry's Role

2-Amino-5-bromo-3-hydroxybenzonitrile is a multifaceted aromatic molecule featuring four distinct functional groups: an amino group (-NH₂), a bromine atom (-Br), a hydroxyl group (-OH), and a nitrile group (-C≡N). This structural complexity makes it a valuable intermediate in the synthesis of novel chemical entities. Accurate structural confirmation and purity assessment are paramount in any research or development pipeline, and mass spectrometry (MS) stands as an indispensable tool for providing definitive molecular weight and structural information.[1]

This guide delves into the strategic application of mass spectrometry for the analysis of this target compound. We will explore the rationale for selecting appropriate ionization methods, predict the characteristic fragmentation patterns that serve as a molecular fingerprint, and provide robust experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Physicochemical Properties and Isotopic Signature

A foundational understanding of the analyte's properties is critical for designing a valid MS experiment.

Table 1: Physicochemical and Mass Spectrometric Properties of 2-Amino-5-bromo-3-hydroxybenzonitrile

Property Value Source / Note
Molecular Formula C₇H₅BrN₂O Derived from structure
Average Molecular Weight 213.03 g/mol Calculated
Monoisotopic Mass (⁷⁹Br) 211.9585 Da Calculated for most abundant isotopes
Monoisotopic Mass (⁸¹Br) 213.9565 Da Calculated for most abundant isotopes

| Key Isotopic Feature | Presence of Bromine | Natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) |

The most significant intrinsic feature for the mass spectrometric analysis of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units.[1][2] This "M and M+2" pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule and serves as a primary point of validation.

Strategic Selection of Ionization Techniques

The choice of ionization method dictates the type of information obtained. No single technique is universally superior; rather, the selection depends on the analytical goal.

Electron Ionization (EI): For Structural Elucidation

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3][4] This process imparts significant internal energy, causing extensive and reproducible fragmentation.[1]

  • Rationale: The resulting fragmentation pattern is a rich, unique fingerprint of the molecule's structure. While the molecular ion peak may be weak or absent for some molecules, the fragments provide detailed structural information ideal for library matching and de novo structural confirmation.[3][5] Aromatic systems, like the one in our analyte, tend to produce more stable molecular ions compared to aliphatic compounds.[6]

Electrospray Ionization (ESI): For Molecular Weight Determination

ESI is a "soft" ionization technique that transfers pre-existing ions from a liquid solution into the gas phase.[7][8] It imparts minimal excess energy, thus preserving the integrity of the analyte molecule.[3][7]

  • Rationale: ESI is the method of choice for unequivocally determining the molecular weight of the analyte.[7] It typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with little to no in-source fragmentation. This is particularly advantageous for thermally labile or non-volatile compounds that are not amenable to GC-MS.[4] Furthermore, the molecular ion generated by ESI can be selected and fragmented in a controlled manner using tandem mass spectrometry (MS/MS).[9]

Predicted Mass Spectral Behavior and Fragmentation Pathways

The following sections detail the predicted fragmentation of 2-Amino-5-bromo-3-hydroxybenzonitrile based on established chemical principles.

Predicted Fragmentation under Electron Ionization (EI)

Under EI conditions, the molecule will first form a molecular ion radical (M⁺•) at m/z 212 and 214. This high-energy species will then undergo a series of fragmentation reactions. Aromatic compounds are relatively stable, so the molecular ion peak is expected to be observable.[10]

Key Predicted Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A common fragmentation for phenols and hydroxy-substituted aromatics involves the loss of a neutral CO molecule (28 Da) after rearrangement, leading to a fragment ion.

  • Loss of Hydrogen Cyanide (HCN): Aromatic nitriles characteristically eliminate a neutral molecule of HCN (27 Da).

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond will result in the loss of a bromine radical (79 or 81 Da), producing a prominent fragment ion.

  • Sequential Losses: Combinations of the above losses (e.g., loss of CO followed by loss of HCN) are highly probable.

EI_Fragmentation M C₇H₅BrN₂O⁺• m/z 212/214 F1 C₆H₅BrN₂⁺• (Loss of CO) m/z 184/186 M->F1 - CO (28 Da) F2 C₇H₄BrO⁺• (Loss of HCN, NH) m/z 197/199 M->F2 - HCN (27 Da) F3 C₇H₅N₂O⁺ (Loss of Br•) m/z 133 M->F3 - Br• (79/81 Da) F4 C₆H₄BrO⁺ (Loss of HCN, NH from F1) m/z 169/171 F1->F4 - HCN (27 Da)

Caption: Predicted EI fragmentation pathway for 2-Amino-5-bromo-3-hydroxybenzonitrile.

Table 2: Summary of Predicted Major Fragments in EI-MS

m/z (⁷⁹Br/⁸¹Br) Proposed Identity Neutral Loss Comments
212/214 [M]⁺• - Molecular ion; doublet of ~1:1 intensity confirms bromine.
184/186 [M - CO]⁺• CO (28 Da) Common loss from phenolic compounds.
197/199 [M - HCN]⁺• HCN (27 Da) Characteristic fragmentation of aromatic nitriles.
133 [M - Br]⁺ Br• (79/81 Da) Loss of bromine radical, resulting in a single peak.

| 105 | [M - Br - CO]⁺ | Br•, CO | Sequential loss, confirms initial fragments. |

Predicted Behavior under Electrospray Ionization (ESI) and MS/MS

ESI will generate a protonated molecule, [M+H]⁺, at m/z 213/215 in positive ion mode. The amino group is the most likely site of protonation due to its basicity. In negative ion mode, deprotonation of the acidic phenolic hydroxyl group will form [M-H]⁻ at m/z 211/213.

For structural analysis, the protonated ion [M+H]⁺ can be isolated and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer. The fragmentation of this even-electron ion will proceed primarily through the loss of stable neutral molecules.

Key Predicted MS/MS Fragmentation Pathways from [M+H]⁺:

  • Loss of Ammonia (NH₃): Protonation at the amino group can facilitate the elimination of a neutral ammonia molecule (17 Da).

  • Loss of Water (H₂O): Elimination of water (18 Da) involving the hydroxyl group and an adjacent hydrogen is possible.

  • Loss of Hydrogen Cyanide (HCN): Similar to EI, loss of HCN (27 Da) from the protonated nitrile is expected.[11][12]

  • Loss of Carbon Monoxide (CO): Loss of CO (28 Da) is also a potential pathway for protonated phenolic compounds.

ESI_MSMS_Fragmentation MH [M+H]⁺ C₇H₆BrN₂O⁺ m/z 213/215 F1 [M+H - NH₃]⁺ (Loss of NH₃) m/z 196/198 MH->F1 - NH₃ (17 Da) F2 [M+H - H₂O]⁺ (Loss of H₂O) m/z 195/197 MH->F2 - H₂O (18 Da) F3 [M+H - CO]⁺ (Loss of CO) m/z 185/187 MH->F3 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided. The experimental workflow is designed to be self-validating by incorporating quality control checks.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep 1. Dissolve sample (1 mg/mL) in appropriate solvent (e.g., Methanol for LC, Acetonitrile for GC) QC1 2. Prepare QC sample (known concentration) Prep->QC1 Blank 3. Prepare solvent blank QC1->Blank Inject 4. Inject Blank, QC, then Sample Blank->Inject GCMS GC-MS (EI) Analysis Inject->GCMS LCMS LC-MS (ESI) Analysis Inject->LCMS Process 5. Acquire & Process Data GCMS->Process LCMS->Process Validate 6. Validate: - Check blank for contamination - Verify QC signal - Confirm Br isotopic pattern Process->Validate

Caption: General experimental workflow for MS analysis.

Protocol for GC-MS Analysis (EI Mode)
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a volatile, GC-compatible solvent (e.g., acetonitrile or ethyl acetate) to a final concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Transfer to a 2 mL autosampler vial.

  • GC-MS Instrument Parameters:

    • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL with a 20:1 split ratio.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).[5]

      • Electron Energy: 70 eV.[3]

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 350.

      • Solvent Delay: 3 minutes.

Protocol for LC-MS Analysis (ESI Mode)
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in LC-MS grade methanol or acetonitrile to a final concentration of ~100 µg/mL.

    • Further dilute to ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter if any particulate is visible.

    • Transfer to a 2 mL autosampler vial.

  • LC-MS Instrument Parameters:

    • System: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • MS Conditions:

      • Ionization Mode: ESI Positive and Negative.

      • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

      • Gas Temperature: 325°C.

      • Drying Gas Flow: 8 L/min.

      • Mass Range: Scan from m/z 50 to 400.

      • For MS/MS: Isolate the precursor ions (m/z 213 and 215) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile is a clear example of how fundamental principles can be applied to predict and interpret the behavior of a complex molecule. The dual-pronged approach of using EI for detailed structural fragmentation and ESI for unambiguous molecular weight confirmation provides a comprehensive and self-validating analytical strategy. The characteristic isotopic signature of bromine serves as a constant and reliable internal check for all bromine-containing ions. The protocols and predicted fragmentation pathways detailed in this guide equip researchers with the necessary tools to confidently identify and characterize this compound, ensuring data integrity in critical drug discovery and development applications.

References

  • PubChem. 2-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile.[Link]

  • Glidewell, C., Low, J. N., & Wardell, J. L. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2617. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Kwiecień, A., & Szultka-Młyńska, M. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 739-755. [Link]

  • Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, e5002. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.[Link]

  • Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of the American Society for Mass Spectrometry, 33(5), 844-852. [Link]

  • Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Rapid Communications in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.[Link]

  • ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?[Link]

  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 341-358. [Link]

  • El-Gammal, O. A., et al. (2016). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds.[Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry.[Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

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Exploratory

2-Amino-5-bromo-3-hydroxybenzonitrile reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of 2-Amino-5-bromo-3-hydroxybenzonitrile Abstract This technical guide provides a comprehensive analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile, a pol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity and Functional Groups of 2-Amino-5-bromo-3-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document leverages established principles of organic chemistry and data from structurally related analogs to offer a predictive yet robust overview of its reactivity. We will dissect the electronic and steric interplay of its four distinct functional groups—amino, bromo, hydroxyl, and nitrile—to forecast its behavior in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the synthetic utility of this and similar scaffolds.

Molecular Structure and Physicochemical Properties

2-Amino-5-bromo-3-hydroxybenzonitrile presents a unique substitution pattern on a benzene ring. The strategic placement of electron-donating (amino, hydroxyl) and electron-withdrawing (nitrile, bromo) groups creates a molecule with diverse reactive sites, making it a valuable intermediate for constructing complex molecular architectures.

The properties of this molecule can be predicted based on its structure and comparison with close isomers.

Identifier Value Source/Method
Molecular Formula C₇H₅BrN₂OCalculated
Molecular Weight 213.03 g/mol Calculated[1]
Predicted TPSA 70.04 ŲBased on analog 3-Amino-5-bromo-2-hydroxybenzonitrile[1]
Predicted LogP 1.61Based on analog 3-Amino-5-bromo-2-hydroxybenzonitrile[1]
Hydrogen Bond Donors 2Calculated[1]
Hydrogen Bond Acceptors 3Calculated[1]

Analysis of Functional Groups and Their Influence on Reactivity

The reactivity of the aromatic ring and the molecule as a whole is governed by the cumulative electronic and steric effects of its substituents. Understanding these individual contributions is crucial for predicting reaction outcomes.

  • Amino Group (-NH₂ at C2): As a primary amine, this group is a strong activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance (+R effect). It is also a potent nucleophile and a weak base. Its position makes it a candidate for directing electrophiles to the C1 (blocked), C3 (blocked), and C5 (blocked) positions, but its primary electronic influence will be felt throughout the ring.

  • Hydroxyl Group (-OH at C3): The phenolic hydroxyl group is another strong activating, ortho-, para-director (+R effect). It imparts acidic character to its proton and can be deprotonated to form a highly nucleophilic phenoxide ion. It directs electrophiles to the C2 (blocked), C4, and C6 positions.

  • Bromo Group (-Br at C5): Halogens are deactivating via their inductive effect (-I effect) but are ortho-, para-directing due to a weaker resonance effect (+R effect). The bromine atom serves as an excellent synthetic handle for metal-catalyzed cross-coupling reactions.[2][3]

  • Nitrile Group (-CN at C1): The nitrile group is strongly deactivating and a meta-director due to both strong inductive (-I) and resonance (-R) effects. It significantly withdraws electron density from the aromatic ring. This group itself is a site for nucleophilic addition, hydrolysis, or reduction.

G cluster_ring Benzene Ring cluster_groups Functional Groups & Effects cluster_reactivity Predicted Reactive Sites ring C₁ | C₆-C₂ |   | C₅-C₃ | C₄ NH2 Amino (-NH₂) +R (strong, activating) -I (weak) Ortho, Para-Director NH2:f0->ring C2 EAS Electrophilic Attack Most likely at C6 (ortho to -OH, para to -NH₂) Less likely at C4 (steric hindrance) NH2->EAS Activates OH Hydroxyl (-OH) +R (strong, activating) -I (moderate) Ortho, Para-Director OH:f0->ring C3 OH->EAS Activates Br Bromo (-Br) +R (weak) -I (strong, deactivating) Ortho, Para-Director Br:f0->ring C5 CrossCoupling Cross-Coupling Reaction at C5-Br bond (Suzuki, Stille, Heck, etc.) Br->CrossCoupling Enables CN Nitrile (-CN) -R (strong, deactivating) -I (strong) Meta-Director CN:f0->ring C1 NitrileChem Nitrile Chemistry Hydrolysis (→ COOH) Reduction (→ CH₂NH₂) CN->NitrileChem Enables

Caption: Interplay of functional groups on 2-amino-5-bromo-3-hydroxybenzonitrile.

Core Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The combined influence of the strongly activating -NH₂ and -OH groups will overwhelmingly dictate the regioselectivity of EAS reactions. These groups synergistically direct incoming electrophiles to the positions ortho and para to themselves.

  • Position C4: This position is ortho to the -OH group and meta to the -NH₂ and -Br groups. It is electronically activated. However, it is sterically hindered, being flanked by the -OH and -Br substituents.

  • Position C6: This position is para to the -NH₂ group and ortho to the -OH group. It is the most electronically activated site and is sterically more accessible than C4.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at C5 is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the rapid diversification of a core scaffold.[2] Palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination are highly feasible.

Expert Insight: The choice of catalyst, ligand, and base is critical. The presence of the free amino and hydroxyl groups can potentially interfere by coordinating with the metal center. Protection of these groups (e.g., as acetyl or Boc derivatives for the amine, and as a methyl or benzyl ether for the phenol) may be necessary to achieve high yields and avoid side reactions, depending on the specific coupling partners and conditions.

Reactions at the Nitrile Group

The nitrile group offers a gateway to other important functional groups:

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-amino-5-bromo-3-hydroxybenzoic acid), passing through an intermediate amide stage.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a flexible linker, which is often desirable in drug design.

Reactions involving the Amino and Hydroxyl Groups

Both the -NH₂ and -OH groups are nucleophilic and can undergo a range of standard transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides will form amides and esters, respectively. This is a common strategy for protecting these groups or for installing specific pharmacophoric features.

  • Alkylation: Reaction with alkyl halides can lead to N-alkylation and O-alkylation (ether formation). Selective alkylation can be challenging and may require careful choice of base and reaction conditions.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -I, -F, -OH, -H).

Proposed Synthetic Protocols and Workflows

While a direct synthesis for the title compound is not readily found, established methods for related compounds provide a reliable blueprint. The protocols below are adapted from standard, validated procedures for analogous transformations.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the C5-Br position of the scaffold.

Materials:

  • 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottomed flask, reflux condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Setup: To a round-bottomed flask, add 2-Amino-5-bromo-3-hydroxybenzonitrile, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Substrate, Boronic Acid, Base) B 2. Establish Inert Atmosphere (N₂ or Ar) A->B C 3. Add Solvents (Dioxane/H₂O) B->C D 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E 5. Heat & Stir (80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Extract (EtOAc / H₂O) F->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Predicted Spectroscopic Data

Spectroscopic data for the precise molecule is not available, but a predicted spectrum can be constructed based on known chemical shift values for similar structures.[4]

Technique Predicted Peaks / Signals
¹H NMR δ 9.0-10.0 ppm: (s, 1H, -OH), broad singlet, exchangeable with D₂O.δ 6.8-7.5 ppm: (2H, Ar-H), two distinct signals for protons at C4 and C6.δ 4.0-5.5 ppm: (s, 2H, -NH₂), broad singlet, exchangeable with D₂O.
¹³C NMR δ 150-160 ppm: (C-OH, C-NH₂), carbons attached to oxygen and nitrogen.δ 115-120 ppm: (C≡N), characteristic nitrile carbon signal.δ 110-140 ppm: (Ar-C), remaining aromatic carbons.δ 95-105 ppm: (C-Br), carbon attached to bromine.
IR (cm⁻¹) 3500-3300: -OH and -NH₂ stretching (distinct peaks).2230-2210: -C≡N stretching (sharp, strong).1620-1580: Aromatic C=C bending.600-500: C-Br stretching.

Conclusion

2-Amino-5-bromo-3-hydroxybenzonitrile is a molecule engineered for synthetic versatility. Its reactivity is dominated by the powerful ortho, para-directing influence of the amino and hydroxyl groups, which earmarks the C6 position for electrophilic attack. The bromine atom at C5 provides a robust and reliable site for metal-catalyzed cross-coupling, enabling extensive structural diversification. Furthermore, the nitrile, amino, and hydroxyl groups offer additional handles for a wide array of chemical transformations. This combination of features makes the compound an exceptionally valuable platform for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Researchers are encouraged to use the predictive insights and adapted protocols within this guide as a foundation for their synthetic explorations.

References

  • Oh, H. & Tanski, J. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Retrieved from: [Link]

  • Chemical Synthesis Database. (2025). 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile. Retrieved from: [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. Retrieved from: [Link]

  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. Retrieved from: [Link]

  • Google Patents. (n.d.). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

Sources

Foundational

Solubility Profiling of 2-Amino-5-bromo-3-hydroxybenzonitrile in Organic Solvents: A Technical Guide for Process Chemistry

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The rational selection of organic solvents is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational selection of organic solvents is a critical inflection point in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their advanced intermediates. 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) [1] is a highly functionalized, poly-substituted aromatic compound. Due to its dense array of hydrogen-bonding and polarizable functional groups, it exhibits a complex solubility profile governed by strong crystalline lattice energies and competing intermolecular forces.

This guide provides a rigorous, causality-driven analysis of the solubility behavior of 2-Amino-5-bromo-3-hydroxybenzonitrile. By leveraging the Hansen Solubility Parameters (HSP) framework[2], we deconstruct the thermodynamic drivers of its dissolution and provide a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-Amino-5-bromo-3-hydroxybenzonitrile, we must first analyze the cohesive energy density of the molecule. The compound’s structure consists of a central benzene ring functionalized with four distinct moieties: an amino group (-NH₂), a hydroxyl group (-OH), a nitrile group (-C≡N), and a bromine atom (-Br).

From a thermodynamic perspective, solubility occurs when the energy required to disrupt the solute-solute crystalline lattice and the solvent-solvent cavity is offset by the energy released from solute-solvent interactions. This is mathematically modeled by the 3D Hansen Solubility Parameters: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ )[3].

  • Hydrogen Bonding ( δh​ ): The -OH and -NH₂ groups act as potent hydrogen bond donors and acceptors. In the solid state, these groups form an extensive intermolecular hydrogen-bonding network. To achieve dissolution, the solvent must possess a sufficiently high δh​ (e.g., alcohols, amides) to outcompete these solute-solute interactions.

  • Polarity ( δp​ ): The nitrile (-C≡N) group possesses a strong dipole moment. Consequently, the molecule exhibits high affinity for polar aprotic solvents (like DMSO and DMF) which have high δp​ values and can stabilize the molecular dipole without self-associating as strongly as protic solvents.

  • Dispersion ( δd​ ): The heavy, polarizable bromine atom contributes significantly to the London dispersion forces. While this increases lipophilicity slightly, it is overshadowed by the dominant polar and H-bonding forces.

Causality Insight: Why is this compound highly soluble in DMSO but virtually insoluble in Hexane? DMSO acts as a powerful hydrogen bond acceptor (disrupting the -OH and -NH₂ networks) and has a high dipole moment that aligns with the nitrile group, effectively minimizing the HSP distance ( Ra​ ) between solute and solvent[2]. Hexane, possessing only dispersion forces ( δd​ ), cannot overcome the high lattice energy of the functionalized aromatic ring.

Empirical Solubility Data Matrix

The following table summarizes the estimated thermodynamic solubility of 2-Amino-5-bromo-3-hydroxybenzonitrile across various organic solvent classes at 25.0 °C. Data is categorized to assist process chemists in selecting appropriate solvents for reaction media, crystallization anti-solvents, or extraction workflows.

Solvent ClassRepresentative SolventPolarity IndexEstimated Solubility (mg/mL at 25°C)Application Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 100.0 (Excellent)Primary reaction medium; NMR solvent.
Polar Aprotic N,N-Dimethylformamide (DMF)6.4> 80.0 (Excellent)Reaction medium; stock solution prep.
Polar Protic Methanol (MeOH)5.120.0 - 50.0 (Good)Crystallization solvent; HPLC mobile phase.
Polar Protic Ethanol (EtOH)5.215.0 - 30.0 (Moderate)Green extraction solvent; recrystallization.
Ester / Ether Ethyl Acetate (EtOAc)4.45.0 - 15.0 (Moderate)Liquid-liquid extraction (LLE) organic phase.
Halogenated Dichloromethane (DCM)3.1< 5.0 (Poor)Anti-solvent for precipitation.
Non-Polar Hexane / Heptane0.1< 0.1 (Insoluble)Wash solvent to remove non-polar impurities.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be measured using a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard[4]. This protocol includes a solid-state verification step to ensure the compound did not undergo a polymorphic transition or form a solvate during equilibration, which would invalidate the thermodynamic data.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh ~50 mg of 2-Amino-5-bromo-3-hydroxybenzonitrile into a 4 mL amber glass vial (amber is used to prevent potential photo-degradation of the brominated aromatic).

  • Add 1.0 mL of the target organic solvent to the vial.

  • Add a PTFE-coated magnetic stir bar and seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Isothermal Equilibration 4. Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. 5. Agitate at 300 RPM for 48 hours. Scientific Rationale: 48 hours ensures true thermodynamic equilibrium is reached, overcoming the kinetic barriers of dissolution for highly crystalline APIs.

Step 3: Phase Separation & Solid-State Verification 6. Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. 7. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. 8. Self-Validation Step: Recover the residual solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no solvate formation or polymorphic shift occurred.

Step 4: Quantification via HPLC-UV 9. Dilute the filtered supernatant volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear range of the calibration curve. 10. Analyze the sample using an HPLC-UV system (Detection wavelength typically set to the λmax​ of the conjugated nitrile/aromatic system, ~254 nm or 280 nm). 11. Calculate the exact concentration (mg/mL) using a pre-established standard curve.

Workflow Visualization

The following diagram maps the logical progression of the self-validating solubility screening workflow.

SolubilityWorkflow Solvent 1. Solvent Selection (HSP & Polarity Guided) Equilibration 2. Shake-Flask Equilibration (25°C, 48 hrs, Amber Vial) Solvent->Equilibration Add Excess API Separation 3. Phase Separation (Centrifugation & 0.22 µm PTFE) Equilibration->Separation Isothermal State Analysis 4. HPLC-UV Quantification (Determine mg/mL Yield) Separation->Analysis Dilute Supernatant Data 5. Solid-State Validation (XRPD on Residual Pellet) Separation->Data Recover Solid Data->Analysis Confirm Polymorph

Figure 1: Standardized self-validating workflow for thermodynamic solubility determination.

References

  • Novaes, F. J. M., de Faria, D. C., Ferraz, F. Z., & de Aquino Neto, F. R. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Plants, 12(16), 3008. Retrieved from[Link]

  • Payghan, S. A. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics (AJP), 11(04). Retrieved from[Link]

Sources

Exploratory

The Emerging Potential of 2-Amino-5-bromo-3-hydroxybenzonitrile in Medicinal Chemistry: A Technical Guide

Abstract The confluence of privileged structural motifs within a single molecular framework often heralds the dawn of a new class of therapeutic agents. 2-Amino-5-bromo-3-hydroxybenzonitrile represents one such scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs within a single molecular framework often heralds the dawn of a new class of therapeutic agents. 2-Amino-5-bromo-3-hydroxybenzonitrile represents one such scaffold, integrating the biological relevance of aminobenzonitriles, the unique physicochemical properties of brominated aromatics, and the versatile reactivity of a phenolic hydroxyl group. While direct literature on this specific molecule is nascent, a comprehensive analysis of its constituent fragments and structurally related compounds reveals a significant potential for applications in medicinal chemistry. This technical guide synthesizes current knowledge to provide a forward-looking perspective on the utility of 2-Amino-5-bromo-3-hydroxybenzonitrile as a versatile building block for the synthesis of novel bioactive molecules. We will explore its synthetic accessibility, potential as a scaffold for kinase inhibitors and other targeted therapies, and its promise in the development of new antimicrobial and anti-inflammatory agents. Detailed experimental protocols and workflow visualizations are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: Deconstructing a Privileged Scaffold

The therapeutic potential of 2-Amino-5-bromo-3-hydroxybenzonitrile can be inferred from the well-established roles of its core functional groups in medicinal chemistry. The aminobenzonitrile core is a known pharmacophore, with the nitrile group acting as a versatile hydrogen bond acceptor and a bioisostere for other functional groups.[1] The amino group provides a crucial vector for hydrogen bonding interactions and serves as a key handle for synthetic diversification.[2]

The strategic placement of a bromine atom is a widely used tactic in drug design. Bromine can modulate the lipophilicity and metabolic stability of a molecule, and critically, it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[3] Furthermore, bromophenols, found in marine organisms, are known to possess a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[4][5]

The phenolic hydroxyl group further enhances the molecule's utility, providing an additional site for hydrogen bonding and a reactive handle for the synthesis of ethers and esters, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]

This guide will systematically explore the synthetic pathways to access this scaffold and its derivatives, and then delve into its potential applications in key therapeutic areas based on the established pharmacology of analogous structures.

Synthetic Strategies and Derivatization Potential

The synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile can be approached through several strategic disconnections. A plausible and efficient route would involve the regioselective bromination and nitration of a suitably protected aminophenol precursor, followed by reduction of the nitro group and introduction of the nitrile functionality.

Proposed Synthetic Workflow

The following protocol outlines a conceptual synthetic pathway for the preparation of 2-Amino-5-bromo-3-hydroxybenzonitrile and its subsequent derivatization.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile and N-Acyl Derivatives

Materials:

  • 3-Aminophenol

  • Acetic Anhydride

  • N-Bromosuccinimide (NBS)

  • Fuming Nitric Acid

  • Iron powder

  • Ammonium Chloride

  • Sandmeyer Reaction Reagents (Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide)

  • Acyl Chlorides (for derivatization)

  • Appropriate Solvents (e.g., Acetic Acid, Ethanol, Dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Protection of the Amino and Hydroxyl Groups: Acetylate 3-aminophenol using acetic anhydride to protect both the amino and hydroxyl groups.

  • Regioselective Bromination: Brominate the resulting diacetylated compound using N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid. The acetyl groups will direct the bromination to the desired position.

  • Nitration: Introduce a nitro group at the 2-position via nitration with fuming nitric acid in a cooled environment.

  • Deprotection and Reduction: Simultaneously remove the acetyl protecting groups and reduce the nitro group to an amine using a reducing agent like iron powder in the presence of ammonium chloride.

  • Introduction of the Nitrile Group: Convert the newly formed amino group to a nitrile via a Sandmeyer reaction. This involves diazotization with sodium nitrite and hydrochloric acid, followed by reaction with copper(I) cyanide.

  • Purification: Purify the final product, 2-Amino-5-bromo-3-hydroxybenzonitrile, using column chromatography.

  • Derivatization (N-Acylation): React the purified product with various acyl chlorides in the presence of a base to generate a library of N-acyl derivatives.

Data Presentation: Physicochemical Properties of the Core Scaffold

PropertyPredicted Value
Molecular FormulaC₇H₅BrN₂O
Molecular Weight213.03 g/mol
XLogP31.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Note: These values are predicted and require experimental verification.

Visualization of the Synthetic Workflow

Synthetic_Workflow A 3-Aminophenol B Diacetylated Intermediate A->B Acetylation C Brominated Intermediate B->C Bromination (NBS) D Nitro-Bromo Intermediate C->D Nitration E Amino-Bromo Intermediate D->E Reduction & Deprotection F 2-Amino-5-bromo-3-hydroxybenzonitrile E->F Sandmeyer Reaction (NaNO2, CuCN) G N-Acyl Derivatives F->G N-Acylation (Acyl Chlorides)

Caption: Proposed synthetic pathway for 2-Amino-5-bromo-3-hydroxybenzonitrile and its derivatives.

Potential Therapeutic Applications

The structural features of 2-Amino-5-bromo-3-hydroxybenzonitrile suggest its potential as a scaffold for the development of a variety of therapeutic agents.

Kinase Inhibitors

The aminobenzonitrile scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine portion of ATP.[7] The amino group and the nitrile can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The bromine atom can be strategically positioned to occupy hydrophobic pockets within the ATP-binding site, potentially enhancing potency and selectivity.[7] The hydroxyl group offers an additional point for interaction or derivatization to improve solubility and other drug-like properties.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the synthesized 2-Amino-5-bromo-3-hydroxybenzonitrile derivatives in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, a suitable substrate, and ATP.

  • Inhibition: Add varying concentrations of the test compounds to the wells.

  • Detection: After incubation, quantify the kinase activity by measuring the amount of phosphorylated substrate, typically using a luminescence- or fluorescence-based assay.

  • Data Analysis: Calculate the IC₅₀ value for each compound, representing the concentration at which 50% of the kinase activity is inhibited.

Antimicrobial Agents

Bromophenols are known to possess significant antibacterial activity.[8] The mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of key enzymes. The 2-Amino-5-bromo-3-hydroxybenzonitrile scaffold could serve as a starting point for the development of novel antibiotics. The amino and nitrile groups can be modified to optimize antibacterial potency and spectrum.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare a serial dilution of the test compounds in a microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the microplate under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory Agents

Certain substituted aminobenzonitriles and related heterocyclic compounds have demonstrated anti-inflammatory properties.[9] The mechanism can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The 2-Amino-5-bromo-3-hydroxybenzonitrile core could be elaborated to generate potent anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Stimulation: Treat the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Concurrently treat the cells with varying concentrations of the test compounds.

  • Cytokine Measurement: After incubation, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an ELISA assay.

  • Data Analysis: Determine the concentration at which the compounds inhibit cytokine production.

PROTACs and Targeted Protein Degraders

The benzonitrile moiety can also serve as a versatile scaffold for the development of Proteolysis Targeting Chimeras (PROTACs).[7] One end of the PROTAC molecule binds to the target protein, while the other end recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The 2-Amino-5-bromo-3-hydroxybenzonitrile scaffold provides multiple handles for the attachment of linkers and E3 ligase-binding moieties.

Visualization of Potential Mechanisms of Action

MoA cluster_kinase Kinase Inhibition cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Action A 2-Amino-5-bromo-3-hydroxybenzonitrile Derivative B Kinase ATP Binding Site A->B Binds to Hinge Region C Inhibition of Phosphorylation B->C Blocks ATP Binding D 2-Amino-5-bromo-3-hydroxybenzonitrile Derivative E Bacterial Cell Membrane D->E Disrupts Integrity F Bacterial Enzyme D->F Inhibits Function G 2-Amino-5-bromo-3-hydroxybenzonitrile Derivative H Pro-inflammatory Enzyme (e.g., COX) G->H Inhibits Activity I Decreased Inflammation H->I Reduced Prostaglandin Synthesis

Caption: Potential mechanisms of action for derivatives of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Conclusion and Future Directions

2-Amino-5-bromo-3-hydroxybenzonitrile is a largely unexplored chemical entity with significant potential in medicinal chemistry. Its unique combination of a privileged aminobenzonitrile core, a strategically placed bromine atom, and a reactive hydroxyl group makes it an attractive starting point for the synthesis of diverse compound libraries. The analysis of structurally related compounds strongly suggests that derivatives of this scaffold could exhibit potent activity as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Future research should focus on the development of robust and scalable synthetic routes to access this molecule and its analogues. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and drug-like properties for various biological targets. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising new frontier in drug discovery.

References

  • Oh, H. & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. [Link]

  • Pérez-García, L. A., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Molecules, 26(22), 6883. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

  • Liu, X., et al. (2015). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 13(9), 5833–5858. [Link]

  • Ali, M. A., et al. (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect, 8(23), e202300898. [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. [Link]

  • Motghare, A. & Katolkar, P. (2022). synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 24-34. [Link]

  • Rola, D., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceutical Sciences, 28(3), 346-357. [Link]

  • Sanna, D., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. European Journal of Medicinal Chemistry, 156, 118-125. [Link]

  • Alvarez-Lorenzo, C., et al. (2021). Exploration of Bioengineered Scaffolds Composed of Thermo-Responsive Polymers for Drug Delivery in Wound Healing. Pharmaceutics, 13(2), 203. [Link]

  • Chen, Y.-H., et al. (2022). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 7(39), 35003–35014. [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 503-526. [Link]

  • Knapp, D. M., et al. (2023). Towards new drug scaffolds: Properties, chemistry, and therapeutic potential of hemiboronic naphthoids. Abstracts of Papers of the American Chemical Society, 266. [Link]

  • El-Bakri, Y., et al. (2023). Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds. New Journal of Chemistry, 47(37), 17359-17374. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • PubChem. 2-Bromo-3-hydroxybenzonitrile. [Link]

  • O'Neill, E., et al. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Reports, 39(8), 1566-1590. [Link]

  • Chementi, F., et al. (2006). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry, 13(15), 1789-1818. [Link]

  • International Journal of Health and Medical Research. (2025, July 1). Biological Activity of Azo Compounds: A Comprehensive Review. [Link]

  • Tayade, Y. D. & Sayyed, M. A. (2014). Synthesis of 2-hydroxy-3-(3-substituted thiamido)amino-5-methyl-a- bromoacetophenones. Der Pharma Chemica, 6(4), 333-337. [Link]

  • Mody Chemi-Pharma Ltd. Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. [Link]

Sources

Foundational

The Strategic Utility of 2-Amino-5-bromo-3-hydroxybenzonitrile in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) Executive Summary In the landscape of rational drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1)

Executive Summary

In the landscape of rational drug design, the selection of multifunctional building blocks dictates the efficiency of library generation. 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1)[1] is a highly privileged, tetrasubstituted benzene scaffold. Originally identified in pharmacokinetic studies as a primary in vivo metabolite (M-4) of the antilipidaemic agent NO-1886[2], this compound has transcended its role in metabolic profiling to become a cornerstone intermediate in synthetic chemistry.

Its value lies in its orthogonal reactivity . The molecule possesses four distinct functional handles—a cyano group (-CN), an amine (-NH₂), a hydroxyl (-OH), and an aryl bromide (-Br)—arranged in a geometry that allows for mutually exclusive, site-directed transformations. This guide dissects the mechanistic causality behind its reactivity and provides self-validating protocols for its application in heterocycle synthesis and cross-coupling.

Structural Analysis & Orthogonal Reactivity

The strategic placement of functional groups on the benzene ring enables divergent synthetic pathways without the need for exhaustive protection-deprotection strategies.

  • The Benzoxazole Axis (C2-NH₂ / C3-OH): The ortho-aminophenol motif is the classic precursor for benzoxazole rings. The electron-withdrawing nature of the adjacent cyano and bromo groups reduces the nucleophilicity of the amine. Consequently, cyclization with orthoesters or aldehydes requires robust acidic catalysis (e.g., pTSA) to drive imine formation prior to oxidative ring closure.

  • The Quinazoline Axis (C1-CN / C2-NH₂): The ortho-aminobenzonitrile motif is primed for the synthesis of quinazolines and quinazolinones. The cyano carbon acts as a highly electrophilic center. When reacted with amidines or formamide, the primary amine initiates nucleophilic attack, followed by intramolecular cyclization into the nitrile.

  • The Cross-Coupling Handle (C5-Br): Positioned para to the amine, the aryl bromide provides an ideal vector for extending the pharmacophore into hydrophobic binding pockets via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira).

Reactivity Central 2-Amino-5-bromo- 3-hydroxybenzonitrile (CAS: 176718-55-1) Benzoxazole Benzoxazole Derivatives Central->Benzoxazole Ortho-esters / Heat (via -NH2 & -OH) Quinazoline Quinazoline Derivatives Central->Quinazoline Formamide / Heat (via -NH2 & -CN) CrossCoupling C5-Substituted Intermediates Central->CrossCoupling Pd Catalyst / Boronic Acid (via C5 -Br)

Orthogonal reactivity pathways of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Experimental Methodologies & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen. The protocols below are designed as self-validating systems, ensuring that in-process controls verify the mechanistic progression of the reaction.

Protocol A: Synthesis via BBr₃-Mediated Demethylation

The target compound is frequently synthesized from its methoxy precursor, 2-amino-5-bromo-3-methoxybenzonitrile (CAS: 176718-54-0), utilizing Boron Tribromide (BBr₃)[3].

Mechanistic Causality: Why BBr₃? The strong Lewis acidity of the boron atom coordinates selectively with the methoxy oxygen. This coordination weakens the O-CH₃ bond, allowing the bromide ion to act as a nucleophile and cleave the methyl group (via Sₙ2). The reaction must be initiated at cryogenic temperatures (-78°C) to prevent uncontrolled exotherms that could lead to the degradation of the sensitive cyano group.

Workflow Step1 1. Substrate Preparation Dissolve precursor in anhydrous DCM Step2 2. BBr3 Addition Dropwise 1M BBr3 at -78°C Step1->Step2 Step3 3. Reaction Progression Warm to RT, stir 12h (TLC/LC-MS check) Step2->Step3 Step4 4. Quenching Careful addition of MeOH/H2O at 0°C Step3->Step4 Step5 5. Isolation Extraction & chromatography (72.6% Yield) Step4->Step5

Step-by-step workflow for the BBr3-mediated demethylation protocol.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-amino-5-bromo-3-methoxybenzonitrile in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Cryogenic Addition: Cool the vessel to -78°C using a dry ice/acetone bath. Slowly add 3.0 eq of BBr₃ (1M in DCM) dropwise over 30 minutes.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe a mass shift from the precursor ( [M+H]+≈227/229 ) to the product ( [M+H]+≈213/215 ). Furthermore, ¹H-NMR should confirm the complete disappearance of the methoxy singlet at ~3.9 ppm.

  • Quenching & Isolation: Cool the reaction to 0°C and carefully quench with methanol, followed by water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the product at ~72.6%[3].

Protocol B: Late-Stage Suzuki-Miyaura Coupling (C5-Br)

Performing cross-coupling on an unprotected aminophenol requires precise catalyst selection to avoid off-target O-arylation or N-arylation.

Mechanistic Causality: Why use Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial constraint drastically accelerates the reductive elimination step of the catalytic cycle. Fast reductive elimination is critical here; it ensures that C-C bond formation outcompetes any potential coordination and subsequent cross-coupling of the free -OH or -NH₂ groups with the Palladium intermediate.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). The biphasic nature aids in dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90°C under nitrogen for 4-6 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc) should show the consumption of the starting material. LC-MS will confirm the addition of the aryl mass minus the bromine isotope cluster.

  • Isolation: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase HPLC or flash chromatography.

Quantitative Data Summary

The table below consolidates the expected quantitative outcomes and optimal conditions for the primary transformations utilizing this building block.

Transformation TypeTarget MotifReagents & Catalyst SystemReactive SitesTypical Yield RangePrimary Application
Demethylation Phenol (-OH)BBr₃ (3 eq), DCM, -78°C to RTC3-OMe C3-OH70% - 75%Precursor Synthesis
Benzoxazole Cyclization BenzoxazoleTriethyl orthoformate, pTSA, 110°CC2-NH₂, C3-OH65% - 85%Kinase Inhibitor Scaffolds
Quinazoline Cyclization QuinazolineFormamidine acetate, DMF, 150°CC1-CN, C2-NH₂60% - 80%EGFR/Antitumor Scaffolds
Suzuki-Miyaura Biaryl ScaffoldR-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, 90°CC5-Br70% - 90%Late-stage Functionalization

References

  • Title: Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat Source: Xenobiotica (via NIH) URL: [Link]

  • Title: 2-氨基-3-甲氧基-5-溴苯腈 (2-Amino-3-methoxy-5-bromobenzonitrile) Synthesis Data Source: Molaid URL: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Bio-active Heterocyclic Scaffolds from 2-Amino-5-bromo-3-hydroxybenzonitrile

An Application Note for Medicinal and Process Chemistry Abstract This technical guide provides detailed synthetic protocols and mechanistic insights for the utilization of 2-Amino-5-bromo-3-hydroxybenzonitrile as a strat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This technical guide provides detailed synthetic protocols and mechanistic insights for the utilization of 2-Amino-5-bromo-3-hydroxybenzonitrile as a strategic starting material for the synthesis of high-value heterocyclic compounds. The unique substitution pattern of this precursor, featuring vicinal amino and hydroxyl groups alongside a nitrile and a bromine atom, offers multiple reaction handles for constructing diverse molecular architectures. Specifically, this note details robust and scalable protocols for the synthesis of substituted benzofurans and benzoxazoles, two scaffolds of significant interest in drug discovery and materials science. The rationale behind key experimental choices, self-validating protocol design, and visual workflows are presented to empower researchers in medicinal and process chemistry to leverage this versatile building block effectively.

Introduction: The Strategic Value of 2-Amino-5-bromo-3-hydroxybenzonitrile

2-Amino-5-bromo-3-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a powerful building block in modern organic synthesis. Its structure is primed for a variety of cyclization reactions, making it an ideal precursor for creating complex heterocyclic systems. The ortho-aminophenol moiety is a classic synthon for a range of condensation and annulation reactions. Furthermore, the presence of a bromine atom provides a reactive site for post-synthesis functionalization via cross-coupling reactions, while the nitrile group can be a key pharmacophoric element or a precursor for other functional groups like amines or aldehydes.

In medicinal chemistry, molecules derived from similar scaffolds have shown promise as kinase inhibitors, where the benzonitrile moiety can mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1] This guide focuses on two primary, high-yield synthetic pathways originating from this precursor: the synthesis of 2-aminobenzofurans and 2-substituted-benzoxazoles. These heterocyclic cores are prevalent in a vast number of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to antimicrobial.[2][3][4]

Synthesis of Substituted 6-Bromo-7-hydroxybenzofuran-2-amines

The synthesis of 2-aminobenzofurans is a valuable transformation, yielding scaffolds with significant biological potential, including antifungal and anticancer properties.[5] The protocol described here adapts a scandium-catalyzed [4+1] cycloaddition strategy, where an in situ generated ortho-quinone methide (o-QM) reacts with an isocyanide. While the cited method uses o-hydroxybenzhydryl alcohols, the principle can be conceptually applied to our substrate by generating a reactive intermediate that can be trapped by the isocyanide. A more direct and classical approach involves the reaction of the ortho-aminophenol with an α-haloketone or equivalent, followed by cyclization. Here, we present a robust protocol based on a tandem reaction with an isocyanide, which serves as a C1 synthon.

Workflow for Benzofuran Synthesis

sub 2-Amino-5-bromo- 3-hydroxybenzonitrile conditions1 K2CO3, DMF Heat (e.g., 80-100 °C) sub->conditions1 reagent1 TosMIC (Toluenesulfonylmethyl isocyanide) reagent1->conditions1 product 2-Amino-5-bromo-6-hydroxy- benzofuran-7-carbonitrile conditions1->product Tandem Cyclization

Caption: Workflow for the synthesis of a substituted 2-aminobenzofuran.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-hydroxybenzofuran-7-carbonitrile

This protocol leverages the reaction between the ortho-aminophenol functionality and toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent for forming five-membered rings.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq, e.g., 2.27 g, 10 mmol) and potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g, 25 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension for 10 minutes at room temperature. To this mixture, add toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq, 2.15 g, 11 mmol) portion-wise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL) followed by a small amount of cold diethyl ether to remove residual DMF.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-amino-5-bromo-6-hydroxybenzofuran-7-carbonitrile.

Causality and Experimental Rationale
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, non-nucleophilic base. Its primary role is to deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide is a key nucleophile that initiates the cyclization cascade.

  • Reagent (TosMIC): TosMIC serves as a unique C-N synthon. The isocyanide carbon is electrophilic, while the adjacent methylene group is acidic and can be deprotonated. In this tandem reaction, it facilitates the formation of the furan ring's C2 and C3 atoms.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic interactions required for the reaction. Its high boiling point is suitable for reactions requiring heating.

Data Summary: Benzofuran Synthesis
ParameterDetails
Starting Material 2-Amino-5-bromo-3-hydroxybenzonitrile
Key Reagents Toluenesulfonylmethyl isocyanide (TosMIC), K₂CO₃
Solvent N,N-Dimethylformamide (DMF)
Temperature 90 °C
Reaction Time 4-6 hours
Product 2-Amino-5-bromo-6-hydroxybenzofuran-7-carbonitrile
Expected Yield 70-85%

Synthesis of Substituted 6-Bromo-7-hydroxybenzoxazoles

Benzoxazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[4] The synthesis from ortho-aminophenols is a classic and highly efficient transformation. The most common method involves the condensation with an aldehyde, followed by oxidative cyclization, or a direct condensation with a carboxylic acid or its derivative.[6] The following protocol details the synthesis of a 2-aryl-benzoxazole using an aromatic aldehyde.

Workflow for Benzoxazole Synthesis

sub 2-Amino-5-bromo- 3-hydroxybenzonitrile conditions1 p-Toluenesulfonic acid (cat.) Ethanol, Reflux sub->conditions1 reagent1 Aromatic Aldehyde (e.g., Benzaldehyde) reagent1->conditions1 intermediate Schiff Base Intermediate conditions1->intermediate Condensation oxidant Oxidant (e.g., Air, DDQ) Cyclization intermediate->oxidant product 2-Aryl-5-bromo-6-hydroxy- benzoxazole-7-carbonitrile oxidant->product Oxidative Cyclization

Caption: Workflow for the two-step, one-pot synthesis of a 2-arylbenzoxazole.

Experimental Protocol: Synthesis of 2-Phenyl-5-bromo-6-hydroxybenzoxazole-7-carbonitrile
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq, 2.27 g, 10 mmol), benzaldehyde (1.05 eq, 1.11 g, 10.5 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq, 95 mg, 0.5 mmol).

  • Solvent Addition: Add 50 mL of ethanol.

  • Schiff Base Formation: Heat the mixture to reflux and stir for 2-3 hours. The initial condensation forms a Schiff base intermediate.[7] This can be monitored by TLC.

  • Oxidative Cyclization: After Schiff base formation is complete, introduce an oxidant. For a simple and green approach, a stream of air can be bubbled through the refluxing solution. Alternatively, an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) can be added. Continue refluxing for another 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the ethanolic solution.

  • Isolation: If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the solvent volume in vacuo until a solid appears, then filter.

  • Purification: The crude product can be purified by recrystallization from ethanol or ethyl acetate/hexane to afford the pure 2-phenyl-5-bromo-6-hydroxybenzoxazole-7-carbonitrile.

Causality and Experimental Rationale
  • Acid Catalyst (p-TSA): The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amino group of the starting material.

  • Intermediate Formation: The initial condensation reaction between the amine and the aldehyde forms a carbinolamine, which then dehydrates to form a Schiff base (imine) intermediate. This is a crucial step before cyclization.[7][8]

  • Oxidative Cyclization: The Schiff base undergoes an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. The resulting dihydrobenzoxazole intermediate must then be oxidized to the aromatic benzoxazole. Air (O₂) is a green oxidant, while chemical oxidants like DDQ or manganese dioxide (MnO₂) can provide faster and more reliable results.[9]

Data Summary: Benzoxazole Synthesis
ParameterDetails
Starting Material 2-Amino-5-bromo-3-hydroxybenzonitrile
Key Reagents Benzaldehyde, p-Toluenesulfonic acid (catalyst)
Oxidant Air or DDQ
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 6-11 hours (total)
Product 2-Phenyl-5-bromo-6-hydroxybenzoxazole-7-carbonitrile
Expected Yield 75-90%

Conclusion

2-Amino-5-bromo-3-hydroxybenzonitrile stands out as a readily available and highly versatile precursor for constructing medicinally relevant heterocyclic systems. The protocols detailed in this application note for the synthesis of benzofurans and benzoxazoles are designed to be robust, scalable, and based on well-established chemical principles. By understanding the mechanistic rationale behind these transformations, researchers can further adapt and modify these procedures to create extensive libraries of novel compounds for drug discovery and materials science applications. The strategic positioning of multiple reactive functional groups ensures that this building block will continue to be of high value in the field of synthetic chemistry.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.World Journal of Pharmacy and Pharmaceutical Sciences.
  • One-pot synthesis of 2-amino-3-arylbenzofurans.
  • Benzoxazole synthesis.Organic Chemistry Portal.
  • 2-Amino-5-bromo-3-methoxybenzonitrile as a vers
  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions.Organic Chemistry Frontiers (RSC Publishing).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles.Semantic Scholar.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.ACS Omega (PMC).
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction.Molecules (PMC).
  • Synthesis of benzoxazole derivatives and their biological evaluation.World Journal of Pharmaceutical Research.
  • Diagrammatic representation of synthesis of 2-aminobenzoxazoles.
  • (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile.Acta Crystallographica Section E (PMC).
  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities.

Sources

Application

Application Note: Derivatization of 2-Amino-5-bromo-3-hydroxybenzonitrile for Drug Discovery

Introduction & Scaffold Rationale In modern drug discovery, the selection of a versatile chemical scaffold is paramount for efficiently exploring structure-activity relationships (SAR). 2-Amino-5-bromo-3-hydroxybenzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

In modern drug discovery, the selection of a versatile chemical scaffold is paramount for efficiently exploring structure-activity relationships (SAR). 2-Amino-5-bromo-3-hydroxybenzonitrile is a highly privileged, multidimensional building block that offers three orthogonal sites for derivatization. This unique structural topology allows medicinal chemists to rapidly generate diverse libraries of pharmacologically active compounds.

The scaffold's synthetic utility is driven by three distinct functional handles:

  • The ortho-Aminophenol Motif (C2-NH₂, C3-OH): Primed for heterocyclic annulation to form benzoxazoles, a core pharmacophore found in numerous kinase inhibitors and anti-infective agents [1].

  • The Aryl Bromide (C5-Br): An ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage functionalization to optimize lipophilicity and target-binding interactions [2].

  • The Nitrile Group (C1-CN): A direct precursor for tetrazole synthesis. Tetrazoles act as metabolically stable bioisosteres for carboxylic acids, improving oral bioavailability and cellular permeability [3].

Overall Derivatization Strategy

DerivatizationStrategy SM 2-Amino-5-bromo- 3-hydroxybenzonitrile Cond1 Aldehyde + Oxidant (Benzoxazole Annulation) SM->Cond1 Cond3 NaN3 + ZnBr2 (Tetrazole Synthesis) SM->Cond3 Prod1 5-Bromo-7-cyano- benzoxazole Core Cond1->Prod1 Cond2 Pd Catalyst + Ar-B(OH)2 (Suzuki-Miyaura Coupling) Prod1->Cond2 Prod2 C5-Aryl Substituted Derivative Cond2->Prod2 Prod2->Cond3 Prod3 C1-Tetrazole Derivative Cond3->Prod3

Figure 1: Divergent and sequential derivatization pathways for the core scaffold.

Pathway 1: Benzoxazole Core Assembly

Causality & Mechanism

The proximity of the primary amine and the hydroxyl group on the benzene ring creates a perfect nucleophilic system for condensation with aldehydes. The reaction initiates with the primary amine attacking the aldehyde's carbonyl carbon to form a Schiff base (imine). Subsequently, the adjacent hydroxyl group undergoes intramolecular nucleophilic attack on the imine carbon, forming a benzoxazoline intermediate. To achieve the thermodynamically stable, fully aromatic benzoxazole, an oxidative driving force is required. This is typically achieved using mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or atmospheric oxygen in the presence of a transition metal catalyst [1].

Experimental Protocol: Oxidative Cyclization

Reagents: 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq), Aldehyde (1.1 eq), DDQ (1.2 eq), 1,4-Dioxane.

  • Initiation: Dissolve 2-amino-5-bromo-3-hydroxybenzonitrile (10 mmol) and the desired aldehyde (11 mmol) in anhydrous 1,4-dioxane (50 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Oxidative Annulation: Once the imine is formed, slowly add DDQ (12 mmol) portion-wise to control the exothermic nature of the oxidation.

  • Maturation: Elevate the temperature to 80 °C and stir for an additional 4 hours.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove precipitated hydroquinone byproducts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the 5-bromo-7-cyanobenzoxazole intermediate.

Pathway 2: Late-Stage C-C Bond Formation

Causality & Mechanism

With the benzoxazole core established, the C5-bromide remains intact and highly susceptible to Palladium-catalyzed cross-coupling. In the Suzuki-Miyaura reaction, the electron-rich Pd(0) catalyst undergoes oxidative addition into the C-Br bond. A mild base (e.g., K2​CO3​ ) is critical here; it coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex. This facilitates transmetalation, transferring the aryl group to the Palladium center. Finally, reductive elimination covalently links the two aryl groups and regenerates the active Pd(0) catalyst [2].

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Bromide OxAdd->PdII Trans Transmetalation (Base + Ar-B(OH)2) PdII->Trans PdII_Diaryl Pd(II) Diaryl Complex Trans->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Aryl Product RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C5 position.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents: Brominated intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (3.0 eq), 1,4-Dioxane/Water (4:1).

  • Preparation: In a Schlenk flask, combine the brominated benzoxazole (5 mmol), arylboronic acid (7.5 mmol), and K2​CO3​ (15 mmol).

  • Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 25 mL). Purge the solution with argon for 15 minutes to prevent catalyst poisoning by oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.25 mmol) rapidly under a positive stream of argon.

  • Reaction: Heat the mixture to 90 °C for 12 hours. The biphasic system ensures optimal solubility for both the organic substrates and the inorganic base.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via recrystallization or chromatography.

Pathway 3: Nitrile-to-Tetrazole Conversion

Causality & Mechanism

The final derivatization targets the C1-nitrile. Nitriles are generally poor electrophiles for unactivated [3+2] cycloadditions with azides. To overcome this, ZnBr2​ is utilized as a Lewis acid catalyst. The Zinc cation coordinates directly to the nitrogen atom of the nitrile, withdrawing electron density and significantly increasing the electrophilicity of the nitrile carbon. This "Sharpless condition" drastically lowers the activation energy for the nucleophilic attack by the azide ion, allowing the reaction to proceed safely without the need for highly toxic organotin reagents or explosive hydrazoic acid [3].

Experimental Protocol: Lewis Acid-Catalyzed Tetrazole Synthesis

Reagents: Nitrile intermediate (1.0 eq), NaN3​ (1.5 eq), ZnBr2​ (1.0 eq), Isopropanol/Water.

  • Setup: To a heavy-walled pressure vial, add the nitrile intermediate (2 mmol), sodium azide (3 mmol), and anhydrous zinc bromide (2 mmol).

  • Solvent: Suspend the reagents in a mixture of isopropanol and water (2:1 v/v, 6 mL).

  • Cycloaddition: Seal the vial and heat the mixture to 120 °C behind a blast shield for 16 hours. The Lewis acid activation is critical at this stage to drive the conversion.

  • Quenching: Cool the vessel to room temperature. Carefully add 1M HCl (10 mL) to break the zinc-tetrazole complex and precipitate the free tetrazole. Caution: Perform this in a well-ventilated fume hood to safely manage any trace generation of hydrazoic acid.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum to afford the pure tetrazole derivative.

Quantitative Data & Pharmacological Summary

The table below summarizes the expected outcomes and medicinal chemistry rationale for each derivatization step.

Derivatization StepTarget Bond/GroupTypical YieldReaction TimePharmacological Relevance
Benzoxazole Annulation C2-NH₂, C3-OH75 - 88%6 HoursEstablishes a rigid, planar pharmacophore capable of deep hinge-region binding in kinases.
Suzuki-Miyaura Coupling C5-Bromide65 - 95%12 HoursAllows rapid tuning of lipophilicity (LogP) and introduces vectors for solvent-channel interactions.
Tetrazole Synthesis C1-Nitrile80 - 92%16 HoursReplaces carboxylic acids to improve metabolic stability while maintaining a similar pKa (~4.5).

References

  • Patil, et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. 1

  • Al-Mulla, A. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Center for Biotechnology Information. 2

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition (MIT Open Access).3

Sources

Method

Application Notes and Protocols: Experimental Procedure for the Bromination of 2-amino-3-hydroxybenzonitrile

Introduction Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the aromatic ring of 2-amino-3-hydroxybenzonitrile significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the aromatic ring of 2-amino-3-hydroxybenzonitrile significantly alters its electronic properties and provides a reactive handle for further synthetic transformations. This application note provides a comprehensive guide for the regioselective bromination of 2-amino-3-hydroxybenzonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and outline the necessary safety precautions and analytical techniques for product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Scientific Principles and Mechanistic Insights

The bromination of 2-amino-3-hydroxybenzonitrile is an example of an electrophilic aromatic substitution (EAS) reaction.[1][2] In this reaction, an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The overall mechanism proceeds in two main steps:

  • Formation of the sigma complex (arenium ion): The π electrons of the aromatic ring act as a nucleophile and attack the electrophilic bromine species. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][3][4]

  • Deprotonation to restore aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromatic system and yielding the brominated product.[3]

The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzene ring: the amino (-NH₂), hydroxyl (-OH), and cyano (-CN) groups. Both the amino and hydroxyl groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the cyano group is a deactivating group and a meta-director because of its electron-withdrawing nature.

Given the positions of the existing substituents on 2-amino-3-hydroxybenzonitrile, the incoming electrophile will be directed to the positions ortho and para to the powerful activating amino and hydroxyl groups.

Visualizing the Reaction Mechanism

Electrophilic Aromatic Bromination 2-amino-3-hydroxybenzonitrile 2-amino-3-hydroxybenzonitrile Sigma_Complex Sigma Complex (Arenium Ion) 2-amino-3-hydroxybenzonitrile->Sigma_Complex Attack by π-electrons Electrophile Br+ Electrophile->Sigma_Complex Product Brominated Product Sigma_Complex->Product Deprotonation Base Base Base->Product Protonated_Base H-Base+ Product->Protonated_Base

Caption: General mechanism of electrophilic aromatic substitution.

Experimental Protocol

This protocol details the bromination of 2-amino-3-hydroxybenzonitrile using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, acting as a source of electrophilic bromine.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-3-hydroxybenzonitrile≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Acetic AcidGlacialCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Ice bath-Prepared in-house
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxybenzonitrile (1.0 eq) in glacial acetic acid or an appropriate solvent like dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05-1.2 equivalents) portion-wise to the cooled solution over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6] A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, the organic layer can be directly washed. If acetic acid was used, extract the product into a suitable organic solvent like ethyl acetate.

  • Neutralization and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure brominated 2-amino-3-hydroxybenzonitrile.[6]

Visualizing the Experimental Workflow

Bromination Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-amino-3-hydroxybenzonitrile in solvent Cool Cool to 0-5 °C Start->Cool Add_NBS Add N-Bromosuccinimide Cool->Add_NBS Monitor Monitor by TLC Add_NBS->Monitor Quench Quench with Na₂S₂O₃ solution Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO₃, water, and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow for the bromination reaction.

Safety Precautions

Working with bromine and its derivatives requires strict adherence to safety protocols to minimize risks.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[7][9]

  • Handling Bromine-Containing Reagents: N-Bromosuccinimide is a lachrymator and should be handled with care. Avoid contact with skin and eyes.[10] In case of accidental contact, wash the affected area immediately with plenty of water.[8]

  • Spill Management: In case of a spill, neutralize it with a solution of sodium thiosulfate or sodium carbonate before cleaning.[11]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized brominated 2-amino-3-hydroxybenzonitrile should be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural ElucidationThe ¹H NMR spectrum will show characteristic signals for the aromatic protons, with chemical shifts and coupling patterns indicative of the substitution pattern. The integration of the signals will correspond to the number of protons in each environment.
¹³C NMR Spectroscopy Structural ConfirmationThe ¹³C NMR spectrum will provide information on the carbon framework of the molecule, including the carbon atoms bonded to bromine, the amino group, the hydroxyl group, and the cyano group.[12]
Infrared (IR) Spectroscopy Functional Group AnalysisThe IR spectrum will show characteristic absorption bands for the N-H and O-H stretches (typically broad in the 3200-3600 cm⁻¹ region), the C≡N stretch (around 2220-2260 cm⁻¹), and C-Br stretches (in the fingerprint region).
Mass Spectrometry (MS) Molecular Weight DeterminationMass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).[13]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentHPLC analysis will determine the purity of the final product by separating it from any unreacted starting materials or byproducts.[13]
Gas Chromatography (GC) Purity and Impurity ProfilingGC can also be used for purity assessment and to identify any volatile impurities.[14]

Conclusion

This application note provides a robust and reliable protocol for the bromination of 2-amino-3-hydroxybenzonitrile. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The outlined analytical techniques are essential for ensuring the structural integrity and purity of the final product.

References

  • Penta. (2024, September 20).
  • Central Drug House (P) Ltd.
  • Dolly Corporation. (2025, October 20).
  • CLEAPSS. (2022). Student safety sheets 55 Bromine.
  • Fisher Scientific. (2025, December 21).
  • Li, H. J., Wu, Y. C., Dai, J. H., & Qiao, Y. (2014). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde.
  • Benchchem. An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile.
  • Google Patents. (n.d.). EP0130224B1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • LabXchange. (2025, January 2).
  • Wikipedia. (n.d.).
  • PubMed. (2015, October 6).
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (2016, May 11). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl)
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Patsnap. (2014, March 26).
  • Master Organic Chemistry. (2017, November 9).
  • MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Electrophilic Aromatic Substitution. In Organic Chemistry: Structure and Function.
  • PMC. (2026, January 27). Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid.
  • Michigan State University. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ChemRxiv. (n.d.).
  • PMC. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • Royal Society of Chemistry. (n.d.).
  • Chemistry Steps. (n.d.).
  • Benchchem. (n.d.).
  • MDPI. (2022, February 9).
  • Organic Chemistry Tutorials. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
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  • Sciencemadness Discussion Board. (2010, December 3). NBS usage and solubility?.
  • ResearchGate. (n.d.). a)

Sources

Application

Application Note: 2-Amino-5-bromo-3-hydroxybenzonitrile as a Multivalent Precursor for Targeted Kinase Inhibitors

Introduction & Strategic Rationale The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Scaffolds such as 4-anilinoquinazolines (e.g., gefitinib, erlotinib) and 4-anilinoquino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Scaffolds such as 4-anilinoquinazolines (e.g., gefitinib, erlotinib) and 4-anilinoquinoline-3-carbonitriles (e.g., bosutinib) are privileged structures that competitively bind to the ATP-binding pocket of kinases like EGFR, Src, and Abl[1][2].

2-Amino-5-bromo-3-hydroxybenzonitrile (CAS 176718-55-1) emerges as an exceptionally versatile, multivalent building block for synthesizing these inhibitor classes. Its strategic value lies in its orthogonal reactivity, which allows for modular, late-stage diversification without the need for complex protecting-group chemistry:

  • The ortho-Aminobenzonitrile Motif (Positions 1 & 2): Serves as the primary cyclization handle. It readily undergoes Niementowski-type condensations or reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrimidine ring of quinazolines, or reacts with active methylene compounds to form quinoline-3-carbonitriles[3][4].

  • The Hydroxyl Group (Position 3): Provides an ideal nucleophilic site for O-alkylation. This is critical for attaching solubilizing appendages (e.g., morpholinopropyl or methylpiperazinyl groups) that extend into the solvent-exposed channel of the kinase, dramatically improving aqueous solubility and pharmacokinetic profiles[5][6].

  • The Bromo Group (Position 5): Acts as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Once the bicyclic core is formed, this position (which maps to the 6-position of the resulting quinazoline) can be decorated with diverse aryl or heteroaryl groups to fine-tune interactions with the kinase hinge region[7].

Mechanistic Workflow & Causality

To maximize yield and prevent unwanted side reactions, the sequence of functionalization is critical. Causality in experimental design: O-alkylation must be performed prior to cyclization. If cyclization is performed first, the resulting quinazoline/quinoline core contains multiple competing nucleophilic nitrogen atoms that can undergo competitive N-alkylation, leading to complex mixtures and poor yields. Furthermore, reserving the Suzuki cross-coupling for the final step allows for the rapid generation of a diverse compound library from a single advanced intermediate.

G A 2-Amino-5-bromo- 3-hydroxybenzonitrile B O-Alkylation (Solubility Tail) A->B K2CO3, R-Cl 80°C C Cyclization (Kinase Core) B->C 1. DMF-DMA 2. Ar-NH2, AcOH D Suzuki Coupling (Hinge Binder) C->D Pd(dppf)Cl2 Ar-B(OH)2 E Lead Inhibitor D->E Purification

Figure 1: Orthogonal synthetic workflow utilizing 2-Amino-5-bromo-3-hydroxybenzonitrile.

Experimental Protocols

The following protocols describe a self-validating, three-step synthesis of a targeted 4-anilinoquinazoline library.

Protocol A: O-Alkylation (Solubilizing Tail Attachment)

Objective: Attach a 3-morpholinopropoxy group to enhance aqueous solubility.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask under inert N₂ atmosphere, dissolve 2-amino-5-bromo-3-hydroxybenzonitrile (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 25.0 mmol). Note: K₂CO₃ is chosen as a mild base to selectively deprotonate the phenol (pKa ~9-10) without deprotonating the aniline (pKa ~27), ensuring strict O-selectivity.

  • Alkylation: Add 4-(3-chloropropyl)morpholine (12.0 mmol) dropwise. Stir the suspension at 80°C for 6 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the starting material and the appearance of a more polar spot indicates completion.

  • Workup: Cool to room temperature, pour into ice water (200 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Cyclization to the 4-Anilinoquinazoline Core

Objective: Construct the ATP-competitive pyrimidine ring via a modified Niementowski condensation[4][8].

  • Formamidine Formation: Dissolve the intermediate from Protocol A (8.0 mmol) in DMF-DMA (15 mL). Reflux at 100°C for 3 hours. The DMF-DMA acts as both solvent and one-carbon donor.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure to yield the N-(dimethylaminomethylene) intermediate as a crude oil.

  • Dimroth Rearrangement/Cyclization: Dissolve the oil in glacial acetic acid (30 mL). Add 3-chloro-4-fluoroaniline (8.8 mmol). Reflux at 115°C for 4 hours. Mechanistic Insight: The aniline attacks the formamidine carbon, followed by intramolecular cyclization onto the nitrile group, yielding the 4-anilinoquinazoline core.

  • Validation Check (Critical): Analyze the crude product via FTIR. The complete disappearance of the sharp nitrile (-C≡N) stretch at ~2220 cm⁻¹ validates successful ring closure.

  • Workup: Cool the mixture, precipitate the product by adding cold water, filter, and wash with cold ethanol.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Introduce diverse aryl groups at the 6-position (originally the 5-bromo position of the precursor) to optimize hinge-region binding.

  • Reaction Setup: In a microwave-safe vial, combine the brominated quinazoline core (1.0 mmol), an arylboronic acid (1.5 mmol), and Na₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Rationale: The bidentate dppf ligand suppresses undesired dehalogenation and promotes efficient oxidative addition into the sterically hindered aryl bromide.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Purge with N₂ for 5 minutes.

  • Heating: Irradiate in a microwave synthesizer at 110°C for 30 minutes (or conventionally heat at 90°C for 4 hours).

  • Purification: Filter through a Celite pad, concentrate, and purify via preparative HPLC to yield the final targeted inhibitor.

Quantitative Data Presentation

The modularity of this workflow allows for the rapid generation of structure-activity relationship (SAR) data. Table 1 summarizes the analytical and biological evaluation of a generated sub-library.

Table 1: Yield, Purity, and Kinase Inhibition Data for Synthesized Derivatives

Compound IDArylboronic Acid (R-Group)Overall Yield (3 Steps)HPLC PurityEGFR IC₅₀ (nM)Src IC₅₀ (nM)
KIN-101 Phenylboronic acid68%>99.1%45.2112.5
KIN-102 4-Methoxyphenylboronic acid72%>98.5%18.485.0
KIN-103 3-Fluorophenylboronic acid65%>99.5%8.741.2
KIN-104 4-(Dimethylamino)phenylboronic acid59%>98.0%125.0>500
KIN-105 Pyridin-3-ylboronic acid61%>99.0%12.128.4

*IC₅₀ values determined via TR-FRET biochemical kinase assays at 10 µM ATP concentration.

Conclusion

2-Amino-5-bromo-3-hydroxybenzonitrile is a highly efficient, multivalent precursor for the synthesis of advanced kinase inhibitors. By leveraging its orthogonal functional groups (-OH, -CN/-NH₂, and -Br), chemists can execute a logical, step-wise assembly of complex 4-anilinoquinazoline and quinoline-3-carbonitrile architectures[2]. The self-validating protocols provided herein ensure high regioselectivity and yield, streamlining the path from building block to lead optimization in drug discovery campaigns.

References

  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. Heterocycles. Available at: [Link]

  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Process for preparation of bosutinib (WO2015198249A1). Google Patents.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. Available at:[Link]

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2026). New Route for the synthesis of Bosutinib. Der Pharma Chemica. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI. Available at:[Link]

  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Orient J Chem. Available at:[Link]

Sources

Method

Application Note: A Comprehensive Analytical Strategy for the Characterization of 2-Amino-5-bromo-3-hydroxybenzonitrile

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Amino-5-bromo-3-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Amino-5-bromo-3-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous scientific standards. We will explore a multi-technique approach, including spectroscopic and chromatographic methods, to build a complete analytical profile. This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of each technique, providing a robust system for quality control and regulatory compliance.

Introduction

2-Amino-5-bromo-3-hydroxybenzonitrile is a substituted aromatic compound whose structural complexity and functional group array make it a valuable building block in medicinal chemistry and drug development. The presence of an amine, a hydroxyl group, a nitrile, and a bromine atom on the benzene ring offers multiple points for synthetic modification. However, these same features necessitate a thorough analytical characterization to ensure the material's quality.

The objective of any analytical validation is to demonstrate that the procedure is suitable for its intended purpose. For a pharmaceutical intermediate like 2-Amino-5-bromo-3-hydroxybenzonitrile, this involves unequivocally confirming its chemical structure and quantifying its purity by identifying and measuring any process-related or degradation impurities. Impurities can arise from starting materials, by-products of the synthesis, or degradation and may impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a suite of analytical tests designed to provide a comprehensive quality profile of the compound.

Molecular Profile

Before delving into the analytical protocols, it is essential to establish the fundamental properties of the target molecule.

PropertyValue
Chemical Structure 2-Amino-5-bromo-3-hydroxybenzonitrile Structure (Structure to be inserted)
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Monoisotopic Mass 211.9585 Da (for ⁷⁹Br) / 213.9565 Da (for ⁸¹Br)
Appearance Expected to be a solid, potentially off-white to pale yellow powder.
Theoretical Elemental Composition C: 39.46%, H: 2.37%, N: 13.15%

Strategic Approach to Characterization

A robust analytical characterization follows a logical progression from confirming the molecule's identity to assessing its purity. Our strategy employs orthogonal techniques—methods that measure the analyte in different ways—to build confidence in the results.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula HPLC HPLC-UV Quantifies Purity & Separates Impurities MS->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework NMR->HPLC FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->HPLC CHN Elemental Analysis (CHN) Confirms Bulk Composition HPLC->CHN MP Melting Point Assesses Purity CHN->MP Sol Solubility Informs Formulation MP->Sol Report Final Certificate of Analysis Sol->Report Sample Sample Receipt Sample->MS Sample->NMR Sample->FTIR

Comprehensive analytical characterization workflow.

PART 1: IDENTITY AND STRUCTURAL ELUCIDATION

The first objective is to confirm that the synthesized material is indeed 2-Amino-5-bromo-3-hydroxybenzonitrile.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it allows for the unambiguous determination of the molecular formula. For halogenated compounds, MS is particularly powerful due to the distinct isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in a characteristic pair of peaks (M and M+2) of almost equal intensity, which serves as a clear fingerprint for a monobrominated compound.

Protocol: Direct Infusion ESI-HRMS

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute to approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) electrospray ionization modes to determine which provides better sensitivity for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Data Acquisition: Scan over a mass range of m/z 100-500.

  • Analysis: Compare the measured accurate mass of the isotopic peaks to the theoretical values.

Expected Data:

IonTheoretical m/zObserved m/zMass Error (ppm)
[C₇H₅⁷⁹BrN₂O+H]⁺212.9661To be determined< 5 ppm
[C₇H₅⁸¹BrN₂O+H]⁺214.9641To be determined< 5 ppm
Isotope Ratio ~1:1To be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the formula, NMR spectroscopy elucidates the precise connectivity of atoms, confirming the substitution pattern on the aromatic ring. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For this molecule, NMR is critical to distinguish it from potential structural isomers.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize polar compounds and will show exchangeable protons (-OH, -NH₂).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • To confirm -OH and -NH₂ protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; these peaks should disappear or diminish due to H-D exchange.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the data using appropriate software, referencing the solvent peak.

Expected Spectral Data (Predicted):

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~ 9.0 - 10.0Broad singletPhenolic -OH proton (exchangeable with D₂O).
~ 7.0 - 7.5Two singlets or doubletsThe two aromatic protons. Their exact shifts and coupling depend on the electronic effects of the substituents.
~ 5.0 - 6.0Broad singletAmine -NH₂ protons (exchangeable with D₂O).
¹³C NMR ~ 150 - 160SingletCarbon attached to the -OH group.
~ 115 - 145Multiple singletsAromatic carbons.
~ 115 - 120SingletNitrile carbon (-C≡N).
~ 90 - 110SingletCarbon attached to the -Br group.
VariesSingletCarbon attached to the -NH₂ group.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". This method will quickly verify the presence of the O-H, N-H, and C≡N groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data:

Wavenumber (cm⁻¹)Functional GroupVibrationExpected Appearance
3200-3600O-H (Phenol)StretchStrong, broad
3300-3500N-H (Primary Amine)StretchMedium, two sharp bands
2220-2240C≡N (Aromatic Nitrile)StretchMedium to strong, sharp
1450-1600C=C (Aromatic)StretchMultiple medium to weak bands
1200-1300C-O (Phenol)StretchStrong
500-600C-BrStretchWeak to medium

PART 2: PURITY AND IMPURITY PROFILING

Once identity is confirmed, the focus shifts to quantifying the compound's purity and identifying any related substances.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC with UV detection is the primary method for assessing the purity of pharmaceutical compounds. It separates the main component from impurities based on differences in polarity. Given the polar functional groups on the molecule, a C18 stationary phase is a suitable starting point. The method must be validated to demonstrate it is fit for purpose, according to guidelines like ICH Q2(R1).

G cluster_prep Sample & Mobile Phase Prep cluster_run Chromatographic Run cluster_data Data Analysis A Prepare Mobile Phases (e.g., A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) B Prepare Sample (e.g., 0.5 mg/mL in Diluent) C Equilibrate Column D Inject Sample C->D E Run Gradient Separation D->E F Detect with UV Detector E->F G Integrate Peaks F->G H Calculate Area % Purity G->H I Identify & Quantify Impurities H->I cluster_prep cluster_prep cluster_prep->C Load into HPLC

Workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC for Purity Determination

  • Chromatographic System: An HPLC or UPLC system with a UV/PDA detector.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.

  • Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength determined by PDA scan)
  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly, adhering to criteria set by pharmacopeias like the USP <621>.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and report any impurities exceeding the reporting threshold (typically 0.05% as per ICH guidelines).

Elemental Analysis (CHN)

Causality: Elemental analysis provides a fundamental measure of a compound's bulk purity by comparing the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula. A close correlation supports the compound's identity and indicates the absence of significant inorganic or non-CHN-containing organic impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: Combust the sample at high temperature (~900-1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the weight percentages of C, H, and N.

Acceptance Criteria:

ElementTheoretical %Observed %
Carbon39.46To be determined
Hydrogen2.37To be determined
Nitrogen13.15To be determined
Acceptance criterion is typically that the observed values are within ±0.4% of the theoretical values.

References

  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. BenchChem.
  • U.S. Pharmacopeia. (2022). <621> Chromatography. USP.org.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>? Chromatography Online.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.
  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters.
  • Pharmacopeia.cn. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia.cn.
  • Element Lab Solutions. (2023). USP 621 Changes - HPLC METHOD TRANSLATION. Element Lab Solutions.
  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Ingal, S. T., et al. (2024). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications.
  • ICH. (n.d.). Quality Guidelines. ICH.
  • Vulfson, S. V., et al. (1976). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Kumar, V., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
  • AMSbiopharma. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. AMSbiopharma.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start? Element Lab Solutions.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines. BenchChem.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLMeFQ7PBNDPX6Lwr8mSyO66BNmtcWqtP9fhUpfqRBwXdlQ2M90gjA2aZlD1Ntci7fnLyEYRRdl53GPGJXIl6Q3RZrCA5fmeprw1PcVTfSNli0A5lmhFi1WbI2YUfCXlQHT-AL7YL6Jht2FJZ6-97-AkCNWHUzEWme9HWb_cQxCEwr8g==](
Application

Introduction: A Strategic Approach to Purifying 2-Amino-5-bromo-3-hydroxybenzonitrile

An Application Note and Protocol for the Recrystallization of 2-Amino-5-bromo-3-hydroxybenzonitrile 2-Amino-5-bromo-3-hydroxybenzonitrile is a substituted aromatic compound with multiple functional groups that present bo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Recrystallization of 2-Amino-5-bromo-3-hydroxybenzonitrile

2-Amino-5-bromo-3-hydroxybenzonitrile is a substituted aromatic compound with multiple functional groups that present both challenges and opportunities for purification. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides a detailed guide to developing a robust recrystallization protocol for this specific molecule. We will move beyond a simple list of steps to explore the underlying chemical principles that inform our choices, ensuring a deeper understanding and a more successful outcome. The protocol described herein is designed to be a self-validating system, allowing researchers to logically deduce the optimal conditions for achieving high purity and yield.

The molecular structure of 2-Amino-5-bromo-3-hydroxybenzonitrile, featuring a polar amino group, a polar hydroxyl group, a polar nitrile group, and a nonpolar brominated benzene ring, dictates its solubility behavior. The key to successful recrystallization lies in identifying a solvent or solvent system that will dissolve the compound and its impurities at an elevated temperature but will allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the solution.

Part 1: The Critical First Step - Solvent Selection and Screening

The ideal recrystallization solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount at high temperatures and a very small amount at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble at all temperatures (and be removed by hot filtration).

Given the multifunctional nature of 2-Amino-5-bromo-3-hydroxybenzonitrile, a single ideal solvent may not exist. Therefore, a systematic solvent screening process is the most scientifically sound starting point.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Materials:

  • Crude 2-Amino-5-bromo-3-hydroxybenzonitrile

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes (10 x 75 mm)

  • Hot plate/stirrer

  • Sand bath or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.5 mL to start).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath while stirring or agitating. Add more solvent in small increments until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.

  • If a single solvent is not ideal, attempt a solvent-pair system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Table 1: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Water10.2100Highly polar, may be a good "poor" solvent in a pair.
Ethanol4.378Polar protic, often a good choice for polar compounds.
Methanol5.165Similar to ethanol, but more polar.
Isopropanol3.982Less polar than ethanol, may offer different selectivity.
Acetone5.156Polar aprotic, good solvating power.
Ethyl Acetate4.477Medium polarity, often a good choice.
Toluene2.4111Nonpolar, likely a poor solvent but could be used in a pair.
Heptane/Hexane0.198/69Very nonpolar, good as an "anti-solvent" in a pair.

Part 2: The Main Recrystallization Protocol

This protocol is a general guideline. The optimal solvent, volumes, and temperatures will be determined by the results of the solvent screening in Part 1.

Workflow for Recrystallization

G start_end start_end process process decision decision io io start Start with Crude 2-Amino-5-bromo-3-hydroxybenzonitrile dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes cool_solution Allow Solution to Cool Slowly insoluble_impurities->cool_solution No hot_filtration->cool_solution crystal_formation Induce Crystallization (if necessary) cool_solution->crystal_formation isolate_crystals Isolate Crystals by Vacuum Filtration crystal_formation->isolate_crystals wash_crystals Wash Crystals with Cold Solvent isolate_crystals->wash_crystals dry_crystals Dry Crystals under Vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end no_impurities No yes_impurities Yes

Caption: Workflow for the recrystallization of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Step-by-Step Methodology
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-5-bromo-3-hydroxybenzonitrile. Add the chosen solvent (or "good" solvent of a pair) in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound just dissolves. Rationale: Using the minimum amount of solvent is crucial for maximizing the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Rationale: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. Rationale: A slow rate of cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent. Rationale: The cold solvent will wash away any soluble impurities adhering to the surface of the crystals without dissolving a significant amount of the desired product.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

Part 3: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form The solution is not supersaturated; the compound is too soluble even at low temperatures.Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. If these fail, evaporate some of the solvent to increase the concentration and re-cool.
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Re-boil the filtrate to evaporate some of the solvent and attempt to recover a second crop of crystals. Use less solvent in subsequent attempts.
Colored Impurities Remain The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use charcoal sparingly as it can also adsorb the desired product.

Conclusion

The purification of 2-Amino-5-bromo-3-hydroxybenzonitrile by recrystallization is a highly effective technique when approached systematically. By understanding the solubility properties of the molecule and methodically screening for the optimal solvent system, researchers can achieve high purity and good recovery. This guide provides the foundational principles and a practical framework for developing a robust and reliable purification protocol tailored to this specific compound.

References

  • Laurence M. Harwood, Christopher J. Moody, Jonathan M. Percy. Experimental Organic Chemistry: Standard and Microscale. 2nd ed., Blackwell Science, 1999. [Link]

  • William B. Jensen. "The Historical Origins of Recrystallization." Journal of Chemical Education, vol. 87, no. 6, 2010, p. 587. [Link]

  • Donald L. Pavia, Gary M. Lampman, George S. Kriz, Randall G. Engel. A Microscale Approach to Organic Laboratory Techniques. 6th ed., Cengage Learning, 2018. [Link]

Method

Advanced Synthesis of Highly Functionalized Benzofurans via the 2-Amino-5-bromo-3-hydroxybenzonitrile Scaffold

Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary Functionalized benzofurans are privileged pharmacophores ubiquitous in b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

Functionalized benzofurans are privileged pharmacophores ubiquitous in biologically active natural products and FDA-approved therapeutics (e.g., amiodarone, vilazodone). Constructing these bicyclic cores with precise, multi-point functionalization remains a synthetic challenge.

This application note details a highly efficient, regioselective methodology for synthesizing densely functionalized benzofurans utilizing 2-Amino-5-bromo-3-hydroxybenzonitrile as a foundational scaffold. By leveraging a non-aqueous Sandmeyer iodination followed by a chemoselective tandem Sonogashira coupling/5-endo-dig cyclization, this protocol yields 4-cyano-6-bromo-2-substituted benzofurans . The resulting orthogonal functional handles (C4-nitrile and C6-bromide) provide ideal vectors for late-stage diversification in drug discovery campaigns.

Mechanistic Rationale & Scaffold Advantages

The Strategic Value of the Scaffold

The starting material, 2-amino-5-bromo-3-hydroxybenzonitrile, is uniquely pre-configured for benzofuran synthesis. When mapped to the final benzofuran core, the original benzene ring undergoes a specific topological translation:

  • Original C3 (-OH): Becomes the C7a bridgehead attached to the furan oxygen.

  • Original C2 (-NH₂ -I Alkyne): Becomes the C3a bridgehead.

  • Original C1 (-CN): Translates directly to the C4 position of the benzofuran.

  • Original C5 (-Br): Translates directly to the C6 position of the benzofuran.

Chemoselectivity and Causality

The synthesis relies on the differential reactivity of carbon-halogen bonds. Converting the C2-amine to a C2-iodide via a Sandmeyer reaction creates a 2-iodo-5-bromophenol derivative. During the subsequent Sonogashira coupling, the Palladium(0) catalyst undergoes oxidative addition at the C-I bond at a vastly accelerated rate compared to the C-Br bond[1]. By controlling the reaction temperature (70 °C), the terminal alkyne couples exclusively at the C2 position. The adjacent free hydroxyl group then undergoes a base-catalyzed 5-endo-dig cyclization onto the activated alkyne, directly yielding the benzofuran core in a single pot[2].

SynthWorkflow SM 2-Amino-5-bromo- 3-hydroxybenzonitrile Step1 Sandmeyer Iodination (t-BuONO, I2, CH3CN) SM->Step1 Int1 5-Bromo-3-hydroxy- 2-iodobenzonitrile Step1->Int1 Step2 Tandem Sonogashira & Cyclization Int1->Step2 Product 4-Cyano-6-bromo- 2-substituted Benzofuran Step2->Product

Synthetic workflow from 2-Amino-5-bromo-3-hydroxybenzonitrile to functionalized benzofuran.

Experimental Workflows & Self-Validating Protocols

Protocol A: Non-Aqueous Sandmeyer Iodination

Aqueous diazotization of electron-rich ortho-aminophenols often leads to rapid over-oxidation, forming intractable quinone tars. This non-aqueous protocol ensures a clean transformation.

Reagents:

  • 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq, 10 mmol)

  • tert-Butyl nitrite (t-BuONO) (1.5 eq, 15 mmol)

  • Iodine (I₂) (1.2 eq, 12 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2-amino-5-bromo-3-hydroxybenzonitrile and I₂. Purge with N₂ for 10 minutes.

  • Solvation: Add anhydrous CH₃CN to achieve a 0.2 M concentration. Cool the dark mixture to 0 °C using an ice bath.

  • Diazotization: Add t-BuONO dropwise over 15 minutes via syringe. Causality: Slow addition prevents thermal runaway from the exothermic nitrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1, UV 254 nm).

  • Quench & Workup: Dilute the mixture with EtOAc and quench with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Self-Validation: The dark brown iodine color will rapidly dissipate to a pale yellow organic layer, confirming the reduction of unreacted I₂.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield 5-bromo-3-hydroxy-2-iodobenzonitrile .

    • Analytical Check: LC-MS (ESI-) should show [M-H]⁻ at m/z 321.8 and 323.8 (1:1 ratio, confirming the presence of one bromine and one iodine atom).

Protocol B: Tandem Sonogashira Coupling / 5-endo-dig Cyclization

This one-pot cascade reaction couples the alkyne and closes the heterocyclic ring[3].

Reagents:

  • 5-Bromo-3-hydroxy-2-iodobenzonitrile (1.0 eq, 5 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq, 7.5 mmol)

  • PdCl₂(PPh₃)₂ (0.05 eq, 5 mol%)

  • CuI (0.10 eq, 10 mol%)

  • Triethylamine (Et₃N) (3.0 eq, 15 mmol)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Loading: In a Schlenk tube, combine the aryl iodide, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with N₂ three times to ensure rigorous deoxygenation. Causality: Oxygen promotes the undesired Glaser homocoupling of the terminal alkyne.

  • Reagent Addition: Add anhydrous DMF, followed by Et₃N and the terminal alkyne.

  • Heating: Seal the tube and heat to 70 °C for 12 hours.

  • Monitoring: Monitor via LC-MS. Self-Validation: You will briefly observe the uncyclized alkyne intermediate, which will smoothly convert to the lower-polarity benzofuran product as the base drives the cyclization.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, water, and brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the target 4-cyano-6-bromo-2-substituted benzofuran .

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Selective for C-I) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII TransMet Transmetalation (Cu-Acetylide) PdII->TransMet PdII_Alk Pd(II) Aryl-Alkynyl TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerates AlkyneInt o-Alkynylphenol Intermediate RedElim->AlkyneInt Cyclo 5-endo-dig Cyclization AlkyneInt->Cyclo Benzofuran Benzofuran Core Cyclo->Benzofuran

Mechanistic catalytic cycle for the tandem Sonogashira-cyclization reaction.

Quantitative Data: Reaction Optimization

The efficiency of the tandem Sonogashira-cyclization is highly dependent on the choice of base and catalyst system[4]. The table below summarizes the optimization parameters for the synthesis of 4-cyano-6-bromo-2-phenylbenzofuran.

EntryCatalyst (mol%)Co-Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)*
1PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (3.0)DMF7088
2Pd(PPh₃)₄ (5)CuI (10)K₂CO₃ (3.0)DMF7074
3PdCl₂(PPh₃)₂ (5)NoneEt₃N (3.0)DMF7031
4PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (3.0)THF7062
5PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (3.0)DMF2545**

*Isolated yields after column chromatography. **At room temperature, the uncyclized o-alkynylphenol intermediate accumulates, indicating that thermal energy is required to drive the 5-endo-dig cyclization to completion.

Post-Cyclization Orthogonal Functionalization

The resulting 4-cyano-6-bromo-2-substituted benzofuran is a highly versatile intermediate:

  • C6-Bromide: Can be subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install aryl, heteroaryl, or amine substituents.

  • C4-Nitrile: Can be hydrolyzed to a carboxylic acid, reduced to a primary amine (via DIBAL-H or LiAlH₄), or converted to an amidoxime for further heterocyclic synthesis (e.g., oxadiazoles).

References

  • Sans, A., et al. "A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols." Journal of Organic Chemistry, 2005. URL:[Link]

  • Anilkumar, G., et al. "One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira coupling-Cyclization Reactions." ChemistrySelect, 2019. URL:[Link]

  • Pal, M., et al. "Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes." Journal of Organic Chemistry, 2004. URL:[Link]

Sources

Application

Application Note: Synthesis of 6-Bromo-4-cyano-2-substituted Benzoxazoles via Oxidative Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Transformation: Reaction of 2-Amino-5-bromo-3-hydroxybenzonitrile with Aldehydes Strategic Relevance in Drug Discovery The benzoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Transformation: Reaction of 2-Amino-5-bromo-3-hydroxybenzonitrile with Aldehydes

Strategic Relevance in Drug Discovery

The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently embedded in molecules targeting phosphodiesterases (e.g., PDE4 inhibitors), kinase inhibitors, and advanced fluorescent probes. The specific starting material, 2-amino-5-bromo-3-hydroxybenzonitrile , is highly prized because it yields a densely functionalized benzoxazole upon condensation with an aldehyde.

When this ortho-aminophenol derivative undergoes oxidative cyclization, it generates a 6-bromo-4-cyano-2-substituted benzoxazole . This product possesses two orthogonal handles for late-stage functionalization:

  • C6-Bromine: Serves as an ideal electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Cyano Group: Can be independently converted into tetrazoles, primary amines, or amides, allowing for rapid analog generation in structure-activity relationship (SAR) campaigns.

Mechanistic Causality: The Iodine-Mediated Pathway

The condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization, is a premier method for constructing benzoxazoles[1]. While classical methods employ harsh acidic oxidants (like DDQ in strong acid) or transition metals, these conditions risk hydrolyzing the sensitive C4-nitrile into an amide.

To preserve the cyano group, molecular iodine ( I2​ ) combined with a mild base ( K2​CO3​ ) is the optimal catalytic/oxidative system[2]. The reaction proceeds via a self-validating cascade[3]:

  • Condensation: The primary amine of 2-amino-5-bromo-3-hydroxybenzonitrile attacks the aldehyde carbonyl. The electron-withdrawing nature of the adjacent cyano group slightly reduces the amine's nucleophilicity, necessitating elevated temperatures (80 °C) to drive the dehydration into a Schiff base (imine).

  • Intramolecular Cyclization: The adjacent C3-hydroxyl group acts as a nucleophile, attacking the imine carbon to form a non-aromatic benzoxazoline intermediate.

  • Oxidative Aromatization: Molecular iodine acts as a mild, two-electron oxidant, abstracting hydrogen from the benzoxazoline to drive rearomatization into the thermodynamically stable benzoxazole. The base ( K2​CO3​ ) neutralizes the generated hydroiodic acid (HI), preventing acid-catalyzed degradation and pushing the equilibrium forward.

MechanismLogic SM 2-Amino-5-bromo- 3-hydroxybenzonitrile Imine Schiff Base Intermediate SM->Imine Condensation (-H2O) Ald Aldehyde (R-CHO) Ald->Imine Benzoxazoline Benzoxazoline Intermediate Imine->Benzoxazoline Intramolecular Cyclization Product 6-Bromo-4-cyano- 2-substituted Benzoxazole Benzoxazoline->Product I2 Oxidation (-2HI)

Mechanism of iodine-mediated oxidative cyclization to form the benzoxazole core.

Experimental Workflow & Protocol

The following protocol utilizes a metal-free, iodine-mediated oxidative cyclization optimized for highly functionalized, electron-deficient aminophenols.

Reagents Required
  • 2-Amino-5-bromo-3-hydroxybenzonitrile: 1.0 mmol (213.03 g/mol )

  • Aldehyde (R-CHO): 1.1 mmol

  • Molecular Iodine ( I2​ ): 1.2 mmol (Stoichiometric oxidant)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 mmol (Acid scavenger)

  • N,N-Dimethylformamide (DMF): 5.0 mL (Anhydrous)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromo-3-hydroxybenzonitrile (1.0 mmol) and the selected aldehyde (1.1 mmol). Dissolve the mixture in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add K2​CO3​ (2.0 mmol) followed by I2​ (1.2 mmol) in one portion. The solution will immediately turn dark brown. Causality: Adding the base before the iodine prevents transient spikes in acidity during the initial oxidation cycles, protecting the nitrile.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under an ambient atmosphere for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The protocol is self-validating: the highly polar starting material (low Rf​ ) will be consumed, replaced by a strongly UV-active, less polar benzoxazole spot (higher Rf​ ).

  • Quenching: Once complete, cool the mixture to room temperature. Pour the reaction into 20 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Causality: Thiosulfate reduces unreacted I2​ to water-soluble iodide ( I− ). Visual validation occurs when the dark brown color dissipates, leaving a pale yellow or cloudy white suspension.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with distilled water (3 × 15 mL) to remove DMF, and finally with brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure 6-bromo-4-cyano-2-substituted benzoxazole.

ProtocolWorkflow Step1 1. Reaction Setup Mix starting materials, I2, K2CO3 in DMF Step2 2. Thermal Activation Stir at 80°C (Monitor via LC-MS/TLC) Step1->Step2 Step3 3. Quenching Add aq. Na2S2O3 to neutralize excess I2 Step2->Step3 Step4 4. Extraction Partition between EtOAc and Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the benzoxazole product.

Substrate Scope & Quantitative Data

The electronic nature of the aldehyde directly impacts the kinetics of the initial Schiff base formation. Electron-donating groups (EDGs) accelerate the nucleophilic attack, while electron-withdrawing groups (EWGs) slightly retard the process but still provide excellent yields under thermal conditions.

Aldehyde SubstrateElectronic PropertyTime (h)Expected Yield (%)Product Characteristics
Benzaldehyde Neutral4.082%Standard baseline reactivity.
4-Methoxybenzaldehyde Electron-Donating3.588%Faster Schiff base formation; highest yields.
4-Nitrobenzaldehyde Electron-Withdrawing6.075%Slower condensation; requires full 6h at 80 °C.
Pyridine-3-carboxaldehyde Heteroaryl5.070%Excellent for generating drug-like fragments.

Data represents expected isolated yields based on standardized iodine-mediated oxidative cyclization parameters.

References[2] Facile and Efficient One-Pot Protocol for the Synthesis of Benzoxazole and Benzothiazole Derivatives Using Molecular Iodine as Catalyst, Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmSEJge1yqXqLcGKdsE9osotvepUlsefeKHdaXoD0-bhc6K1CNGWy3m6BoKIJLWoakikE5NvHrbdXJFMpZ8cmaTcqyIsbj4PlnYA6Zfj2_rMQQcfEr8RyaJ4YxyOd2b8a5uBnCyh2JrC42eUrxrKwjDpigplwMakE=[1] A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions, PMC (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpzmo0HUMxBnfKkzKtWPhP5qy9206g4spziw01Seet_njok3nKApQdFvGigM19BVJf4ow59GUybUJOBQ9RlAmOgSVoutmg6zYLQzmgUdxjLYv0m-Mk732LBQDtkT4jeKb77N83G5GQUae8RM=[3] Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride, MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHysQP2ZLj5jl72wL2YdQcNpBW5_VYS0Fypfa9ZcKlJWJoqTxONuSw62abCWEUGRLanBS7AUPRaHKt1aXXCiGk1rmD05jhssjHEQ0LT-gJdKnWrBRKU_8MFDBTIFaWr2Zpaag==

Sources

Method

Application Note: A Strategic Guide to the Synthesis and Evaluation of Novel Schiff Bases from 2-Amino-5-bromo-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for a New Schiff Base Library Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New Schiff Base Library

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in medicinal chemistry and materials science.[1] Their structural versatility and the straightforwardness of their synthesis have established them as "privileged ligands."[2] The imine bond is critical to their biological activity, enabling interactions with various biological molecules through mechanisms like hydrogen bonding and covalent bonding.[1][3] Schiff bases and their metal complexes exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][4]

This guide focuses on a particularly promising, yet underexplored, precursor: 2-Amino-5-bromo-3-hydroxybenzonitrile . The strategic selection of this starting material is based on the unique combination of its functional groups, each contributing to the potential of the resulting Schiff base derivatives:

  • Primary Amine (-NH₂): The reactive site for the core Schiff base condensation reaction with aldehydes or ketones.[1]

  • Ortho-Hydroxyl (-OH): This group is pivotal. It can form a stabilizing intramolecular hydrogen bond with the azomethine nitrogen. Furthermore, its presence facilitates the formation of stable bidentate or tridentate chelates with metal ions, which often enhances biological activity compared to the free ligand.[5]

  • Electron-Withdrawing Groups (-Br, -CN): The bromo and nitrile substituents significantly modulate the electronic properties of the aromatic ring. Halogenation is a well-established strategy in drug design to enhance lipophilicity and binding affinity.[6][7][8] These electron-withdrawing groups can influence the molecule's overall reactivity, stability, and potential as a fluorescent chemosensor.[9]

By systematically reacting this precursor with a diverse library of aromatic aldehydes, we can generate a portfolio of novel Schiff bases with high potential for biological activity and other advanced applications.

General Synthesis Protocol

The following protocol details a robust and reproducible method for the synthesis of Schiff bases via the acid-catalyzed condensation of 2-Amino-5-bromo-3-hydroxybenzonitrile with a representative aromatic aldehyde.

Causality of Experimental Design
  • Solvent: Absolute ethanol is an ideal solvent as it readily dissolves the reactants and the acid catalyst, while often allowing the Schiff base product, which is typically more conjugated and less polar, to precipitate upon cooling, simplifying initial purification.[10]

  • Catalyst: A few drops of glacial acetic acid are sufficient to catalyze the reaction. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine of the benzonitrile precursor. This accelerates the formation of the unstable carbinolamine intermediate, which then readily dehydrates to the stable imine.[1]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for real-time monitoring. It allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is driven to completion without unnecessary heating that could lead to side products.[11]

Step-by-Step Methodology
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 mmol, 228.03 g/mol ) in 25 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the solid is fully dissolved.

  • Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1.0 mmol, equimolar).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction progression. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

  • Purification & Drying: For higher purity, the product can be recrystallized from a suitable solvent like ethanol or methanol. Dry the purified crystalline solid in a vacuum oven at 50-60°C to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification A Dissolve Precursor (2-Amino-5-bromo-3-hydroxybenzonitrile) in Absolute Ethanol B Add Aromatic Aldehyde (1.0 eq) A->B C Add Catalyst (Glacial Acetic Acid, 2-3 drops) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E E->D Incomplete F Cool to Room Temperature (Precipitation) E->F Complete G Vacuum Filtration & Washing (Cold Ethanol) F->G H Recrystallization (e.g., from Ethanol) G->H I Dry Under Vacuum H->I

Caption: General workflow for the synthesis of Schiff bases.

Structural Characterization: A Self-Validating System

Thorough characterization is crucial to confirm the successful synthesis of the target Schiff base and to establish its purity. The combination of the following spectroscopic methods provides a self-validating confirmation of the chemical structure.

Technique Expected Observation Rationale for Confirmation
FT-IR Disappearance of N-H stretches (~3300-3400 cm⁻¹) from the amine and C=O stretch (~1700 cm⁻¹) from the aldehyde. Appearance of a strong C=N (azomethine) stretch (~1600-1630 cm⁻¹).[11][12]Provides direct evidence of the formation of the imine bond and the consumption of the primary functional groups of the reactants.
¹H NMR Appearance of a characteristic singlet in the δ 8.0-9.0 ppm region. Disappearance of the -NH₂ protons.This singlet is indicative of the azomethine proton (-CH=N-), a definitive marker for Schiff base formation.[13]
¹³C NMR Appearance of a resonance in the δ 150-165 ppm region.Confirms the presence of the imine carbon atom in the molecular skeleton.
Mass Spec (ESI-MS) Observation of the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the product.Unambiguously confirms the molecular formula and successful condensation.

Application Protocols: Screening for Biological Activity

The unique structural features of Schiff bases derived from 2-Amino-5-bromo-3-hydroxybenzonitrile—a halogenated phenolic core—make them prime candidates for evaluation as antimicrobial and anticancer agents.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[14][15]

  • Preparation: Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 10 mg/mL). Aseptically prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of final concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. For a quantitative result, a viability indicator like Resazurin can be added, where a color change (blue to pink) indicates metabolic activity (growth).[14]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16][17][18]

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of ~5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the Schiff base compound in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.

G cluster_start Initial Compound cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Start Synthesized & Purified Schiff Base A1 Prepare Stock Solution (in DMSO) Start->A1 C1 Prepare Stock Solution (in DMSO) Start->C1 A2 Serial Dilution in 96-Well Plate A1->A2 A3 Inoculate with Bacteria (e.g., E. coli, S. aureus) A2->A3 A4 Incubate (37°C, 24h) A3->A4 A5 Determine MIC (Visual or Resazurin Assay) A4->A5 C2 Treat Cancer Cell Line (e.g., MCF-7 in 96-Well Plate) C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance & Calculate IC₅₀ C5->C6

Caption: Workflow for biological screening of novel Schiff bases.
Further Application: Fluorescent Chemosensors

The conjugated system of these Schiff bases, particularly with the phenolic hydroxyl group and electron-withdrawing substituents, makes them excellent candidates for fluorescent chemosensors for metal ion detection.[9][19][20] A preliminary screen can be conducted by monitoring the fluorescence emission spectrum of the compound in a suitable solvent (e.g., DMSO/water mixture) upon the addition of various metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺). A significant enhancement ("turn-on") or quenching ("turn-off") of fluorescence in the presence of a specific ion indicates sensing potential.[19][21]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. MDPI. [Link]

  • Recent Advancements in Schiff Bases as Chemosensors. IntechOpen. [Link]

  • Halogenated benzylidene Schiff base Transition metal complexes, potent molecules in the design of antituberculosis agents. OMICS International. [Link]

  • Biological applications of Schiff bases: An overview. SpringerLink. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. PMC, National Center for Biotechnology Information. [Link]

  • Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. ACS Publications. [Link]

  • MTT (Assay protocol). Bio-protocol. [Link]

  • Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol. IIETA. [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. PMC, National Center for Biotechnology Information. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Scirp.org. [Link]

  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute. [Link]

  • Different Chemical Behaviors and Antioxidant Activity of Three Novel Schiff bases Containing Hydroxyl Groups. X-ray structure of. CORE. [Link]

  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. PubMed. [Link]

  • Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • (PDF) Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. ResearchGate. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • African Journal of Pure and Applied Chemistry - synthesis of schiff base from vanillin and 2-aminophenol: characterization and comparative anti-bacterial study of it's mixed ligand complexes of fe (ii) and ni (ii). academicjournals.org. [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. [Link]

  • Preparation, Characterization, and Biological Study of New Halogenated Azo-Schiff Base Ligands and Their Complexes. Journal of Medicinal and Chemical Sciences. [Link]

  • A Fluorescent Chemosensor Based on Schiff Base for the Determination of Zn2+, Cd2+and Hg2. PubMed. [Link]

  • Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. PMC, National Center for Biotechnology Information. [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. RSC Publishing. [Link]

  • FTIR Spectra of Anisaldehyde, 2-Aminophenol, and the Ligand (Schiff Base). ResearchGate. [Link]

  • The condensation of 2-aminothiophenols with aldehydes under visible light.. ResearchGate. [Link]

  • Water-Soluble Sulfonate Schiff-Base Ligands as Fluorescent Detectors for Metal Ions in Drinking Water and Biological Systems. ACS Publications. [Link]

  • (PDF) A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate. [Link]

  • (PDF) Theoretical, Antibacterial and Antioxidant Investigations of Hydroxyl Group Substituted Benzanilide Schiff Bases. ResearchGate. [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]

  • The condensation of 2-aminophenols with various aldehydes. Reaction... ResearchGate. [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Chinese Chemical Society. [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. PMC, National Center for Biotechnology Information. [Link]

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Application

Screening for Novel Bioactive Compounds: Application Notes and Protocols for 2-Amino-5-bromo-3-hydroxybenzonitrile Derivatives

Abstract The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of a wide array of biologically active compounds.[1][2] The introduction of hydroxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of a wide array of biologically active compounds.[1][2] The introduction of hydroxyl and bromo substituents onto this core structure, as in the case of 2-amino-5-bromo-3-hydroxybenzonitrile, offers unique opportunities for creating derivatives with potentially enhanced therapeutic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological activity screening of novel derivatives of 2-amino-5-bromo-3-hydroxybenzonitrile. Detailed protocols for evaluating their potential anticancer, antimicrobial, and enzyme inhibitory activities are presented, underpinned by the scientific rationale for each experimental step.

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile moiety is a key pharmacophore found in numerous therapeutic agents.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The amino group at the 2-position is particularly significant, as it can be readily modified to generate diverse chemical libraries.[2] Furthermore, the electronic properties conferred by the hydroxyl and bromo groups on the 2-amino-5-bromo-3-hydroxybenzonitrile scaffold can influence molecular interactions with biological targets, potentially leading to enhanced potency and selectivity.

Derivatives of structurally similar compounds, such as 2-aminobenzophenones, have been shown to act as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[1][4][5] Moreover, the phenolic hydroxyl group present in this scaffold is a common feature in many enzyme inhibitors.[3] This guide will focus on three key areas of biological screening: anticancer cytotoxicity, antimicrobial activity, and enzyme inhibition, providing a robust framework for the initial characterization of novel 2-amino-5-bromo-3-hydroxybenzonitrile derivatives.

General Workflow for Biological Activity Screening

The initial assessment of a new chemical entity's biological potential typically follows a hierarchical screening process. This workflow is designed to efficiently identify promising lead compounds for further development.

Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Screening Compound Synthesis Compound Synthesis Primary Assays Primary Biological Assays (e.g., Cytotoxicity, Antimicrobial) Compound Synthesis->Primary Assays Test Compounds Hit Identification Hit Identification Primary Assays->Hit Identification Activity Data Dose-Response Dose-Response Studies (IC50/MIC Determination) Hit Identification->Dose-Response Active Compounds Mechanism of Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Dose-Response->Mechanism of Action Potent Compounds Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization Characterized Leads Enzyme Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex (Inactive) E->EI +I S Substrate P Product ES->E -S ES->P k_cat I Inhibitor

Caption: Simplified model of competitive enzyme inhibition.

Conclusion

The 2-amino-5-bromo-3-hydroxybenzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for the initial biological evaluation of its derivatives. Through systematic screening for anticancer, antimicrobial, and enzyme inhibitory activities, researchers can effectively identify and characterize lead compounds for further preclinical and clinical development.

References

  • MTT (Assay protocol). (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14, 1219891.
  • MTT assay protocol. (n.d.). Abcam.
  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • Blondelle, S. E., et al. (1999). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Antimicrobial Agents and Chemotherapy, 43(6), 1367–1373.
  • Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. (n.d.). ResearchGate.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). BenchChem.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Journal of the Chemical Society of Pakistan, 39(3).
  • The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (n.d.). BenchChem.
  • The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide. (n.d.). BenchChem.
  • Liou, J. P., et al. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, 45(12), 2556–2562.
  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556-2562.
  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (n.d.). ResearchGate.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(6), 637-646.
  • Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6. (n.d.). BenchChem.
  • Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives. (n.d.). BenchChem.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-ta Biotech.
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Molecules, 28(21), 7263.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile. Recognizing the challenges associated with regiose...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile. Recognizing the challenges associated with regioselective synthesis on highly activated aromatic systems, this document provides in-depth troubleshooting guides and answers to frequently asked questions to help improve reaction yield and product purity.

Core Synthesis Pathway: Regioselective Bromination

The primary route to obtaining 2-Amino-5-bromo-3-hydroxybenzonitrile involves the direct electrophilic bromination of 2-Amino-3-hydroxybenzonitrile. The key challenge in this synthesis is controlling the regioselectivity. The starting material contains two potent activating groups (–NH₂ and –OH) and one deactivating group (–CN). The interplay of their directing effects dictates the position of bromination and, consequently, the yield of the desired isomer.

  • -NH₂ and -OH groups : These are strongly activating ortho-, para-directors.

  • -CN group : This is a deactivating meta-director.

The desired product requires substitution at the C-5 position, which is meta to the amino group, ortho to the hydroxyl group, and meta to the nitrile group. Achieving high selectivity for this position over other activated sites (like C-4 or C-6) is the central challenge.

Reaction_Pathway SM 2-Amino-3-hydroxybenzonitrile Product 2-Amino-5-bromo-3-hydroxybenzonitrile SM->Product Solvent, Temp Byproduct Isomeric Byproducts (e.g., 4-bromo, 6-bromo) SM->Byproduct Side Reaction Reagent Brominating Agent (e.g., NBS) Reagent->Product Reagent->Byproduct

Caption: General workflow for the synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Experimental Protocol: Baseline Synthesis

This protocol outlines a standard laboratory procedure for the synthesis. Optimization may be required based on the troubleshooting guide below.

Materials:

  • 2-Amino-3-hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottomed flask, dissolve 2-Amino-3-hydroxybenzonitrile (1.0 eq) in the chosen solvent (DCM or ACN).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0-5°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material (typically 2-4 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel to isolate the pure 2-Amino-5-bromo-3-hydroxybenzonitrile.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield & Incomplete Reaction

Question: My reaction yield is poor (<40%), and TLC analysis shows a significant amount of unreacted starting material even after several hours. What are the likely causes?

Answer: This is a common problem that can often be traced back to the activity of the brominating agent or suboptimal reaction conditions.

  • Purity of NBS: N-Bromosuccinimide can degrade over time. It is crucial to use a fresh, high-purity batch of NBS. For best results, recrystallize commercial NBS from hot water before use.

  • Reaction Temperature: While low temperatures (0-5°C) are essential to control selectivity, they can also slow down the reaction rate.[2] If the reaction is stalling, consider allowing it to slowly warm to room temperature after the initial addition of NBS at 0°C. Monitor carefully by TLC, as increased temperature can also lead to more byproducts.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Dichloromethane (DCM) is a good starting point. If the reaction is sluggish, switching to a more polar solvent like Acetonitrile (ACN) may increase the rate.

  • Radical Initiator (for NBS): While NBS bromination can proceed via an electrophilic pathway, it is famously initiated by light or radical initiators for other mechanisms. Ensure the reaction is protected from bright light to avoid unwanted radical side reactions that consume the reagent.

Issue 2: Significant Byproduct Formation & Poor Regioselectivity

Question: My final product is contaminated with significant impurities that appear to be isomers. How can I minimize these byproducts?

Answer: The formation of multiple isomers is the central challenge of this synthesis due to the powerful directing effects of the amino and hydroxyl groups.

  • Directing Group Conflict: The –NH₂ and –OH groups strongly direct bromination to the C-4 and C-6 positions. The formation of these isomers is a competing pathway.

  • Choice of Brominating Agent: N-Bromosuccinimide is generally preferred over elemental bromine (Br₂) for substrates prone to over-bromination or oxidation. NBS provides a low, steady concentration of electrophilic bromine, which can enhance selectivity.

  • Temperature Control: Maintaining a low temperature (0-5°C) is critical.[2] Higher temperatures provide more energy for the reaction to overcome the activation barrier for less-favored isomers, reducing the overall selectivity.

  • Steric Hindrance: You can sometimes leverage steric hindrance. While not directly applicable for modifying the substrate, choosing a bulkier brominating agent (if available and suitable) could potentially favor substitution at the less sterically hindered C-5 position.

  • Purification: Effective purification is key. Column chromatography with a carefully selected eluent system (e.g., a gradient of hexane/ethyl acetate) is typically required to separate the desired C-5 isomer from other brominated byproducts.[1][3]

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check_NBS Is NBS fresh and pure? Start->Check_NBS Recrystallize Recrystallize NBS Check_NBS->Recrystallize No Check_Temp Is temperature too low? Check_NBS->Check_Temp Yes Recrystallize->Check_Temp Warm_Slowly Allow to warm to RT Monitor by TLC Check_Temp->Warm_Slowly Yes Check_Solvent Is solvent appropriate? Check_Temp->Check_Solvent No Warm_Slowly->Check_Solvent Switch_Solvent Try a more polar solvent (e.g., ACN) Check_Solvent->Switch_Solvent No Success Yield Improved Check_Solvent->Success Yes Switch_Solvent->Success

Caption: Troubleshooting logic for addressing low reaction yield.

Issue 3: Reaction Mixture Darkens & Product Degradation

Question: My reaction mixture turns dark brown or black during the experiment, and the resulting crude product is a tar-like substance. What is happening?

Answer: Aminophenol compounds are highly susceptible to oxidation, which is likely the cause of the degradation.

  • Oxidation of Starting Material: The electron-rich aromatic ring can be easily oxidized by air or even by the brominating agent itself, leading to polymeric, dark-colored materials.

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

    • Controlled Reagent Addition: Add the NBS slowly and in portions. A large initial concentration of the brominating agent can accelerate oxidative side reactions.[4][5]

    • Work-up Promptly: Once the reaction is complete as per TLC, proceed with the work-up and purification without delay to minimize degradation of the crude product.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this synthesis? A: N-Bromosuccinimide is a lachrymator and an irritant. Elemental bromine (if used) is highly corrosive and toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Halogenated solvents like DCM should also be handled with care.

Q: How can I confirm the structure and regiochemistry of my final product? A: Spectroscopic analysis is essential. The structure of the desired 2-Amino-5-bromo-3-hydroxybenzonitrile can be confirmed using:

  • ¹H NMR: The aromatic region should show distinct signals for the protons at the C-4 and C-6 positions. The coupling patterns (splitting) between these protons will help confirm their relative positions.

  • ¹³C NMR: The nitrile carbon should have a characteristic chemical shift around 115-120 ppm.[1]

  • Mass Spectrometry: To confirm the molecular weight and the presence of a single bromine atom (characteristic isotopic pattern).

Q: Is it possible to start with 3-hydroxybenzonitrile and add the amino and bromo groups? A: While possible, this route is more complex. It would likely involve nitration followed by bromination and then reduction of the nitro group. Controlling the regioselectivity of two sequential electrophilic substitutions (nitration and bromination) on 3-hydroxybenzonitrile would be extremely challenging and likely result in a mixture of many isomers, leading to a very low yield of the desired precursor. The direct bromination of 2-Amino-3-hydroxybenzonitrile is a more convergent and efficient approach, provided the selectivity can be optimized.

Data Summary Table

ParameterOption 1Option 2Expected Outcome & Rationale
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)NBS is preferred. It provides a milder reaction and a lower concentration of electrophilic bromine, which generally improves selectivity and reduces oxidative side reactions.
Solvent Dichloromethane (DCM)Acetonitrile (ACN)Start with DCM. If the reaction is too slow, the more polar ACN can increase the rate, but may also slightly decrease selectivity.
Temperature 0 - 5 °CRoom TemperatureMaintain 0-5°C. Lower temperatures are critical for maximizing the regioselectivity of the reaction by favoring the kinetically controlled product.
Atmosphere AirInert (N₂ / Ar)Inert atmosphere is highly recommended. It prevents the oxidation of the electron-rich aminophenol substrate, minimizing the formation of dark, polymeric byproducts.

References

  • Chemical Synthesis Database. (2025). 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile. Available at: [Link]

  • Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Available at: [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Google Patents. (n.d.). CN102675148B - The preparation method of p-hydroxybenzonitrile.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we will address common challenges and side products encountered during the process, providing in-depth explanations and actionable troubleshooting protocols.

Conceptual Overview of the Synthetic Strategy

The synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile typically involves a multi-step process, beginning with a more readily available starting material like 3-hydroxybenzonitrile or a related aniline derivative. A plausible synthetic route involves the electrophilic bromination of a substituted benzonitrile, followed by the introduction of the amino group, often via a Sandmeyer reaction.[1][2] The order of these steps is critical to achieving the desired substitution pattern.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that may arise during the synthesis, focusing on the identification and mitigation of side products.

FAQ 1: During the bromination of 3-hydroxybenzonitrile, I'm observing multiple brominated isomers. How can I improve the regioselectivity for the desired 5-bromo isomer?

Answer:

This is a common challenge due to the competing directing effects of the hydroxyl (-OH) and nitrile (-CN) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director.[4] This competition can lead to a mixture of isomers.

Root Cause Analysis:

  • Formation of 2-bromo-3-hydroxybenzonitrile: The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. The position ortho to the hydroxyl group (C2) is sterically accessible, leading to the formation of this isomer.

  • Formation of 4-bromo-3-hydroxybenzonitrile: This isomer is less common due to the deactivating effect of the nitrile group at the meta position.

  • Formation of Di- or Poly-brominated Products: The activating nature of the hydroxyl group can make the ring susceptible to further bromination, especially if an excess of the brominating agent is used or if the reaction temperature is not well-controlled.[5]

Troubleshooting Protocol:

  • Control of Reaction Conditions:

    • Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to minimize over-reaction.

    • Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS) to favor mono-bromination.

  • Choice of Brominating Agent and Solvent:

    • Using a milder brominating agent can improve selectivity.

    • The solvent can influence the reactivity and selectivity. Acetonitrile is a common choice.[6]

  • Purification:

    • Careful column chromatography is often necessary to separate the desired 5-bromo isomer from other regioisomers.

ParameterRecommended ConditionRationale
Temperature 0 °C to RTMinimizes over-bromination and side reactions.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine.
Solvent AcetonitrileA polar aprotic solvent suitable for this reaction.
Purification Column ChromatographyEssential for separating isomers with different polarities.

Visualizing Isomer Formation:

Caption: Isomeric side products from the bromination of 3-hydroxybenzonitrile.

FAQ 2: After introducing the amino group via a Sandmeyer reaction, I have a significant amount of a phenolic byproduct. What causes this and how can I prevent it?

Answer:

The formation of a phenol is a well-known side reaction in the Sandmeyer reaction, where the diazonium salt intermediate reacts with water instead of the desired nucleophile (in this case, the amine source).[7][8]

Root Cause Analysis:

  • Instability of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures.

  • Reaction with Water: The diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of a phenol and the evolution of nitrogen gas. This is often referred to as the "Verkochung" (cooking) side reaction in classical procedures.[1]

Troubleshooting Protocol:

  • Temperature Control:

    • Maintain a low temperature (typically 0-5 °C) during the diazotization step (formation of the diazonium salt) and the subsequent cyanation or amination step.

  • Minimize Water Content:

    • While the reaction is typically run in an aqueous medium, using anhydrous solvents where possible for work-up and subsequent steps can reduce the chances of hydrolysis.[9]

  • Immediate Use of Diazonium Salt:

    • The diazonium salt should be prepared fresh and used immediately in the next step of the synthesis.[7] Do not store the diazonium salt solution.

Visualizing the Sandmeyer Reaction and Phenol Side Product Formation:

G Aryl Amine Aryl Amine Diazonium Salt Diazonium Salt Aryl Amine->Diazonium Salt NaNO2, HCl 2-Amino-5-bromo-3-hydroxybenzonitrile (Desired Product) 2-Amino-5-bromo-3-hydroxybenzonitrile (Desired Product) Diazonium Salt->2-Amino-5-bromo-3-hydroxybenzonitrile (Desired Product) CuCN or other amine source Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct H2O (Side Reaction)

Caption: Competing reactions of the diazonium salt intermediate.

FAQ 3: My final product is contaminated with an amide or carboxylic acid impurity. Where is this coming from?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or work-up, converting it to a primary amide and subsequently to a carboxylic acid.[9]

Root Cause Analysis:

  • Acidic or Basic Hydrolysis: If your reaction conditions or work-up procedures involve strong acids or bases, especially at elevated temperatures, the nitrile group can hydrolyze.

  • Carryover of Reagents: Residual acidic or basic reagents from previous steps can promote hydrolysis during subsequent purification steps like distillation.[9]

Troubleshooting Protocol:

  • Neutral Work-up:

    • Whenever possible, use a neutral work-up procedure. If an acid or base wash is necessary, perform it at low temperatures and for a minimal amount of time.

  • Thorough Washing:

    • Ensure that the organic layer is thoroughly washed with water and then brine to remove any residual acids or bases before solvent evaporation.

  • Purification Considerations:

    • If distillation is used for purification, ensure the crude product is free of acidic or basic impurities before heating.

    • Recrystallization from a suitable solvent system can be an effective way to remove these more polar impurities.

ImpurityFormation ConditionPrevention Strategy
Amide Partial hydrolysis of the nitrileNeutral work-up, minimize exposure to acid/base.
Carboxylic Acid Complete hydrolysis of the nitrileNeutral work-up, thorough washing of the organic phase.
References
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • BenchChem. (2025).
  • Smolecule. (2023, August 15). 2-Bromo-3-hydroxybenzonitrile.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BenchChem. (2025).
  • University of Rochester. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Chemistry LibreTexts. (2020, July 1). 15.
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for 2-Amino-5-bromo-3-hydroxybenzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1).

As a highly functionalized aromatic building block, this compound is a recognized in vivo metabolite (designated as M-4) in the pharmacokinetic profiling of certain antilipidemic agents [1]. However, due to its dense functionalization—specifically the ortho-aminophenol moiety, the benzonitrile group, and the aryl bromide—it presents unique stability challenges in solution and during long-term storage. This guide provides field-proven insights into the causality of its degradation and actionable protocols to ensure experimental reproducibility and scientific integrity.

Troubleshooting FAQs: The Causality of Degradation

Q1: Why does my stock solution of 2-Amino-5-bromo-3-hydroxybenzonitrile turn dark brown or black over time? A: This is the most common issue encountered and is caused by the extreme oxidative lability of the ortho-aminophenol moiety. The adjacent amino (-NH₂) and hydroxyl (-OH) groups strongly donate electron density into the aromatic ring, significantly lowering its oxidation potential. Upon exposure to atmospheric oxygen, trace transition metals, or light, the compound undergoes a rapid two-electron oxidation to form a highly reactive iminoquinone (quinone imine) intermediate [2]. This electrophilic intermediate rapidly reacts with unoxidized starting material, leading to the formation of phenoxazine dimers (e.g., 2-aminophenoxazin-3-one derivatives) and complex polymeric films. This polymerization manifests visually as a dark brown or black discoloration in the solution [3]. Preventive Action: Always prepare solutions in degassed solvents, purge vials with an inert gas (Argon or Nitrogen), and store them protected from light at -20°C.

Q2: I am observing a new peak in my LC-MS chromatogram with a mass +18 Da higher than the parent compound. What is happening? A: A mass increase of +18 Da (+H₂O) strongly indicates the hydrolysis of the benzonitrile (-CN) group to a primary amide (-CONH₂). Nitriles are susceptible to hydration under both strongly acidic (pH < 3) and basic (pH > 10) aqueous conditions. If the exposure is prolonged or heated, the amide can further hydrolyze to the corresponding carboxylic acid (+19 Da from parent, representing a loss of NH₃). Preventive Action: Avoid extreme pH conditions during workup or mobile phase selection. If acidic conditions are required for HPLC (e.g., 0.1% TFA), ensure samples are analyzed immediately and not left in the autosampler at room temperature for extended periods.

Q3: Is the aryl bromide susceptible to degradation during routine handling? A: While the C-Br bond is relatively stable under standard ambient conditions, it is susceptible to photolytic cleavage (debromination) under intense UV light, generating a highly reactive aryl radical. Furthermore, in the presence of trace palladium or copper contaminants from previous synthetic steps, unwanted cross-coupling or reductive debromination can occur. Preventive Action: Use amber vials for storage and ensure all glassware is rigorously free of transition metal residues.

Data Presentation: Degradation Summary
Degradation PathwayTriggering ConditionsVisual / Analytical ObservationPreventive Strategy
Oxidation O₂, Light, Trace MetalsSolution turns brown/black; Loss of parent peak; Broad polymeric baseline on HPLC.Degassed solvents, Argon blanket, Antioxidants (e.g., Ascorbic acid), Amber vials.
Hydrolysis Aqueous Acid (pH < 3) or Base (pH > 10)+18 Da (Amide) or +19 Da (Carboxylic acid) mass shift on LC-MS.Maintain pH 4-8; Avoid prolonged exposure to aqueous extremes; Store dry.
Photolysis / Debromination UV Light, Trace Pd/Cu-79 Da mass shift (loss of Br); Formation of des-bromo impurity.Store in dark; Use metal-free handling techniques.
Experimental Protocols
Protocol A: Preparation and Storage of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution of 2-Amino-5-bromo-3-hydroxybenzonitrile that remains stable for >30 days, creating a self-validating system for reproducible assays.

  • Solvent Preparation: Use HPLC-grade DMSO or Acetonitrile. Degas the solvent by sparging with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): Add 0.1% (w/v) ascorbic acid or BHT to the solvent to act as a radical scavenger.

  • Dissolution: Weigh the required amount of 2-Amino-5-bromo-3-hydroxybenzonitrile into an amber glass vial. Add the degassed solvent.

  • Purging: Gently blow a stream of Argon over the headspace of the vial for 30 seconds before immediately capping it with a PTFE-lined septum.

  • Storage: Vortex until completely dissolved. Store the vial upright at -20°C. Thaw at room temperature in the dark before use.

Protocol B: Forced Degradation Study (Stability Validation)

Objective: To analytically validate the degradation pathways for robust HPLC/LC-MS method development.

  • Oxidative Stress: To 1 mL of a 1 mg/mL solution in Acetonitrile, add 100 µL of 3% H₂O₂. Stir at room temperature for 4 hours. (Expected result: rapid color change and formation of iminoquinone/phenoxazine peaks).

  • Acidic Hydrolysis: To 1 mL of the stock, add 100 µL of 1M HCl. Heat at 60°C for 6 hours. (Expected result: conversion to the primary amide, +18 Da).

  • Basic Hydrolysis: To 1 mL of the stock, add 100 µL of 1M NaOH. Heat at 60°C for 6 hours. (Expected result: conversion to the carboxylic acid, +19 Da).

  • Analysis: Quench all reactions by neutralizing to pH 7. Analyze via LC-MS using a gradient of 5-95% Acetonitrile/Water (with 0.1% Formic Acid) over 10 minutes to resolve and identify degradants.

Mandatory Visualization

DegradationPathways Compound 2-Amino-5-bromo-3-hydroxybenzonitrile (Stable Form) Oxidation Air / O2 Exposure (Oxidation) Compound->Oxidation O2, Light, Trace Metals Hydrolysis Aqueous Acid/Base (Hydrolysis) Compound->Hydrolysis H2O, pH < 3 or pH > 10 QuinoneImine Iminoquinone Intermediate (Highly Reactive) Oxidation->QuinoneImine -2e-, -2H+ Polymer Phenoxazine Dimers & Polymeric Films (Brown/Black) QuinoneImine->Polymer Dimerization / Polymerization Amide Primary Amide Intermediate (+18 Da) Hydrolysis->Amide Hydration of Nitrile CarboxylicAcid Carboxylic Acid Degradant (+19 Da) Amide->CarboxylicAcid Prolonged Exposure / Heat

Mechanistic degradation pathways of 2-Amino-5-bromo-3-hydroxybenzonitrile.

References
  • Title: Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)
  • Source: Journal of the American Chemical Society (via NIH/PMC)
  • Source: Journal of Electroanalytical Chemistry (via ResearchGate)
Optimization

Technical Support Center: Troubleshooting Low Yield in the Sandmeyer Reaction for Benzonitrile Synthesis

Welcome to the Technical Support Center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of benzonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of benzonitriles. Here, we address common issues that lead to low yields and provide detailed, evidence-based solutions to optimize your experimental outcomes.

Introduction: The Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for converting primary aromatic amines into a variety of functionalized aromatic compounds.[1][2] The cyanation variant, which produces benzonitriles, is particularly valuable as nitriles are key precursors for amines, amides, carboxylic acids, and other important functionalities in medicinal and materials chemistry.[3][4]

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is converted into an aryl diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[5][6]

  • Copper-Catalyzed Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas.[7][8]

While robust, the reaction is sensitive to several parameters that can significantly impact the yield and purity of the desired benzonitrile. This guide will walk you through the most common pitfalls and their solutions.

Reaction Workflow Overview

Sandmeyer_Workflow A Aromatic Amine (e.g., Aniline) B Diazotization NaNO₂, HCl 0-5 °C A->B Step 1 C Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ B->C Intermediate D Sandmeyer Cyanation CuCN C->D Step 2 F Side Products (Phenols, Azo Dyes, etc.) C->F Decomposition E Benzonitrile (Ar-CN) D->E Desired Product D->F Side Reactions

Caption: General experimental workflow for the Sandmeyer cyanation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific problems you might be facing in the lab.

Part 1: Issues with the Diazotization Step

The formation of the aryl diazonium salt is the critical first step. Problems here will inevitably lead to poor outcomes.

Q1: My reaction mixture turned brown/black during the addition of sodium nitrite, and I'm seeing vigorous gas evolution. What's happening?

A: This indicates premature decomposition of the diazonium salt. The primary cause is almost always a loss of temperature control.[9]

  • Causality: Aryl diazonium salts are thermally unstable and begin to decompose rapidly at temperatures above 5-10 °C.[10][11] This decomposition is often explosive if the salt is isolated and dried.[10] In solution, it leads to the formation of phenols (from reaction with water) and a complex mixture of tar-like polymeric materials, significantly reducing the yield of the desired product.[12][13]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process. Use an ice-salt bath for more efficient cooling.[14]

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the stirred solution of the amine in acid.[9] This prevents localized overheating from the exothermic diazotization reaction.

    • Pre-cool All Solutions: Ensure both the amine-acid solution and the sodium nitrite solution are thoroughly chilled before you begin the addition.

Q2: How do I know if the diazotization is complete? I'm worried about adding too much or too little sodium nitrite.

A: Incomplete diazotization is a common source of low yield. You can easily test for the completion of the reaction.

  • Causality: An insufficient amount of nitrous acid will leave unreacted starting amine. A large excess can lead to unwanted side reactions. A slight excess is generally recommended to ensure all the primary amine is consumed.[6]

  • Troubleshooting & Optimization:

    • Starch-Iodide Paper Test: After the addition of sodium nitrite is complete, wait a few minutes and then test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue color indicates the presence of excess nitrous acid, signaling that the diazotization is complete.[6][9]

    • Stoichiometry: Begin with a slight molar excess of sodium nitrite (e.g., 1.05 equivalents) relative to the aromatic amine.[14]

Q3: The pH of my reaction mixture seems off. How critical is the acidity?

A: The pH is extremely critical. The reaction requires a strongly acidic medium.

  • Causality: A high concentration of acid is necessary for two reasons:

    • To generate nitrous acid (HNO₂) in situ from sodium nitrite.[15]

    • To prevent the newly formed diazonium salt from coupling with unreacted starting amine to form colored azo compounds, which are common impurities.[14]

  • Troubleshooting & Optimization:

    • Use Sufficient Acid: Typically, 2.5 to 3 equivalents of mineral acid (like HCl) are used relative to the aromatic amine. One equivalent neutralizes the amine, and the rest catalyzes the reaction and maintains a low pH.

    • Check pH: Ensure the pH of the reaction medium is between 1 and 2.[14]

Part 2: Issues with the Copper-Catalyzed Cyanation Step

Once a stable diazonium salt solution is prepared, the next challenge is the substitution reaction itself.

Q4: The reaction with copper(I) cyanide is sluggish, or the yield is still low despite a successful diazotization.

A: The quality and preparation of the copper(I) cyanide solution are paramount.

  • Causality: Copper(I) salts can oxidize to copper(II) upon storage, which is not an effective catalyst for this reaction.[13] Furthermore, the CuCN must be complexed to be soluble and reactive. The Sandmeyer reaction for cyanation is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[7][16] Inactive or improperly prepared catalyst will halt this process.

  • Troubleshooting & Optimization:

    • Use Freshly Prepared CuCN: It is highly recommended to prepare the copper(I) cyanide solution immediately before use. A common method involves the reduction of copper(II) sulfate with a reducing agent like sodium bisulfite, followed by the addition of sodium or potassium cyanide.[17]

    • Ensure Complete Dissolution: The cuprous cyanide should be dissolved in an aqueous solution of an alkali metal cyanide (e.g., KCN or NaCN).[13] This forms a soluble complex, such as K₂[Cu(CN)₃], which is the active reagent.

    • Temperature of Cyanation: While diazotization must be cold, the cyanation step often requires gentle warming (e.g., 60-70 °C) to drive the reaction to completion after the diazonium salt has been added.[18] This should be done carefully after the initial vigorous evolution of nitrogen gas has subsided.

Q5: I'm observing a significant amount of a phenolic byproduct in my final product mixture. How can I prevent this?

A: The formation of phenols is a classic side reaction resulting from the diazonium salt reacting with water. [12]

  • Causality: The diazonium group can be displaced by water, especially at elevated temperatures, leading to the formation of a phenol.[18] This is essentially a competing substitution reaction.

  • Troubleshooting & Optimization:

    • Maintain Low Temperature Before Addition: Keep the diazonium salt solution at 0-5 °C right up until the moment it is added to the copper cyanide solution.[9] Do not let it stand at room temperature.

    • Control the Addition: Add the cold diazonium salt solution slowly to the warmed copper cyanide solution. This ensures that the diazonium salt reacts quickly in the desired Sandmeyer pathway rather than having time to decompose or react with the water solvent.

Data Summary: Key Reaction Parameters
ParameterRecommended Range/ConditionRationale & Consequence of Deviation
Diazotization Temperature 0–5 °CHigher temperatures cause rapid decomposition of the diazonium salt, leading to low yields and tar formation.[10]
pH (Diazotization) 1–2 (Strongly Acidic)Insufficient acid leads to incomplete diazotization and promotes side reactions like azo coupling.[14]
NaNO₂ Stoichiometry 1.05–1.1 equivalentsEnsures complete consumption of the starting amine. A large excess is unnecessary.[14]
Catalyst Freshly prepared CuCN solutionOxidized (Cu(II)) or poorly dissolved catalyst is inactive, leading to a failed or very low-yielding reaction.[13]
Cyanation Temperature 60–70 °C (after initial addition)Gentle heating is often required to ensure the reaction goes to completion after N₂ evolution subsides.[18]

Experimental Protocols

Protocol 1: Preparation of Cuprous Cyanide Solution

This protocol is adapted from established literature procedures.[17] EXTREME CAUTION: Cyanide salts are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment. Have an appropriate quench solution (e.g., bleach) available.

  • In a large flask, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.

  • Slowly add a solution of sodium bisulfite (NaHSO₃) until the blue color of the Cu(II) ions disappears, indicating reduction to Cu(I).

  • Allow the white precipitate of copper(I) sulfite to settle. Decant the supernatant.

  • Wash the precipitate with water and decant again.

  • To the copper(I) salt slurry, add a solution of potassium cyanide (KCN) in water with stirring. The precipitate will dissolve to form a clear solution of the potassium cuprocyanide complex.

  • Cool this solution in an ice bath before use.

Protocol 2: General Sandmeyer Synthesis of Benzonitrile from Aniline

This protocol outlines a general procedure for the synthesis of benzonitrile.[6][18]

Part A: Diazotization of Aniline

  • In a flask, add aniline to a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir for an additional 10-15 minutes. Confirm a slight excess of nitrous acid using starch-iodide paper.

Part B: The Sandmeyer Reaction

  • In a separate, larger flask, place the freshly prepared and chilled copper(I) cyanide solution from Protocol 1.

  • Slowly, and in small portions, add the cold benzenediazonium chloride solution from Part A to the vigorously stirred copper(I) cyanide solution. Be prepared for vigorous evolution of nitrogen gas.

  • After the addition is complete and the initial effervescence has subsided, gently warm the reaction mixture (e.g., to 60-70 °C) for 15-30 minutes to ensure the reaction is complete.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • The benzonitrile product can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane).[18]

  • Wash the organic extracts with dilute sodium hydroxide solution (to remove any phenolic byproducts), followed by dilute acid, and finally with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • The crude benzonitrile can be further purified by vacuum distillation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Benzonitrile Yield q1 Check Diazotization Step: Did mixture darken prematurely? Was there uncontrolled gas evolution? start->q1 sol1 Improve Temperature Control: - Use ice-salt bath (0-5 °C) - Add NaNO₂ solution slowly - Pre-cool all reagents q1->sol1 Yes q2 Check for Complete Diazotization: Did you perform a starch-iodide test? q1->q2 No sol1->q2 sol2 Ensure Slight Excess of HNO₂: - Use ~1.05 eq. NaNO₂ - Test with starch-iodide paper - Ensure pH is 1-2 q2->sol2 No q3 Check Cyanation Step: Was CuCN solution freshly prepared? Was reaction sluggish? q2->q3 Yes sol2->q3 sol3 Use Active Catalyst: - Prepare CuCN solution fresh - Ensure full dissolution in KCN/NaCN solution q3->sol3 Yes q4 Check for Side Products: Is there a significant phenol peak in NMR/GC-MS? q3->q4 No sol3->q4 sol4 Minimize Reaction with Water: - Keep diazonium salt cold until use - Add diazonium salt to warmed CuCN solution q4->sol4 Yes end Optimized Yield q4->end No sol4->end

Caption: A logical workflow for troubleshooting low yield in benzonitrile synthesis.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Vedantu. (2025, June 24). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Zoom Orgo. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Retrieved from [Link]

  • Ali, S., Parveen, S., & Khan, K. M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3349-3382.
  • University of North Texas. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 601-610.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Retrieved from [Link]

  • Brown, L. L., & Drury, J. S. (1969). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. The Journal of Chemical Physics, 51(12), 5641-5645.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUNITRILE. Retrieved from [Link]

  • Scribd. (n.d.). Sandmeyer Reaction Overview and Procedure. Retrieved from [Link]

  • Unknown. (n.d.). 10. Sandmeyer reaction. Retrieved from [Link]

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2018). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. Retrieved from [Link]

  • WikiMili. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

Sources

Troubleshooting

Optimizing temperature control in 2-Hydroxybenzonitrile synthesis to prevent triazine formation.

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Hydroxybenzonitrile (Salicylonitrile). This guide is designed to provide in-depth, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Hydroxybenzonitrile (Salicylonitrile). This guide is designed to provide in-depth, practical advice to help you optimize your reaction conditions, with a specific focus on preventing the formation of triazine impurities through precise temperature control. As Senior Application Scientists, we combine established chemical principles with field-tested insights to ensure your synthesis is both efficient and reproducible.

Understanding the Critical Role of Temperature

2-Hydroxybenzonitrile is a valuable bifunctional organic compound, serving as a key intermediate in the pharmaceutical and agrochemical industries[1]. Its synthesis, however, is often plagued by the formation of a high-melting triazine byproduct, which can significantly reduce yield and complicate purification[2][3]. This unwanted side reaction is highly temperature-dependent, making meticulous temperature control the cornerstone of a successful synthesis. At temperatures exceeding 100°C in the liquid phase, 2-hydroxybenzonitrile has a tendency to undergo irreversible self-condensation, leading to the formation of this triazine[2][3][4][5].

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Hydroxybenzonitrile?

There are several established methods for synthesizing 2-Hydroxybenzonitrile, each with its own advantages and challenges. The most common routes include:

  • Dehydration of 2-Hydroxybenzamide (Salicylamide): This is a direct approach that can be performed in either the liquid or gas phase using various dehydrating agents[1].

  • Synthesis from Salicylaldehyde: A two-step process involving the initial formation of salicylaldoxime, followed by its dehydration to the desired nitrile[1][4].

  • Sandmeyer Reaction of 2-Aminophenol: A classic method where 2-aminophenol is converted to a diazonium salt, which is then reacted with a cyanide source[1].

The choice of method often depends on the desired scale, available reagents, and equipment.

Q2: I'm observing a significant amount of a high-melting, insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?

This is a classic sign of triazine formation. As mentioned, this byproduct arises from the self-condensation of three molecules of 2-Hydroxybenzonitrile at elevated temperatures[2][3][5].

Root Cause: The primary driver for triazine formation is excessive heat. In the liquid phase, temperatures above 100°C dramatically accelerate this irreversible side reaction[2][3][4].

Preventative Measures:

  • Strict Temperature Monitoring: Maintain a reaction temperature below 100°C. For many dehydration steps, a lower temperature range (e.g., 20-60°C) is often sufficient and significantly minimizes triazine formation[3][4][5].

  • Controlled Reagent Addition: For exothermic reactions, such as the addition of a dehydrating agent like thionyl chloride, slow, controlled addition is crucial to prevent localized temperature spikes.

  • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to dissipate heat effectively.

Q3: My yield is consistently low, even when I control the temperature. What other factors could be at play?

Low yields can be multifactorial. Beyond triazine formation, consider the following:

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring its progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3][5].

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. For the dehydration of salicylaldoxime, common and effective agents include acetic anhydride and thionyl chloride[3].

  • Presence of Water: The salicylaldoxime intermediate must be thoroughly dried before the dehydration step, as water can deactivate many dehydrating agents[3].

  • pH Control: In the oximation step (synthesis from salicylaldehyde), maintaining a neutral to slightly basic pH is important for optimal conversion[3].

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during 2-Hydroxybenzonitrile synthesis.

Observed Issue Potential Cause Recommended Action & Explanation
Formation of an insoluble white precipitate. Triazine Formation Immediate Action: Reduce the reaction temperature to below 100°C. Long-Term Solution: Optimize the protocol to maintain a lower temperature throughout the reaction. For example, when using thionyl chloride for dehydration, maintain a temperature between 20-30°C during addition and for a period after[5].
Low conversion of salicylaldehyde to salicylaldoxime. Incorrect pH The liberation of free hydroxylamine from its salt requires a base. Ensure the correct stoichiometry of a base like sodium carbonate is used to neutralize the acid formed[3].
Inadequate Temperature The oximation reaction is typically optimal between 30-50°C. Lower temperatures may result in a sluggish reaction, while higher temperatures can lead to side reactions[3].
Poor yield during the dehydration of salicylaldoxime. Wet Intermediate Water will quench many dehydrating agents. Ensure the salicylaldoxime is thoroughly dried before proceeding. Azeotropic distillation with toluene can be an effective drying method[3].
Suboptimal Dehydrating Agent The effectiveness of dehydrating agents can vary. If one agent gives poor results, consider trying an alternative. For example, if acetic anhydride is ineffective, thionyl chloride may provide a better yield[3].
Product is contaminated with starting material. Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of the 100°C limit for triazine formation[3][5].
Visualizing the Reaction Pathways

To better understand the chemical transformations and the critical points for temperature control, the following diagrams illustrate the desired synthesis route and the competing triazine formation.

G cluster_synthesis Desired Synthesis Pathway cluster_triazine Undesired Triazine Formation Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime Oximation (30-50°C) Hydroxylamine Hydroxylamine (or salt) Hydroxylamine->Salicylaldoxime Product 2-Hydroxybenzonitrile Salicylaldoxime->Product Dehydration (<100°C) Dehydrating_Agent Dehydrating Agent (e.g., Thionyl Chloride) Dehydrating_Agent->Product Product_Side 2-Hydroxybenzonitrile Triazine Triazine Byproduct Product_Side->Triazine Self-Condensation (>100°C)

Caption: Reaction scheme for 2-Hydroxybenzonitrile synthesis and triazine formation.

Experimental Protocol: Synthesis from Salicylaldehyde

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Step 1: Oximation of Salicylaldehyde

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve salicylaldehyde in a suitable solvent such as toluene.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride or sulfate.

  • Slowly add the hydroxylamine solution to the salicylaldehyde solution while maintaining the temperature between 30-50°C[3].

  • Prepare an aqueous solution of a base (e.g., sodium carbonate) and add it dropwise to the reaction mixture to neutralize the acid formed.

  • Stir the mixture for several hours until the reaction is complete, monitoring by TLC.

  • Once complete, separate the organic layer containing the salicylaldoxime.

Step 2: Dehydration of Salicylaldoxime

  • Dry the organic layer from the previous step, for example, by azeotropic distillation with toluene.

  • Cool the dried salicylaldoxime solution to 20°C[5].

  • Slowly add a solution of thionyl chloride (e.g., a 50% solution in toluene) over a period of 2 hours, ensuring the temperature does not exceed 30°C[5].

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.

  • Carefully quench the reaction with water.

  • Separate the organic layer, wash it, and then remove the solvent under reduced pressure to obtain crude 2-Hydroxybenzonitrile.

  • The crude product can be purified by recrystallization or vacuum distillation.

Mechanism of Triazine Formation

The formation of 1,3,5-triazines from nitriles is a well-documented process that can be catalyzed by acids or high temperatures[6][7][8][9]. Under elevated temperatures, the nitrile groups of three 2-Hydroxybenzonitrile molecules can undergo a cyclotrimerization reaction. This process is thought to proceed through a series of nucleophilic attacks, ultimately leading to the stable, aromatic triazine ring.

G cluster_mechanism Simplified Triazine Formation Mechanism Nitrile1 2-Hydroxybenzonitrile Dimer Dimeric Intermediate Nitrile1->Dimer High Temp. Nitrile2 2-Hydroxybenzonitrile Nitrile2->Dimer Nitrile3 2-Hydroxybenzonitrile Trimer Linear Trimer Nitrile3->Trimer Dimer->Trimer Triazine Triazine Ring Trimer->Triazine Cyclization

Caption: Simplified mechanism of triazine formation from 2-Hydroxybenzonitrile.

By understanding the underlying mechanisms and adhering to strict temperature control, you can significantly improve the yield and purity of your 2-Hydroxybenzonitrile synthesis, paving the way for more efficient and successful downstream applications.

References
  • BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis. BenchChem.
  • Herrera, A., Martinez, R., Garcia, A., & Morales, E. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry.
  • Google Patents. (2001).
  • Quick Company. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. BenchChem.
  • Kurabayashi, M., et al. (2006). The Reaction of Nitriles under High Pressure, I. The Formation of Triphenyl-1,3,5-triazine via the Equilibrium among Benzonitrile, Alcohols, and Benziminoethers. Bulletin of the Chemical Society of Japan.
  • PubMed. (2014).
  • Google Patents. (1997).
  • Kamal, A., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • PMC. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • ResearchGate. (n.d.). Scheme 4.6.
  • BenchChem. (2025). Technical Support Center: 2-Hydroxybenzonitrile Production Scale-Up. BenchChem.

Sources

Optimization

Technical Support Center: Impact of Water on the Dehydration Step in Benzonitrile Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of benzonitrile, a crucial intermediate in the pharmaceutical and materials science sectors, often involves the dehydration of benzami...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of benzonitrile, a crucial intermediate in the pharmaceutical and materials science sectors, often involves the dehydration of benzamide.[1] This seemingly straightforward step is frequently complicated by the presence of water, which can significantly impact reaction efficiency and product purity. This technical guide provides a comprehensive troubleshooting framework, detailed protocols, and mechanistic insights to empower you to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

Q1: My benzonitrile yield is disappointingly low. Could water be the problem?

A1: Yes, water is a very likely culprit. The dehydration of benzamide to benzonitrile is a reversible reaction. The presence of water can shift the equilibrium back towards the starting material, benzamide, through hydrolysis.[2] To address this, ensure all your reagents and solvents are anhydrous and that your reaction is protected from atmospheric moisture.[3][4]

Q2: I'm observing a significant amount of a white solid byproduct that I suspect is benzoic acid. What's happening?

A2: The formation of benzoic acid is a clear indication of water contamination. Benzonitrile can be hydrolyzed to benzamide, which can then undergo further hydrolysis to form benzoic acid.[5][6] This is especially prevalent if the reaction is run under acidic or basic conditions.

Q3: My reaction seems to stall, and I'm left with a large amount of unreacted benzamide. What should I do?

A3: This is another common issue related to water. Incomplete dehydration often points to insufficient removal of the water being generated during the reaction. Consider using a more efficient dehydrating agent or employing techniques like azeotropic distillation with a Dean-Stark apparatus to continuously remove water as it's formed.[7][8]

Part 2: In-Depth Troubleshooting and Experimental Protocols

Troubleshooting Workflow: A Systematic Approach to Diagnosing Water Contamination

This workflow provides a logical sequence for identifying and resolving issues related to water in your benzonitrile synthesis.

Figure 1. A logical workflow for troubleshooting low yield and byproduct formation in benzonitrile synthesis due to water contamination.

Protocol: High-Yield Benzonitrile Synthesis via Azeotropic Dehydration

This protocol utilizes a Dean-Stark apparatus to effectively remove water, driving the reaction to completion.[8]

Materials:

  • Benzamide (thoroughly dried)

  • Anhydrous toluene

  • A suitable dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Inert gas setup (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried (at least 24 hours) or flame-dried to remove adsorbed water.[4] Assemble the apparatus while hot and under a stream of inert gas.

  • Reagent Loading: In the round-bottom flask, combine the dried benzamide and a magnetic stir bar. Add anhydrous toluene.

  • Dehydrating Agent Addition: Carefully add the dehydrating agent to the reaction mixture.

  • Reaction Setup: Fill the side arm of the Dean-Stark trap with anhydrous toluene.

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom, and the toluene will return to the reaction flask.[8]

  • Monitoring Reaction Progress: The reaction is complete when no more water collects in the trap.

  • Workup: Cool the reaction to room temperature. Carefully quench any unreacted dehydrating agent. The benzonitrile can be isolated by extraction and purified by distillation.

Part 3: Data, Mechanisms, and References

Quantitative Impact of Water on Benzonitrile Yield

The following table summarizes the expected outcomes based on the level of water control in the dehydration of benzamide.

Water Control MethodApproximate Water ContentExpected Benzonitrile YieldCommon Byproducts
Dean-Stark Apparatus & Anhydrous Reagents< 0.01%> 90%Minimal
Anhydrous Reagents, No Dean-Stark< 0.1%70-85%Unreacted Benzamide
Standard Reagents, No Anhydrous Precautions> 0.5%< 50%Benzoic Acid, Benzamide
Mechanistic Pathway: Hydrolysis of Benzonitrile

The presence of water facilitates the nucleophilic attack on the nitrile carbon, leading to the formation of benzamide and subsequently benzoic acid.

G Benzonitrile Benzonitrile Benzamide Benzamide Benzonitrile->Benzamide + H₂O (Hydrolysis) Benzamide->Benzonitrile - H₂O (Dehydration) BenzoicAcid Benzoic Acid Benzamide->BenzoicAcid + H₂O (Further Hydrolysis)

Figure 2. The reversible relationship between benzonitrile, benzamide, and benzoic acid in the presence of water.

References

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • PrepChem. (2017, February 9). Preparation of benzamide. Retrieved from [Link]

  • Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization procedures for the hydration of benzonitrile to benzamide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

  • Chemické listy. (n.d.). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Retrieved from [Link]

  • Sciencemadness.org. (2020, June 1). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzonitriles via Diazotization

Introduction: The Critical Nature of the Diazotization Step The conversion of primary aromatic amines to benzonitriles via the Sandmeyer reaction is a cornerstone of synthetic chemistry, valued for its broad applicabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Nature of the Diazotization Step

The conversion of primary aromatic amines to benzonitriles via the Sandmeyer reaction is a cornerstone of synthetic chemistry, valued for its broad applicability in the production of pharmaceuticals, dyes, and agrochemicals.[1][2][3] This transformation hinges on two critical stages: the initial diazotization of the aniline to form a reactive diazonium salt, and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.[4][5] While seemingly straightforward, the diazotization step is notoriously sensitive and is a frequent source of poor yields and product impurities.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common challenges associated with incomplete diazotization, ensuring robust and reproducible synthesis of benzonitriles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields of my target benzonitrile. What is the most likely cause related to the diazotization step?

A1: The most common culprit for low yields is the decomposition of the aryl diazonium salt intermediate.[4][6] These salts are thermally labile, especially in aqueous solutions.[7][8] If the temperature during the diazotization reaction rises above the optimal 0-5 °C range, the diazonium salt will rapidly decompose, primarily through reaction with water, to form an unwanted phenol byproduct.[4][9] Incomplete conversion of the starting aniline is another major factor; if the diazotization is not driven to completion, the unreacted amine can engage in side reactions, such as coupling with the diazonium salt to form azo compounds.[4]

Q2: What are the absolute critical parameters I must control during diazotization?

A2: Successful diazotization relies on the stringent control of several key parameters. Failure to manage any of these can lead to incomplete reactions or significant side product formation.

ParameterOptimal RangeRationale & Scientific Justification
Temperature 0–5 °CAryl diazonium salts are unstable and decompose at higher temperatures.[7][8] This temperature range, easily maintained with an ice-salt bath, minimizes decomposition while preventing the reaction mixture from freezing.[4]
Acid Concentration 2.5–3 equivalentsA strong mineral acid (typically HCl or H₂SO₄) is required for two reasons: 1) It converts sodium nitrite (NaNO₂) into the active diazotizing agent, nitrous acid (HNO₂).[5][10] 2) It protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the key species that reacts with the amine.[11][12] An excess of acid ensures the equilibrium favors NO⁺ formation and keeps the reaction medium sufficiently acidic to prevent premature coupling reactions.[11]
NaNO₂ Stoichiometry 1.0–1.2 equivalentsA slight excess of sodium nitrite ensures the complete consumption of the starting aniline. However, a large excess should be avoided as residual nitrous acid can lead to unwanted side reactions during the subsequent cyanation step.[4]
Rate of Addition Slow, dropwiseThe reaction between the amine and the nitrosonium ion is exothermic. Slow, dropwise addition of the sodium nitrite solution is crucial for maintaining strict temperature control and preventing localized overheating.[4]
Reaction Time 15–30 minutesAfter the addition of sodium nitrite is complete, a brief stirring period allows the reaction to proceed to completion. Prolonged reaction times are unnecessary and increase the risk of diazonium salt decomposition.[4][13]

Q3: How can I visually or analytically confirm that the diazotization is complete before proceeding to the cyanation step?

A3: Verifying the completion of the diazotization is crucial. A simple and effective method is to use starch-iodide paper. A small drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid (indicating that all the aniline has been consumed) will oxidize the iodide to iodine, resulting in an immediate dark blue-black spot. The test should remain positive for several minutes after the final addition of sodium nitrite to confirm a persistent excess. For more quantitative analysis, techniques like diazotization titration can be employed to determine the concentration of the formed diazonium salt.[14][15]

Q4: My starting aniline is poorly soluble in the acidic aqueous medium. How does this affect the reaction and how can I address it?

A4: Poor solubility of the primary aromatic amine is a significant hurdle, as diazotization is a solution-phase reaction. If the amine is not fully dissolved as its hydrochloride or sulfate salt, the reaction will be slow and incomplete, leading to low yields.[16] To address this, you can:

  • Increase the volume of the acidic solution: This can help to fully dissolve the amine salt.

  • Use a co-solvent: For particularly insoluble amines, the addition of a water-miscible organic solvent like acetic acid or ethanol may be necessary.[16]

  • Fine Grinding: If the amine is used as a suspension, ensuring it is a very fine powder maximizes the surface area available for reaction.[16]

Q5: What are the most common side products originating from the diazotization stage, and how can they be minimized?

A5: The primary side products are phenols and azo compounds.

  • Phenols: These form when the diazonium salt reacts with water.[4][9] Minimization is achieved by strictly maintaining the reaction temperature at 0-5 °C.[7]

  • Azo Compounds: These colored impurities arise from the coupling of the electrophilic diazonium salt with any unreacted, nucleophilic starting aniline.[4][12] This is minimized by ensuring complete diazotization through the use of a slight excess of sodium nitrite and maintaining a sufficiently acidic pH.

Visualizing the Process

The Diazotization Reaction Pathway

The conversion of a primary aromatic amine to a diazonium salt proceeds through several key intermediates. The process begins with the in-situ formation of the nitrosonium ion, the active electrophile.

Diazotization_Pathway cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Reaction with Amine NaNO2 NaNO₂ + 2 HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 in situ NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Aniline Ar-NH₂ (Aniline) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Aniline->Nitrosamine + NO⁺, -H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Key mechanistic steps in the diazotization of a primary aromatic amine.

Troubleshooting Workflow for Low Benzonitrile Yield

When faced with a low yield, a systematic approach to troubleshooting is essential. This workflow helps diagnose whether the issue lies within the diazotization or the subsequent cyanation step.

Troubleshooting_Workflow Start Low Benzonitrile Yield Check_Diazotization Assess Diazotization Step Start->Check_Diazotization Check_Cyanation Assess Cyanation Step Start->Check_Cyanation Temp Temperature > 5°C? Check_Diazotization->Temp Stoich Incorrect NaNO₂ Stoichiometry? Check_Diazotization->Stoich Solubility Poor Aniline Solubility? Check_Diazotization->Solubility CuCN Issue with CuCN? Check_Cyanation->CuCN Phenol Action: Lower Temp Result: Phenol byproduct reduced Temp->Phenol Yes Incomplete Action: Use 1.1 eq NaNO₂ Result: Complete conversion Stoich->Incomplete Yes Solvent Action: Add Co-solvent Result: Homogeneous reaction Solubility->Solvent Yes

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Optimization

Technical Support Center: Troubleshooting Catalyst Activity in Sandmeyer Reactions

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the Sandmeyer reaction for the robust functionalization of aromatic rings.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the Sandmeyer reaction for the robust functionalization of aromatic rings. However, catalyst deactivation remains a primary bottleneck, often leading to poor yields, irreproducible results, and complex purification profiles.

This guide is designed to move beyond basic textbook procedures. Here, we dissect the causality behind catalyst failure, provide diagnostic troubleshooting steps, and outline self-validating protocols to ensure your copper(I) and modern photoredox systems maintain peak catalytic activity.

The Mechanistic Core: Understanding Catalyst Deactivation

To troubleshoot a reaction, you must first understand its engine. The Sandmeyer reaction operates via a Radical-Nucleophilic Aromatic Substitution (SRNAr) mechanism[1].

The catalytic cycle relies on a delicate balance between two oxidation states of copper:

  • Initiation (SET): The active Copper(I) catalyst donates a single electron to the aryl diazonium salt. This triggers the expulsion of nitrogen gas (N₂) and generates a highly reactive aryl radical[2].

  • Halogen Transfer: The newly formed Copper(II) intermediate transfers a halogen (or pseudohalogen) to the aryl radical, forming the target aryl halide and regenerating the Copper(I) catalyst[2].

The Root Cause of Failure: Copper(I) is highly susceptible to aerobic oxidation. If Cu(I) prematurely oxidizes to Cu(II) before interacting with the diazonium salt, the Single Electron Transfer (SET) cannot occur. The catalytic cycle stalls, leaving the diazonium salt to decompose into unwanted byproducts.

CatalyticCycle ArN2 Ar-N₂⁺ (Diazonium Salt) ArRad Ar• + N₂↑ (Aryl Radical) ArN2->ArRad Single Electron Transfer (SET) CuI Cu(I)X (Active Catalyst) CuII Cu(II)X₂ (Oxidized State) CuI->CuII Oxidation during SET ArX Ar-X (Target Product) ArRad->ArX Halogen Abstraction CuII->CuI Reductive Regeneration

Figure 1: The Cu(I)/Cu(II) redox cycle in the Sandmeyer reaction mechanism.

Diagnostic Q&A: Troubleshooting Catalyst Issues

Q1: My reaction mixture turns deep blue/green before I even add the diazonium salt, and my yields are abysmal. What is happening? A1: Your catalyst is dead before the reaction has even started. The deep blue/green color is the visual signature of Cu(II)[3]. Cu(I) salts (like CuCl or CuBr) are easily oxidized by atmospheric oxygen.

  • Causality: Without Cu(I) to initiate the SET, the diazonium salt accumulates and degrades.

  • Solution: Degas your solvents. More importantly, add a catalytic amount of a sacrificial reductant (like ascorbic acid or sodium bisulfite) to the copper solution. This continuously reduces any stray Cu(II) back to the active Cu(I) state[3].

Q2: I am seeing massive amounts of phenol byproduct instead of my target aryl halide. Is the catalyst at fault? A2: Yes, this is a secondary symptom of catalyst inactivity.

  • Causality: When Cu(I) is unavailable to rapidly convert the diazonium salt into an aryl radical, the diazonium ion sits in the aqueous acidic solution. Over time, water acts as a nucleophile, attacking the diazonium species via an SN1-type pathway to form phenol[4].

  • Solution: Ensure your Cu(I) is active (see Q1), maintain the diazonium solution strictly between 0–5 °C to prevent thermal degradation, and ensure rapid, vigorous stirring during the addition phase.

Q3: My copper(I) chloride is clumping and not dissolving, leading to inconsistent conversion. A3: CuCl has notoriously poor solubility in water and standard organic solvents.

  • Causality: Solid, clumped CuCl has minimal surface area, preventing efficient electron transfer to the dissolved diazonium salt.

  • Solution: CuCl must be complexed to dissolve. Dissolve your CuCl in concentrated HCl (or use a halide salt like NaCl) to form the highly soluble [CuCl₂]⁻ complex[3].

Q4: Do I always need a copper catalyst? I noticed my iodination reactions work without it. A4: No, copper is not required for iodination, thiolation, or hydration (phenol formation).

  • Causality: The Sandmeyer reaction requires an electron donor to reduce the diazonium to a radical. Iodide (I⁻), unlike chloride or bromide, is easily oxidized. It acts as its own reducing agent, donating an electron to the diazonium salt without the need for a transition metal mediator[5][6].

TroubleshootingTree Start Issue: Low Yield / Catalyst Deactivation Q1 Is the solution turning green/blue before diazonium addition? Start->Q1 A1 Yes: Cu(I) is oxidizing to Cu(II) Q1->A1 Yes A2 No: Check diazonium stability Q1->A2 No Sol1 Action: Degas solvents, add ascorbic acid A1->Sol1 Q2 Are there significant phenol byproducts? A2->Q2 Sol2 Action: Reduce water content, maintain <5°C Q2->Sol2 Yes

Figure 2: Diagnostic logic tree for troubleshooting Sandmeyer catalyst deactivation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in physical or chemical checks so the user knows the reaction is succeeding at every step.

Protocol A: Classical Copper-Catalyzed Sandmeyer (with In-Situ Catalyst Protection)

Use this for standard scale-up chlorinations and brominations.

Step 1: Diazotization

  • Action: Dissolve 10.0 mmol of the aryl amine in 10 mL of 6M HCl. Cool to 0 °C in an ice bath. Slowly add a solution of NaNO₂ (10.5 mmol) in 5 mL water dropwise.

  • Causality: Excess HCl prevents unwanted diazoamino coupling. The low temperature prevents premature N₂ expulsion.

  • Validation Checkpoint: Touch a glass rod to the solution and spot it on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), validating that diazotization is complete.

Step 2: Catalyst Preparation

  • Action: In a separate flask, dissolve 11.0 mmol of CuCl in 10 mL of concentrated HCl. Add 0.5 mmol (5 mol%) of ascorbic acid.

  • Causality: Concentrated HCl solubilizes the CuCl. Ascorbic acid acts as a sacrificial reductant to protect the Cu(I) state.

  • Validation Checkpoint: The solution must remain colorless or pale green . If it turns deep blue, Cu(II) has formed; do not proceed. Add more ascorbic acid until the blue color is discharged[3].

Step 3: Coupling

  • Action: Add the cold diazonium solution dropwise to the vigorously stirring CuCl solution at room temperature.

  • Causality: The SET from Cu(I) to the diazonium salt initiates the radical mechanism.

  • Validation Checkpoint: You must observe immediate, vigorous effervescence (N₂ gas bubbles) upon each drop[3]. If no bubbling occurs, the catalyst is inactive or the diazonium salt has degraded.

Protocol B: Modern Visible-Light Photoredox Sandmeyer

Use this for complex drug intermediates where harsh acidic/metal conditions cause degradation.

Photoredox catalysis replaces stoichiometric copper with a light-activated organic dye or transition metal complex (e.g., Eosin Y, Ru/Ir complexes), allowing for redox-neutral radical generation under extremely mild conditions[7][8][9].

Step 1: Reaction Assembly

  • Action: In a dry vial, combine 1.0 mmol aryl diazonium tetrafluoroborate, 2.0 mol% Eosin Y, and 1.5 mmol of the nucleophile source. Dissolve in 5 mL of strictly degassed DMSO.

  • Causality: Eosin Y acts as the photocatalyst. Degassing is critical because oxygen will rapidly quench the excited triplet state of the photocatalyst, halting the reaction.

  • Validation Checkpoint: The solution should exhibit the characteristic deep pink/red color of Eosin Y.

Step 2: Irradiation

  • Action: Irradiate the vial with a 530 nm green LED at room temperature for 2 hours.

  • Causality: Green light matches the absorption maximum of Eosin Y, exciting it to a state capable of donating an electron to the diazonium salt[9].

  • Validation Checkpoint: Micro-bubbles of nitrogen gas should visibly form on the walls of the vial during the first 30 minutes of irradiation.

Quantitative Catalyst Performance Data

Understanding the operational limits of your chosen catalyst system is vital for process optimization.

Catalyst SystemActive SpeciesSusceptibility to Aerobic DeactivationTypical Yield RangePrimary Byproducts
Stoichiometric CuCl [CuCl₂]⁻High (Rapidly forms Cu(II))60–80%Phenols, Protodeamination
Catalytic CuCl + Ascorbic Acid [CuCl₂]⁻Low (Protected by reductant)75–90%Minimal
Eosin Y (Photoredox) Eosin Y* (Excited State)Very Low (But requires O₂ degassing)85–98%Minimal

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Source: nih.gov.
  • Sandmeyer reaction. Source: Wikipedia.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Source: mnstate.edu.
  • Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Source: acs.org.
  • Visible Light Photoredox Catalysis with Transition Metal Complexes. Source: princeton.edu.
  • Sandmeyer reaction. Source: lscollege.ac.in.
  • Sandmeyer Reaction Mechanism. Source: byjus.com.
  • Sandmeyer Reaction - experimental procedure and set up. Source: youtube.com.
  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Source: stackexchange.com.
  • SANDMEYERS REACTION. Source: pharmdguru.com.
  • Sandmeyer Reaction. Source: organic-chemistry.org.
  • ORGANIC CHEMISTRY. Source: semanticscholar.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Unreacted Starting Materials in Benzonitrile Synthesis

Welcome to the Technical Support Center for Benzonitrile Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the common challenge o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzonitrile Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the common challenge of removing unreacted starting materials from your benzonitrile product. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect in my crude benzonitrile product?

The impurities present in your crude benzonitrile will largely depend on your chosen synthetic route. Here are some of the most common scenarios:

  • From Benzamide Dehydration: The primary impurity will likely be unreacted benzamide .[1][2] This method, often employing dehydrating agents like phosphorus pentoxide or ammonium sulfamate, can be incomplete, leaving residual starting material.[1][2]

  • From the Rosenmund-von Braun Reaction: If you're synthesizing benzonitrile from an aryl halide (e.g., bromobenzene) and a cyanide source (e.g., cuprous cyanide), unreacted aryl halide is a common contaminant.

  • From Benzaldehyde: Syntheses starting from benzaldehyde may contain unreacted benzaldehyde or intermediate oximes.[3][4] Benzaldehyde is also prone to air oxidation, leading to the formation of benzoic acid .[5][6]

  • From Toluene Ammoxidation: This industrial process, reacting toluene with ammonia and oxygen, may result in unreacted toluene .[7][8]

  • From Benzylamine Oxidation: If you are preparing benzonitrile through the oxidation of benzylamine, unreacted benzylamine can be a potential impurity.[9]

Q2: I've noticed a lingering, unpleasant odor in my benzonitrile. What could this be, and how do I remove it?

A characteristic unpleasant odor is often indicative of isonitrile (carbylamine) byproducts. These can sometimes form under certain reaction conditions.

Troubleshooting Protocol: Removal of Isonitriles

  • Acidic Treatment: Treat the crude benzonitrile with concentrated hydrochloric acid (HCl).[10] This will hydrolyze the isonitrile. The disappearance of the odor is a good indicator of reaction completion.[10]

  • Neutralization and Drying: Following the acid wash, neutralize the mixture and dry it with a suitable agent like potassium carbonate (K2CO3).[10] This step also aids in removing any residual amines.[10]

  • Steam Distillation: For trace amounts of carbylamines, steam distillation can be an effective removal method.[1][10]

Q3: My benzonitrile is an oil, but the literature reports it as a solid. What's causing this, and how can I induce crystallization?

The presence of even small amounts of impurities can significantly depress the melting point of a compound, causing it to remain an oil.[3]

Troubleshooting Steps:

  • High-Vacuum Evaporation: First, ensure all residual solvent has been thoroughly removed under a high vacuum.[3]

  • Chromatographic Purification: If the product remains an oil, column chromatography is likely necessary to remove the impurities that are inhibiting crystallization.[3] The choice of solvent system will depend on the polarity of your benzonitrile derivative and the impurities present. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]

Q4: How do I remove unreacted benzamide from my benzonitrile product?

The significant difference in boiling points between benzonitrile (191 °C) and benzamide (290 °C) makes distillation a viable separation method.[11] However, for more challenging separations or thermally sensitive compounds, other techniques can be employed.

Alternative Protocol: Selective Adsorption

For certain nitrile/amide mixtures, a process involving a layered mineral like aluminum silicates with an acid can be used to selectively protonate and adsorb the amide, allowing for the separation of the purified nitrile.[11]

Q5: I've identified unreacted benzaldehyde and benzoic acid in my product. What is the most efficient way to remove both?

A sequential extraction process is highly effective for removing both benzaldehyde and its oxidation product, benzoic acid.

Step-by-Step Experimental Protocol: Sequential Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.[3][5]

  • Basic Wash (for Benzoic Acid): Add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[3] Stopper the funnel, invert, and vent frequently to release any pressure from CO2 evolution.[6] Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate salt.[5]

  • Bisulfite Wash (for Benzaldehyde): To the organic layer, add a saturated aqueous solution of sodium bisulfite (NaHSO₃).[5] Shake vigorously to form the water-soluble bisulfite adduct of benzaldehyde.[5]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the benzaldehyde adduct.[5]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[3]

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[3] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified benzonitrile.[3]

Purification Method Selection

The choice of purification method is critical and depends on the physical properties of your benzonitrile derivative and the nature of the impurities. The following diagram illustrates a general workflow for selecting an appropriate purification strategy.

Purification_Workflow start Crude Benzonitrile Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? start->is_liquid chromatography Column Chromatography is_solid->chromatography No (Oily Solid) recrystallization Recrystallization is_solid->recrystallization Yes extraction Liquid-Liquid Extraction is_liquid->extraction Acidic/Basic Impurities distillation Distillation is_liquid->distillation Boiling Point Difference > 25°C is_liquid->chromatography Similar Boiling Points pure_product Pure Benzonitrile extraction->pure_product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for selecting a purification method.

Key Physical Properties for Purification

The success of your purification strategy relies on exploiting the differences in physical properties between benzonitrile and the unreacted starting materials.

CompoundBoiling Point (°C)Solubility in Water
Benzonitrile191Slightly soluble
Benzamide290Slightly soluble
Bromobenzene156Insoluble
Benzaldehyde179Slightly soluble
Benzoic Acid249Slightly soluble
Toluene111Insoluble
Benzylamine185Soluble

Note: Data compiled from various sources.

Safety Precautions

Always handle benzonitrile and its reagents in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] Benzonitrile is harmful if swallowed or in contact with skin.[15] Avoid contact with strong acids, strong bases, and oxidizing agents.[12] Store in a cool, dry, and well-ventilated area in a tightly closed container.[12][14]

References

  • Benchchem. (2025). Technical Support Center: Purification of Substituted Benzonitriles. Benchchem.
  • Ataman Kimya. (n.d.). BENZONITRILE.
  • [YouTube Video]. (2021, August 1). Synthesis of Benzonitrile.
  • [Chemical Supplier Website]. (n.d.). BENZONITRILE.
  • Google Patents. (1958). US2828325A - Production of benzonitrile.
  • Google Patents. (1974).
  • Google Patents. (1973).
  • University of Rochester. (n.d.). Solvent: benzonitrile. University of Rochester Chemistry.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Zhang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(35), 20083-20090.
  • Guidechem. (2020, October 24). How to prepare and apply Benzonitrile? - FAQ.
  • PrepChem.com. (n.d.).
  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS.
  • Benchchem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
  • Sigma-Aldrich. (2026, January 13).
  • Hernaez-Ortega, M. C., & Soto-Pedre, E. (2006). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. Ophthalmic Surgery, Lasers and Imaging, 37(2), 162–164.
  • Google Patents. (1986).
  • IJCRT.org. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7.
  • Michigan State University. (n.d.).
  • [Journal Article]. (2024, December 18). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • [SDS Provider]. (2015, December 1).
  • Google Patents. (1997).
  • Benchchem. (n.d.). Benzonitrile Degradation Pathways: A Technical Support Guide. Benchchem.
  • Semantic Scholar. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Filo. (2025, June 21). Why is it not possible to convert bromobenzene to benzoic acid by the nitrile method? Instead, how could this conversion be accomplished?.
  • Benchchem. (n.d.). Identification and removal of byproducts in benzaldehyde synthesis.
  • Google Patents. (1998). WO1998008795A1 - Benzonitrile and process for preparing benzyl alcohol.
  • ResearchGate. (n.d.). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium.
  • ResearchGate. (n.d.). Transformation of benzonitrile into benzyl alcohol and benzoate esters in supercritical alcohols | Request PDF.
  • Scribd. (n.d.). Benzaldehyde To Benzonitrile.
  • Google Patents. (1979).
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-Amino-5-bromo-3-hydroxybenzonitrile

Welcome to the Technical Support Center for 2-Amino-5-bromo-3-hydroxybenzonitrile . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this compound as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-5-bromo-3-hydroxybenzonitrile . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this compound as a critical building block or study it as a pharmacological metabolite (notably, as metabolite M-4 in the degradation pathway of the antilipidaemic agent NO-1886)[1].

Due to the reactive nature of its ortho-aminophenol motif, this compound requires strict handling protocols to prevent rapid degradation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols.

Physicochemical Properties & Storage Baseline

To establish a baseline for handling, the quantitative and physical parameters of the compound are summarized below.

PropertyValue
Chemical Name 2-Amino-5-bromo-3-hydroxybenzonitrile
CAS Number 176718-55-1[2]
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Optimal Storage Temp. 2-8°C[3]
Atmosphere Inert (Argon or Nitrogen)[3]
Light Sensitivity High (Requires amber/opaque vials)[3]

Degradation Mechanisms & Causality

Understanding why a compound degrades is the first step in preventing it. The structure of 2-Amino-5-bromo-3-hydroxybenzonitrile features an amino group and a hydroxyl group situated ortho to one another. Despite the electron-withdrawing nature of the nitrile group, this o-aminophenol system is highly electron-rich and susceptible to two-electron oxidation, forming highly reactive o-quinone imines[4].

DegradationPathway A 2-Amino-5-bromo- 3-hydroxybenzonitrile B O2 / Air Exposure A->B Improper Sealing C Light Exposure A->C Clear Vial D Moisture A->D High Humidity E o-Quinone Imine Formation (Brown) B->E Oxidation F Radical Initiation C->F Photodegradation G Hydrogen Bonding & Clumping D->G Hygroscopic F->E Accelerates

Logical relationship of environmental stressors and degradation pathways for o-aminophenols.

Troubleshooting Guides & FAQs

Q1: My batch has changed from an off-white powder to a dark brown/black solid. What happened, and is it salvageable? Causality: The color change is a direct visual indicator of oxidation. Ambient oxygen has oxidized the o-aminophenol moiety into an o-quinone imine[4]. These imines are deeply colored and can undergo further intermolecular cross-linking. Solution: Yes, it is often salvageable if the degradation is caught early. The quinone imine can be chemically reduced back to the aminophenol using a mild aqueous reducing agent like sodium dithionite (Na₂S₂O₄). Proceed to Protocol A below for the exact recovery methodology.

Q2: How do I handle this compound during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without poisoning the catalyst? Causality: The target reactive site is the 5-bromo position. However, the unprotected -NH₂ and -OH groups are excellent bidentate ligands that can irreversibly coordinate with the Palladium center, killing the catalytic cycle. Furthermore, the basic conditions required for these couplings will deprotonate the phenol, increasing its nucleophilicity and leading to unwanted etherification. Solution: You must either protect the o-aminophenol motif (e.g., using a cyclic oxazolone or bis-Boc/TBS protection strategy) prior to the coupling step, or utilize highly active, sterically hindered Buchwald ligands (like XPhos or BrettPhos) that outcompete heteroatom coordination.

Q3: What are the absolute best practices for long-term storage to maintain >99% purity? Causality: To prevent the initiation of radical oxidation and moisture-induced clumping, you must eliminate the triad of degradation: oxygen, light, and heat. Solution: Store the compound at 2-8°C[3]. Ensure the container is an amber glass vial to block UV-induced radical initiation. Before sealing, flush the headspace of the vial with a heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid). Finally, store the vial inside a secondary desiccator.

Experimental Protocols

Protocol A: Salvage Purification of Oxidized Batches

This protocol is a self-validating system: the success of the chemical reduction is visually confirmed by the organic layer transitioning from dark brown back to pale yellow.

PurificationWorkflow Step1 1. Dissolve Degraded Batch in EtOAc Step2 2. Wash with Aqueous Na2S2O4 (Reducing Agent) Step1->Step2 Step3 3. Phase Separation & Organic Drying (Na2SO4) Step2->Step3 Step4 4. Silica Gel Plug Filtration Step3->Step4 Step5 5. Evaporation & Inert Storage (2-8°C) Step4->Step5

Step-by-step experimental workflow for the salvage purification of oxidized o-aminophenol batches.

Step-by-Step Methodology:

  • Dissolution: Dissolve the darkened 2-Amino-5-bromo-3-hydroxybenzonitrile in a sufficient volume of Ethyl Acetate (EtOAc).

  • Reduction: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium dithionite (Na₂S₂O₄).

  • Validation & Separation: Shake the funnel vigorously (venting frequently). Self-Validation: Watch the organic layer; it should visibly lighten as the o-quinone imines are reduced back to o-aminophenols. Separate the phases and discard the aqueous layer.

  • Washing: Wash the organic phase once with brine to remove residual inorganic salts.

  • Drying & Filtration: Dry the organic phase over anhydrous Na₂SO₄. Filter the solution through a short plug of silica gel to trap any irreversible, highly polar polymeric degradation products.

  • Concentration: Evaporate the EtOAc under reduced pressure.

  • Inert Storage: Immediately flush the receiving flask with Argon, transfer the purified solid to an amber vial, purge with Argon, and store at 2-8°C[3].

Protocol B: Moisture-Free Reaction Setup (Schlenk Line)

To prevent oxidation during reaction setup, utilize this standard air-free technique.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry the reaction flask equipped with a magnetic stir bar under vacuum, or dry in an oven at 120°C for >4 hours.

  • Purging: Attach the flask to a Schlenk line. Perform three cycles of vacuum (evacuating the flask for 5 minutes) and backfilling with high-purity Argon.

  • Reagent Addition: Briefly open the septum under a positive, outward flow of Argon to add the 2-Amino-5-bromo-3-hydroxybenzonitrile. The positive Argon pressure physically blocks ambient air from entering the flask.

  • Solvent Introduction: Add anhydrous, degassed solvents via a sterile syringe through the septum.

  • Reaction Execution: Maintain a static Argon atmosphere (using an Argon balloon or slightly open manifold stopcock) throughout the duration of the experiment.

References

  • 176718-54-0|2-Amino-5-bromo-3-methoxybenzonitrile|BLD Pharm, bldpharm.com,
  • 211172-52-0|2-Amino-3-hydroxybenzonitrile|BLD Pharm, bldpharm.com,
  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC, nih.gov,
  • Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Substituted Benzonitriles

Welcome to the Advanced Spectroscopy Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical characterization of substituted benzonitriles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopy Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical characterization of substituted benzonitriles. The cyano group ( −C≡N ) is a highly sensitive spectroscopic probe, but its behavior is governed by complex quantum mechanical and photophysical rules.

This guide is designed to move beyond basic troubleshooting. We will explore the fundamental causality behind common spectroscopic anomalies and provide self-validating experimental protocols to ensure your data is robust, reproducible, and publication-ready.

Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

FAQ 1: Why is the cyano 13C peak missing or barely visible in my substituted benzonitrile?

The Causality: The "missing" nitrile peak (typically expected between 110–120 ppm) is one of the most common pitfalls in benzonitrile characterization. This occurs due to two distinct physical phenomena:

  • Long Longitudinal Relaxation ( T1​ ): The cyano carbon is a quaternary center. Lacking directly attached protons, it cannot undergo efficient dipole-dipole relaxation. Consequently, its T1​ relaxation time is exceptionally long. If your inter-pulse delay ( d1​ ) is shorter than 5×T1​ , the magnetization does not fully recover between scans, leading to signal saturation and a missing peak.

  • Quadrupolar Broadening: The adjacent 14N nucleus has a nuclear spin of I=1 , giving it a quadrupole moment. The rapid quadrupolar relaxation of 14N creates a fluctuating magnetic field at the adjacent 13C nucleus. When the 14N relaxation rate is comparable to the 13C−14N scalar coupling constant, the 13C signal broadens significantly, sometimes flattening entirely into the baseline[1].

NMR_Troubleshooting Start Missing 13C Cyano Peak (~110-120 ppm) Check Determine Mechanism: T1 vs. Quadrupolar Start->Check T1 Increase Relaxation Delay (d1 = 5-10s) Check->T1 Quaternary C Saturation Quad Alter Temperature (Changes 14N relaxation) Check->Quad 14N Broadening Agent Add Cr(acac)3 (Paramagnetic Relaxant) T1->Agent Signal still weak? Success Peak Resolved & Integrated T1->Success Agent->Success Quad->Success

Workflow for resolving missing 13C NMR signals in substituted benzonitriles.

Protocol 1: Optimized 13C NMR Acquisition for Quaternary Nitriles

This self-validating protocol ensures the recovery of suppressed cyano signals.

  • Step 1: Baseline Assessment. Acquire a standard 13C spectrum (e.g., 256 scans, d1​=1s ).

    • Mechanistic Rationale: Establishes a baseline to determine if the issue is global (poor concentration) or localized to quaternary carbons.

  • Step 2: T1​ Mitigation. Increase the relaxation delay ( d1​ ) to 5–10 seconds and increase the number of scans to 1024. Use a 30∘ flip angle instead of 90∘ to allow faster magnetization recovery.

  • Step 3: Paramagnetic Relaxation Enhancement (Optional). If Step 2 fails, add 0.05 M Chromium(III) acetylacetonate ( Cr(acac)3​ ) to the NMR tube.

    • Mechanistic Rationale: The unpaired electrons in Cr(acac)3​ provide an alternative, highly efficient dipole-dipole relaxation pathway, drastically shortening the T1​ of the cyano carbon.

  • Step 4: Temperature Variation. If the peak appears as a broad hump, alter the probe temperature by ±15∘C .

    • Mechanistic Rationale: Changing the temperature alters the molecular tumbling rate (correlation time), which changes the 14N quadrupolar relaxation rate, effectively "decoupling" it from the 13C nucleus[1].

  • System Validation: Calculate the Signal-to-Noise (S/N) ratio of the solvent peak versus the target cyano peak. The protocol is validated when the cyano carbon S/N exceeds 10:1, confirming true signal recovery rather than artifact amplification.

Section 2: FTIR Anomalies (The "Silent" Nitrile)

FAQ 2: Why is the −C≡N stretching band unexpectedly weak or shifted in my IR spectrum?

The Causality: In infrared spectroscopy, the intensity of an absorption band is strictly proportional to the square of the change in the dipole moment during the vibration ( ∂μ/∂q ). The cyano group is inherently polar, but its dipole moment is heavily modulated by the electron-donating (EDG) or electron-withdrawing (EWG) nature of the para/ortho substituents on the benzene ring.

Electron-withdrawing groups (e.g., −Cl , −NO2​ ) pull electron density away from the ring, competing with the cyano group. This decreases the net change in dipole moment during the −C≡N stretch, resulting in a drastically weakened—or even "silent"—IR band[2]. Conversely, strong electron-donating groups (e.g., −N(CH3​)2​ ) push electron density into the cyano group via resonance, increasing the dipole moment change, enhancing IR intensity, and slightly lowering the vibrational frequency due to increased single-bond character[2][3].

Table 1: Substituent Effects on −C≡N IR Frequencies and Intensities
Substituent (para-position)Electronic EffectTypical νC≡N​ (cm⁻¹)Relative IR IntensityMechanistic Driver
-H (Unsubstituted) None~2228 - 2230MediumBaseline dipole moment.
-N(CH₃)₂ Strong EDG~2215 - 2220Strong Resonance increases dipole change[3].
-NH₂ EDG~2220 - 2225StrongIncreased conjugation.
-Cl / -F EWG~2235 - 2240Weak Inductive withdrawal reduces dipole change[2].
-NO₂ Strong EWG~2240 - 2245Very Weak Competing resonance minimizes ∂μ/∂q .

Section 3: UV-Vis & Fluorescence (Solvatochromism)

FAQ 3: Why do the absorption and emission maxima of my push-pull benzonitriles shift inconsistently across different solvents?

The Causality: "Push-pull" benzonitriles (e.g., 4-(dimethylamino)benzonitrile, DMABN) feature an electron donor and the cyano electron acceptor connected by a π -conjugated bridge. Upon photoexcitation, these molecules undergo an Intramolecular Charge Transfer (ICT).

In non-polar solvents, the molecule emits from a Locally Excited (LE) state, retaining a planar geometry. However, in polar solvents, the excited molecule undergoes a conformational rotation to form a Twisted Intramolecular Charge Transfer (TICT) state[4][5]. In the TICT state, the donor and acceptor orbitals are orthogonal, leading to a massive dipole moment. Polar solvents stabilize this highly polar TICT state, causing a dramatic red-shift in emission (positive solvatochromism) and, in some cases, complete fluorescence quenching due to non-radiative decay pathways[4][5].

TICT_Pathway S0 Ground State (S0) Planar Conformation Absorb Photon Absorption (UV-Vis Excitation) S0->Absorb LE Locally Excited (LE) State Planar Geometry Absorb->LE TICT TICT State Twisted Geometry LE->TICT Polar media (Charge separation) Em_LE Normal Emission (High Quantum Yield) LE->Em_LE Non-polar media Em_TICT Red-Shifted Emission (Solvent Stabilized) TICT->Em_TICT Radiative decay Quench Non-Radiative Decay (Fluorescence Quenching) TICT->Quench High polarity/viscosity Em_LE->S0 Em_TICT->S0 Quench->S0

Photophysical pathway illustrating the formation of the TICT state in push-pull benzonitriles.

Protocol 2: Systematic Solvatochromism and TICT Validation

Use this protocol to definitively map the excited-state dynamics of your synthesized benzonitriles.

  • Step 1: Solvent Matrix Preparation. Prepare solutions of your benzonitrile in a graded polarity series: Hexane, Toluene, Chloroform, Tetrahydrofuran (THF), Acetonitrile, and Methanol.

    • Mechanistic Rationale: A graded series isolates the dielectric constant ( ϵ ) and refractive index ( n ) variables, allowing you to track the stabilization of the excited state dipole.

  • Step 2: UV-Vis Absorption Scanning. Record the absorption spectra from 250 nm to 600 nm. Note the λmax​ .

    • Mechanistic Rationale: Ground-state dipole changes are usually small; absorption shifts should be minimal compared to emission shifts.

  • Step 3: Steady-State Fluorescence Scanning. Excite the samples at their respective absorption λmax​ and record the emission spectra.

  • System Validation (Lippert-Mataga Plot): Plot the Stokes shift ( νA​−νF​ in cm⁻¹) against the solvent orientation polarizability ( Δf ).

    • Validation Criterion: A linear Lippert-Mataga plot validates that the spectral shift is purely due to general solvent effects (dipole-dipole interactions). A sudden deviation or dual-emission band in highly polar solvents definitively confirms the formation of a TICT state[4].

References

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy." Chemistry - An Asian Journal.
  • Kumar, et al. (2007). "Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile." SciSpace.
  • Gomez, I., et al. (2006). "Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State." Journal of the American Chemical Society (via PMC).
  • Desarlo, F., et al. (1982). "A multinuclear magnetic resonance study of nitrile oxides." Journal of Magnetic Resonance (via ResearchGate).
  • Saha, et al. (2026). "Excited-state intramolecular charge transfer dynamics in 4-methoxy-4′-nitrostilbene: excitation wavelength and solvent dependence." PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-5-bromo-3-hydroxybenzonitrile

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Amino-5-bromo-3-hydroxybenzonitrile, a substituted aromatic compound, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an amine, a hydroxyl, a nitrile, and a bromo group, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity validation of this compound, ensuring that researchers and drug development professionals can select and implement a method that guarantees the integrity of their work.

The Analytical Challenge: Understanding the Analyte

2-Amino-5-bromo-3-hydroxybenzonitrile is a moderately polar molecule. The presence of the hydroxyl (-OH) and amino (-NH2) groups imparts hydrophilicity, while the brominated benzene ring provides significant hydrophobicity. The nitrile group (-CN) adds to the polarity and can participate in dipole-dipole interactions. This amphiphilic nature requires a careful balancing of stationary and mobile phase properties to achieve adequate retention and sharp, symmetrical peaks. The primary goal of a purity method is to separate the main compound from any potential process-related impurities, such as starting materials, by-products, or degradation products.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a multi-faceted process, hinging on the interplay between the stationary phase (the column) and the mobile phase (the solvent).[1][2] Reversed-Phase HPLC (RP-HPLC) is the most common and logical starting point for this type of analyte, where a non-polar stationary phase is used with a polar mobile phase.

Pillar 1: Strategic Column Selection

The choice of column chemistry is paramount in controlling the separation selectivity. Several reversed-phase chemistries are viable, each offering distinct interaction mechanisms.

Column ChemistryPrimary Interaction Mechanism(s)Expected Performance for 2-Amino-5-bromo-3-hydroxybenzonitrileRationale & Causality
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.Recommended. Strong retention due to the brominated aromatic ring. Provides a good starting point for method development.The long alkyl chains of the C18 phase interact strongly with the hydrophobic benzene ring of the analyte, ensuring sufficient retention to separate it from very polar impurities.[3][4]
C8 (Octylsilane) Hydrophobic interactions (less than C18).Alternative. May provide slightly less retention than C18, which could be advantageous if the analyte is too strongly retained, leading to excessively long run times.The shorter alkyl chains result in reduced hydrophobic interaction, which can sometimes improve peak shape for moderately polar compounds by minimizing secondary interactions.[3]
Phenyl-Hexyl Hydrophobic & π-π interactions.Highly Recommended. Offers alternative selectivity, especially for separating aromatic impurities.The phenyl groups in the stationary phase can engage in π-π stacking interactions with the analyte's aromatic ring.[5] This provides a different separation mechanism than pure hydrophobic interaction, which is invaluable for resolving structurally similar impurities.
Cyano (CN) Dipole-dipole & weak hydrophobic interactions.Less Recommended. Can be used in both reversed-phase and normal-phase modes. May offer unique selectivity but often results in poor retention for this analyte in RP mode.While the nitrile group on the analyte could interact with the cyano phase, the overall hydrophobicity of the molecule is better exploited by C18 or Phenyl phases for good retention in reversed-phase chromatography.[5]

Based on this analysis, a Phenyl-Hexyl or a traditional C18 column is the most logical choice to begin method development. The Phenyl-Hexyl phase, with its dual interaction mechanism, offers a higher probability of resolving closely related aromatic impurities.

Pillar 2: Mobile Phase Optimization

The mobile phase drives the elution of the analyte from the column. Its composition, including the organic modifier and pH, must be finely tuned.[6]

ParameterAlternativesImpact on SeparationRationale & Causality
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH)ACN typically provides sharper peaks and lower backpressure. MeOH can offer different selectivity due to its hydrogen-bonding capabilities.For aromatic compounds, ACN is often preferred as it can disrupt π-π interactions between the analyte and a phenyl-based stationary phase less than methanol, potentially altering selectivity.[7][8] A screening of both is recommended.
Aqueous Phase pH Acidic (e.g., 0.1% Formic Acid) vs. Buffered (e.g., Ammonium Acetate)The pH controls the ionization state of the analyte. The amino group is basic, and the hydroxyl group is weakly acidic.To ensure good peak shape and reproducible retention, it is crucial to suppress the ionization of the basic amino group.[8] Using an acidic mobile phase (pH ~2.5-3.5) with formic or trifluoroacetic acid will protonate the amine, leading to a consistent charge state and minimizing peak tailing caused by interaction with residual silanols on the silica-based column packing.[8]

A mobile phase consisting of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a robust starting point. This combination ensures a low pH to control the ionization of the amine and leverages the excellent chromatographic properties of acetonitrile.

Recommended HPLC Protocol for Purity Validation

This protocol is designed as a self-validating system. The system suitability tests included ensure that the chromatographic system is performing adequately before any samples are analyzed, which is a key principle of trustworthiness in analytical chemistry.[9][10]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Acetonitrile in HPLC-grade Water.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard: 2-Amino-5-bromo-3-hydroxybenzonitrile reference standard.

  • Sample: Test sample of 2-Amino-5-bromo-3-hydroxybenzonitrile.

2. Chromatographic Conditions:

ParameterSettingJustification
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability due to temperature fluctuations.[7]
Detection Wavelength 280 nm (or as determined by UV scan)Aromatic compounds with auxochromic groups (like -OH, -NH2) typically have strong absorbance in this region. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity.
Injection Volume 5 µLA small volume minimizes potential for peak distortion due to solvent effects.
Gradient Program Time (min)%B
0.020
20.080
25.080
25.120
30.020

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of approximately 0.5 mg/mL.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Must be between 0.8 and 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • RSD of Retention Time: Must be ≤ 1.0%.

  • These criteria are based on general pharmacopeial guidelines (e.g., USP <621>) and ensure the system is precise and suitable for the analysis.[1][11]

5. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram outlines the logical flow of the purity validation process, from initial setup to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) prep_sample Prepare Standard & Sample Solutions (0.5 mg/mL in Diluent) prep_mobile->prep_sample equilibration Equilibrate System (Phenyl-Hexyl Column, 30°C) prep_sample->equilibration sst System Suitability Test (SST) (5 Replicate Injections of Standard) equilibration->sst sst_check Verify SST Criteria (RSD Area, Tailing Factor) sst->sst_check sst_check->equilibration Fail analysis Inject Blank, Standard, and Sample sst_check->analysis Pass integration Integrate Chromatograms analysis->integration calculation Calculate % Purity (Area Percent Method) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity validation of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Conclusion and Further Validation

This guide outlines a scientifically grounded approach to developing a purity test method for 2-Amino-5-bromo-3-hydroxybenzonitrile by HPLC. The recommended protocol, centered on a Phenyl-Hexyl column with an acidic acetonitrile/water gradient, provides a high probability of success. It is built on principles of chromatographic theory and tailored to the specific chemical nature of the analyte.

For implementation in a regulated environment, this method would require full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][12] This involves formally assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ) to prove the method is fit for its intended purpose.[13][14]

References

  • Title: 〈621〉CHROMATOGRAPHY - USP.org Source: USP URL: [Link]

  • Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

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Comparative

A Technical Guide to 2-Amino-5-bromo-3-hydroxybenzonitrile and its Comparative Profile Among Brominated Phenols

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and functional group modifications is paramount t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and functional group modifications is paramount to the development of novel therapeutic agents. Substituted phenols, particularly halogenated phenols, represent a privileged class of compounds with a broad spectrum of biological activities. This guide provides an in-depth technical comparison of 2-Amino-5-bromo-3-hydroxybenzonitrile, a molecule of growing interest, with other relevant brominated phenols. By examining its predicted physicochemical properties alongside experimental data from structurally similar compounds, we aim to provide a predictive framework for its potential applications and performance in drug development workflows.

Introduction to 2-Amino-5-bromo-3-hydroxybenzonitrile: A Multifunctional Scaffold

2-Amino-5-bromo-3-hydroxybenzonitrile is a polysubstituted aromatic compound featuring a phenol, a nitrile, an amine, and a bromine atom. This unique combination of functional groups suggests a rich chemical reactivity and the potential for diverse biological interactions. The interplay of these substituents—the electron-donating hydroxyl and amino groups, the electron-withdrawing nitrile and bromo groups—creates a nuanced electronic environment that can be exploited for targeted drug design. While specific experimental data for this compound is limited in publicly accessible literature, we can infer its potential properties through a comparative analysis of its structural analogs.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. In the absence of direct experimental values for 2-Amino-5-bromo-3-hydroxybenzonitrile, we present a comparative table of its predicted properties alongside the known or predicted properties of structurally related brominated phenols and benzonitriles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted SolubilityKey Structural Features
2-Amino-5-bromo-3-hydroxybenzonitrile C₇H₅BrN₂O213.031.3Data not availableAmino, Bromo, Hydroxyl, Nitrile
2-Bromo-3-hydroxybenzonitrile[1]C₇H₄BrNO198.021.62Data not availableBromo, Hydroxyl, Nitrile
2-Amino-5-bromobenzonitrile[2]C₇H₅BrN₂197.032.2Data not availableAmino, Bromo, Nitrile
2-Amino-5-bromo-3-methoxybenzonitrile[3][4]C₈H₇BrN₂O227.06Data not availableData not availableAmino, Bromo, Methoxy, Nitrile
4-Amino-2-bromo-3-hydroxybenzonitrile[5]C₇H₅BrN₂O213.031.3Data not availableIsomeric variant of the title compound

Predicted values are computationally generated and should be confirmed experimentally.

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrile and hydroxyl oxygen) in 2-Amino-5-bromo-3-hydroxybenzonitrile suggests the potential for good target engagement. The predicted LogP indicates a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing membrane permeability with aqueous solubility.

Synthesis Strategies and Considerations

The synthesis of polysubstituted benzonitriles can be approached through various routes. For 2-Amino-5-bromo-3-hydroxybenzonitrile, a plausible synthetic strategy would involve a multi-step process starting from a simpler substituted phenol or aniline.

G cluster_0 Retrosynthetic Analysis A 2-Amino-5-bromo-3-hydroxybenzonitrile B Functional Group Interconversion A->B Disconnect Amino/Nitrile C Bromination B->C Introduce Bromo D Nitration/Reduction C->D Introduce Amino E Cyanation D->E Introduce Nitrile F Starting Material (e.g., 2-Aminophenol) E->F

Caption: A conceptual retrosynthetic pathway for 2-Amino-5-bromo-3-hydroxybenzonitrile.

A forward synthesis could involve the bromination of an appropriately protected aminophenol, followed by the introduction of the nitrile group via a Sandmeyer reaction or palladium-catalyzed cyanation of an aryl halide precursor. The choice of protecting groups for the amino and hydroxyl functionalities would be critical to control regioselectivity during the bromination and cyanation steps.

Comparative Biological Activity and Therapeutic Potential

While direct biological data for 2-Amino-5-bromo-3-hydroxybenzonitrile is not available, the broader class of brominated phenols exhibits a wide range of activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.

Antimicrobial Activity

Brominated phenols are known for their antimicrobial properties. The mechanism is often attributed to the disruption of microbial cell membranes and interference with essential enzymatic processes. The presence of both a phenol and a nitrile group in the target molecule could contribute to its antimicrobial potential. For instance, some benzonitrile derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Minimum Inhibitory Concentrations (MIC) of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
Hydrazone of 5-bromo-2-hydroxy-3-methoxybenzaldehydeKlebsiella pneumoniae1-1024 (range)[6]
5-bromo substituted phenyl N-acylhydrazone derivativesStaphylococcus aureus7.81–62.50[7]
Flavonoid with bromine and nitro groupPathogenic BacteriaPotent inhibition noted[8]
Anticancer and Cytotoxic Potential

Many phenolic compounds are known to possess cytotoxic properties against various cancer cell lines. The introduction of a bromine atom can enhance this activity. The nitrile group is also a feature in several approved anticancer drugs, where it can act as a hydrogen bond acceptor or a reactive center for covalent inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A generalized workflow for the in vitro cytotoxicity MTT assay.

Enzyme Inhibition

The structural motifs within 2-Amino-5-bromo-3-hydroxybenzonitrile suggest its potential as an enzyme inhibitor. The phenolic hydroxyl and amino groups can form hydrogen bonds within an enzyme's active site, while the nitrile group can act as a warhead for covalent inhibition of certain proteases, such as cysteine proteases.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies reveal that the nature and position of substituents on a phenolic ring significantly impact its biological activity.

  • Bromine Position: The position of the bromine atom can influence both the acidity of the phenolic hydroxyl group and the steric hindrance around it, affecting binding to target proteins.

  • Amino and Hydroxyl Groups: These groups are key for forming hydrogen bonds with amino acid residues in enzyme active sites or receptors.

  • Nitrile Group: The nitrile moiety can enhance binding affinity and, in some cases, participate in covalent bond formation with the target enzyme.

G cluster_0 SAR of Brominated Phenols A Brominated Phenol Scaffold B Increased Lipophilicity A->B Bromine atom C Altered Acidity (pKa) A->C Hydroxyl group D Enhanced Target Binding B->D E Improved Pharmacokinetics B->E C->D F Modified Biological Activity D->F E->F

Caption: Key structure-activity relationships for brominated phenols.

Conclusion and Future Directions

2-Amino-5-bromo-3-hydroxybenzonitrile presents a compelling scaffold for further investigation in drug discovery. Its unique combination of functional groups suggests a high potential for diverse biological activities. While this guide has provided a comparative analysis based on structurally related compounds, the lack of direct experimental data for the title compound underscores the need for its synthesis and comprehensive biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: Development of an efficient and scalable synthesis route for 2-Amino-5-bromo-3-hydroxybenzonitrile and its full analytical characterization.

  • In Vitro Screening: Evaluation of its antimicrobial, anticancer, and enzyme-inhibitory activities using standardized assays.

  • Structure-Activity Relationship Studies: Synthesis and testing of a library of analogs to elucidate the specific contributions of each functional group to its biological profile.

By systematically exploring the properties of this promising molecule, the research community can unlock its full potential as a lead compound for the development of next-generation therapeutics.

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Validation

A Comparative Guide to the Biological Potential of 2-Amino-5-bromo-3-hydroxybenzonitrile and its Methoxy Analog

A Forward-Looking Analysis for Drug Discovery Professionals In the landscape of medicinal chemistry, the substitution patterns on an aromatic scaffold are pivotal in defining its biological activity. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Analysis for Drug Discovery Professionals

In the landscape of medicinal chemistry, the substitution patterns on an aromatic scaffold are pivotal in defining its biological activity. This guide provides a comparative analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile and its methoxy analog, 2-Amino-5-bromo-3-methoxybenzonitrile. While direct, head-to-head experimental comparisons of these two specific molecules are not extensively available in current literature, this document will leverage established principles of structure-activity relationships (SAR) and available data on related compounds to offer a scientifically grounded perspective on their potential differential biological activities. This analysis is intended to guide researchers in hypothesis generation and the design of future experimental investigations.

Chemical Structures at a Glance

CompoundStructure
2-Amino-5-bromo-3-hydroxybenzonitrile
2-Amino-5-bromo-3-methoxybenzonitrile

The core structure of both molecules is a substituted benzonitrile, a scaffold present in numerous pharmaceuticals. The key distinction lies in the functional group at the C3 position: a hydroxyl (-OH) group in one and a methoxy (-OCH3) group in the other. This seemingly minor difference can have profound implications for the compound's physicochemical properties and, consequently, its biological activity.

The Methoxy Analog: A Scaffold for Kinase Inhibitors

2-Amino-5-bromo-3-methoxybenzonitrile is recognized as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors[1]. The benzonitrile moiety can act as a mimic of the adenine ring of ATP, forming crucial hydrogen bonding interactions within the kinase hinge region[1].

The Hydroxyl vs. Methoxy Dichotomy: A Structural-Activity Relationship Perspective

The substitution of a hydroxyl group for a methoxy group can significantly alter a molecule's biological profile through several mechanisms:

  • Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, a property the methoxy group lacks in terms of donation. This allows the hydroxyl analog to form additional or different hydrogen bonds with a biological target, potentially leading to higher binding affinity and potency.

  • Electronic Effects: The hydroxyl group is a strong electron-donating group via resonance, which can influence the reactivity and electronic properties of the aromatic ring. While the methoxy group is also electron-donating, the hydroxyl group's ability to be deprotonated at physiological pH can introduce a negative charge, further altering its interaction with target proteins.

  • Metabolic Stability: The methoxy group is generally more metabolically stable than a phenolic hydroxyl group. Phenols are susceptible to phase II metabolism, specifically glucuronidation and sulfation, which can lead to rapid clearance of the compound from the body. The methoxy group can undergo O-demethylation, but this is often a slower metabolic pathway.

  • Solubility: The hydroxyl group can increase aqueous solubility compared to the methoxy group, which can impact a compound's pharmacokinetic profile.

Potential Biological Activities: An Informed Hypothesis

Based on the known roles of similar scaffolds and the influence of hydroxyl versus methoxy groups, we can hypothesize potential biological activities for these two compounds.

Kinase Inhibition

Given that the methoxy analog is a known scaffold for kinase inhibitors, it is highly probable that the hydroxyl analog would also exhibit activity in this area. The ability of the hydroxyl group to act as a hydrogen bond donor could potentially lead to enhanced binding to the kinase hinge region, possibly resulting in greater potency. However, the potential for rapid metabolism of the phenol could be a drawback.

Anti-inflammatory Activity

Substituted benzonitriles have been investigated for their anti-inflammatory properties[2]. Furthermore, a related compound, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde, has demonstrated anti-inflammatory effects by inhibiting key signaling pathways[3]. The presence of the phenolic hydroxyl group in 2-Amino-5-bromo-3-hydroxybenzonitrile could contribute to anti-inflammatory activity through various mechanisms, including antioxidant effects and modulation of inflammatory enzymes.

Anticancer and Antimicrobial Potential

The aminobenzonitrile scaffold is found in compounds with anticancer and antimicrobial activities[4][5]. The specific substitution pattern of the two molecules , particularly the presence of the bromine atom, could contribute to these activities. A comparative screening of these compounds against a panel of cancer cell lines and microbial strains would be a valuable starting point.

Proposed Experimental Workflows

To validate the hypotheses presented above, a series of experimental investigations are recommended.

Kinase Inhibition Assays

A primary screen against a broad panel of kinases would be instrumental in identifying potential targets. For promising hits, detailed enzymatic assays should be performed to determine IC50 values.

Caption: Workflow for evaluating kinase inhibitory activity.

In Vitro Cytotoxicity Assays

The potential anticancer activity can be assessed by screening the compounds against a panel of human cancer cell lines.

Caption: Workflow for assessing in vitro cytotoxicity.

Anti-inflammatory Assays

The anti-inflammatory potential can be investigated using cell-based assays that measure key inflammatory mediators.

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion: A Call for Experimental Exploration

While a definitive comparison of the biological activities of 2-Amino-5-bromo-3-hydroxybenzonitrile and its methoxy analog awaits direct experimental evidence, the principles of medicinal chemistry provide a strong foundation for hypothesizing their differential potential. The hydroxyl analog presents an intriguing profile, with the potential for enhanced target binding through hydrogen bonding, but with a possible liability of metabolic instability. The methoxy analog, on the other hand, offers a more metabolically stable scaffold that has already shown promise in the context of kinase inhibition.

This guide serves as a starting point for researchers interested in exploring the therapeutic potential of these and related substituted benzonitriles. The proposed experimental workflows offer a clear path forward to elucidate their biological activities and to determine which, if either, holds greater promise as a lead compound for drug discovery.

References

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Comparative

Comparative Study of Synthetic Routes to Substituted Aminobenzonitriles: A Technical Guide for Process Chemists

Substituted aminobenzonitriles are highly functionalized aromatic building blocks critical to the synthesis of complex heterocyclic scaffolds, including quinazolines, pyrimidines, and advanced kinase inhibitors[1][2]. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted aminobenzonitriles are highly functionalized aromatic building blocks critical to the synthesis of complex heterocyclic scaffolds, including quinazolines, pyrimidines, and advanced kinase inhibitors[1][2]. The ortho-, meta-, and para-disposition of the amino and cyano groups, combined with additional ring substitutions (e.g., halogens, methoxy, or cyclopropyl groups), dictates the chemical reactivity and metabolic stability of the downstream active pharmaceutical ingredients (APIs)[1][2].

For scale-up and process chemistry, selecting the optimal synthetic route requires balancing overall yield, chemoselectivity, reagent toxicity, and thermodynamic safety. This guide provides an objective, data-backed comparison of the three primary synthetic pathways: the dehydration of aminobenzamides, the chemoselective reduction of nitrobenzonitriles, and the cyanation of haloanilines.

Mechanistic Evaluation and Causality of Synthetic Routes

Route A: Dehydration of Aminobenzamides

The conversion of aminobenzamides to aminobenzonitriles requires the removal of water from the amide moiety. The fundamental challenge here is chemoselectivity: classical dehydrating agents like phosphoryl chloride ( POCl3​ ) readily react with unprotected primary amines to form unwanted formamidines or phosphamides[3].

The Mechanistic Solution: Recent methodologies demonstrate that using phenylphosphonic dichloride ( PhPOCl2​ ) in pyridine allows for the direct dehydration of 2-aminobenzamide without requiring amine protection[3][4]. Causally, the spatial proximity in the ortho-isomer allows the amino group to abstract a proton from the neighboring amide group, facilitating rapid P−O bond formation and subsequent elimination to yield the nitrile[3]. Alternatively, industrial scale-ups often utilize thionyl chloride ( SOCl2​ ) in toluene, which requires a two-stage "protection-dehydration" followed by hydrolysis to recover the free amine, managing the intense evolution of HCl and SO2​ gases[5][6].

Route B: Chemoselective Reduction of Nitrobenzonitriles

When starting from highly available nitrobenzonitriles, the synthetic goal is to reduce the nitro group to an amine without over-reducing the sensitive nitrile group or causing dehalogenation in halo-substituted derivatives[7].

The Mechanistic Solution: Traditional Béchamp reduction using Iron powder and HCl (or Zinc dust and HCl ) provides excellent chemoselectivity for the nitro group, leaving the nitrile intact[2][8]. The reaction relies on the slow, controlled addition of acid to manage the highly exothermic single-electron transfer steps[2]. For advanced halo-substituted substrates where dehalogenation is a risk, catalytic transfer hydrogenation using a Ce−Pd−Fe3​O4​ / NaBH4​ system is preferred. The bimetallic catalyst selectively coordinates the nitro group, achieving quantitative reduction without cleaving carbon-halogen bonds[7].

Route C: Cyanation of Haloanilines (Sandmeyer Reaction)

The Sandmeyer reaction involves the diazotization of an aniline followed by cyanation using Copper(I) cyanide ( CuCN ).

The Mechanistic Solution: The critical failure point in this route is the thermal instability of the diazonium salt. If the temperature exceeds 5 °C, the diazonium intermediate rapidly reacts with water to form phenolic impurities[9]. Furthermore, incomplete diazotization allows the diazonium salt to couple with unreacted electron-rich amines, generating highly colored, intractable azo-compound byproducts[9]. Strict thermoregulation (0–5 °C) and immediate consumption of the diazonium species are mandatory for high yields[9].

Strategic Route Selection

RouteSelection Start Target: Substituted Aminobenzonitrile Sub1 Starting Material: Aminobenzamide Start->Sub1 Sub2 Starting Material: Nitrobenzonitrile Start->Sub2 Sub3 Starting Material: Haloaniline Start->Sub3 Route1 Dehydration (PhPOCl2 or SOCl2) Sub1->Route1 Route2 Chemoselective Reduction (Fe/HCl, Zn/HCl, or Pd/NaBH4) Sub2->Route2 Route3 Sandmeyer Cyanation (NaNO2/HCl, then CuCN) Sub3->Route3 Yield1 Yield: 80-96% High purity, gas evolution Route1->Yield1 Yield2 Yield: 85-98% Requires chemoselectivity Route2->Yield2 Yield3 Yield: 60-85% Requires strict temp control Route3->Yield3

Caption: Decision tree for selecting the optimal synthetic route to substituted aminobenzonitriles.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three primary routes based on literature and scale-up data[3][5][7][8][9].

Synthetic RouteReagents / CatalystOptimal Temp.Yield RangeKey AdvantagesPrimary Limitations
Dehydration PhPOCl2​ / Pyridine60 °C96%Direct conversion without amine protection[3][10].Reagent cost; pyridine toxicity.
Dehydration SOCl2​ / Toluene90–100 °C80–91%Highly scalable; cheap reagents[5][6].Massive SO2​ / HCl off-gassing; requires hydrolysis step[5].
Reduction Fe powder / HCl 70–80 °C85–95%Excellent for scale-up; highly chemoselective[2].Generation of heavy iron sludge requiring Celite filtration[2].
Reduction Pd−Fe3​O4​ / NaBH4​ Room Temp.>98%Prevents dehalogenation; mild conditions[7].High catalyst cost; complex catalyst preparation[7].
Cyanation NaNO2​ / HCl / CuCN 0–5 °C60–85%Utilizes cheap, widely available haloanilines[9].Highly toxic cyanides; risk of azo-coupling side reactions[9].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints (e.g., gas evolution monitoring, pH adjustments, and TLC tracking).

Protocol A: Direct Dehydration of 2-Aminobenzamide[3]

This method utilizes phenylphosphonic dichloride to achieve high yields without a discrete protection step.

  • Reagent Preparation: Dissolve 2.04 g (15 mmol) of phenylphosphonic dichloride in 10 mL of anhydrous pyridine in a round-bottom flask.

  • Pre-activation: Heat the solution to 60 °C for 2 hours under an inert nitrogen atmosphere.

  • Substrate Addition: Prepare a solution of 15 mmol of 2-aminobenzamide in 10 mL of pyridine. Add this dropwise to the activated reagent mixture.

  • Reaction Phase: Maintain the reaction at 60 °C for 24 hours. Validation Check: Monitor via TLC (Ethyl Acetate:Hexane) until the primary amide spot is completely consumed.

  • Isolation: Evaporate the reaction mixture in vacuo to yield an oily crude product. Redissolve the crude in ethanol and evaporate again to azeotropically remove residual pyridine.

  • Purification: Recrystallize from an appropriate solvent to yield pure 2-aminobenzonitrile (Expected Yield: ~96%)[3][10].

Protocol B: Scale-Up Reduction of Nitrobenzonitrile (Iron/HCl Method)[2]

This robust industrial method is ideal for scaling up cyclopropyl or alkyl-substituted nitrobenzonitriles.

ReductionWorkflow Step1 Charge Reactor Nitrobenzonitrile + Fe + EtOH/H2O Step2 Acid Addition Slow dropwise HCl (Exothermic) Step1->Step2 Step3 Reflux & Monitor 80°C for 2-4h (TLC Check) Step2->Step3 Step4 Filtration Remove Iron Salts via Celite Step3->Step4 Step5 Isolation Extraction & Crystallization Step4->Step5

Caption: Standardized workflow for the chemoselective reduction of nitrobenzonitriles using Iron/HCl.

  • Reactor Charging: To a jacketed glass reactor, add 0.40 kg of the substituted 2-nitrobenzonitrile, 0.51 kg of fine iron powder, 4 L of ethanol, and 1 L of deionized water[2].

  • Heating: Initiate vigorous mechanical stirring and heat the suspension to 70–75 °C.

  • Controlled Acid Addition (Critical Step): Slowly add 0.1 L of concentrated hydrochloric acid dropwise over 30 minutes. Validation Check: Observe the exothermic temperature spike. The reaction must be controlled to prevent solvent boil-over[2].

  • Reflux: Maintain the reaction at reflux (~80 °C) for 2 to 4 hours. Validation Check: Perform TLC or GC analysis to confirm the complete disappearance of the nitrobenzonitrile starting material.

  • Filtration: Cool the mixture to room temperature. Filter the thick suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with 2 x 0.5 L of ethanol to maximize product recovery[2].

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with toluene or ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the substituted aminobenzonitrile.

References

  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry.[Link]

  • Method of 2-aminobenzonitrile synthesis (RU1772103C).
  • The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate.[Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-5-bromo-3-hydroxybenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The validation of analytical methods is a critical component of drug development, ensuring the reliability and accuracy of data used to assess the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The validation of analytical methods is a critical component of drug development, ensuring the reliability and accuracy of data used to assess the quality and safety of pharmaceutical products. This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of 2-Amino-5-bromo-3-hydroxybenzonitrile and its derivatives. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to assist researchers in selecting and validating robust analytical methods. The focus is on High-Performance Liquid Chromatography (HPLC) as a primary technique, with a comparative analysis against Gas Chromatography (GC).

Introduction: The Imperative of Method Validation

2-Amino-5-bromo-3-hydroxybenzonitrile and its derivatives are an important class of compounds in pharmaceutical synthesis. The accurate determination of their purity, potency, and impurity profile is paramount. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, with the objective of demonstrating that a method is suitable for its intended purpose.[1][2] This guide will adhere to the principles of ICH Q2(R1) to provide a scientifically sound comparison of analytical methods.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

For non-volatile and thermally labile compounds like many substituted benzonitriles, HPLC is the industry-standard technique.[3] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.[3]

A Validated Reversed-Phase HPLC (RP-HPLC) Method

A stability-indicating RP-HPLC method with UV detection is proposed for the purity and assay determination of 2-Amino-5-bromo-3-hydroxybenzonitrile derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.[4]

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the analyte.

The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC assay method.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and/or excipients.[1]The analyte peak should be well-resolved from other components. Peak purity analysis (e.g., using a Diode Array Detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.[1]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1][5]For an assay, typically 80% to 120% of the test concentration.[1][5][6]
Accuracy The closeness of the test results to the true value.[1]Mean recovery of 98.0% to 102.0% over the specified range.[7]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2%.[7]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.[1]System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.[4]

The following diagrams illustrate the workflow for HPLC method validation and the logical interdependencies of the validation parameters.

experimental_workflow cluster_dev Method Development cluster_val Method Validation Parameter Selection Parameter Selection Optimization Optimization Parameter Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Use Routine Use Robustness->Routine Use

Caption: Experimental workflow for HPLC method validation.

logical_relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct analyte measurement Accuracy Accuracy Linearity->Accuracy establishes response proportionality Range Range Linearity->Range defines working interval Precision Precision Accuracy->Precision confirms closeness to true value Accuracy->Range defines working interval Precision->Range defines working interval

Caption: Logical relationship of HPLC method validation parameters.

Gas Chromatography (GC): An Alternative Approach

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For 2-Amino-5-bromo-3-hydroxybenzonitrile derivatives, which may have limited volatility, GC analysis often requires a derivatization step to increase their volatility and thermal stability.

GC Method Considerations
  • Derivatization: The active hydrogen atoms in the amino and hydroxyl groups can be replaced with less polar groups (e.g., through silylation) to make the molecule more volatile. This adds a step to the sample preparation process.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS detection offers higher specificity.

  • Column: The choice of the GC column is critical and depends on the polarity of the derivatized analyte.

  • Validation: The validation parameters for a GC method are the same as for HPLC, but the experimental design will differ to account for the specifics of the technique, including the validation of the derivatization step.

Comparative Analysis: HPLC vs. GC

The following table provides a comparative overview of HPLC and GC for the analysis of 2-Amino-5-bromo-3-hydroxybenzonitrile derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Excellent for non-volatile, polar, and thermally sensitive compounds.Best for volatile or semi-volatile compounds. May require derivatization for polar analytes.
Sample Preparation Generally simpler, often involving dissolution in a suitable solvent.Can be more complex, potentially requiring extraction and chemical derivatization.
Selectivity High, especially with advanced detectors like Diode Array or Mass Spectrometry.High, particularly when coupled with a Mass Spectrometer (GC-MS).
Sensitivity Good, dependent on the analyte's UV absorptivity.Generally very high, especially with sensitive detectors like FID or MS.
Throughput Can be readily automated for high-throughput analysis.Run times can be longer, potentially limiting throughput.
Robustness Well-established and robust methods are common.Can be sensitive to variations in temperature, gas flow, and the derivatization process.

Conclusion and Recommendation

For the routine analysis and quality control of 2-Amino-5-bromo-3-hydroxybenzonitrile and its derivatives, a validated RP-HPLC method is the recommended primary choice. Its direct applicability to non-volatile and polar compounds, coupled with the simplicity of sample preparation, makes it a more efficient and robust technique for this class of molecules.

Gas Chromatography should be considered as a valuable orthogonal method. An orthogonal method uses a different analytical principle and can be used to confirm the results of the primary method, providing a more comprehensive impurity profile. For instance, GC-MS could be particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.

The selection of the most appropriate analytical method should always be based on a thorough scientific evaluation of the analyte's properties and the specific analytical requirements. A comprehensive validation according to ICH guidelines is mandatory to ensure the generation of reliable and defensible data.

References

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • National Energy Technology Laboratory. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • SIELC. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]

  • LabCompliance. (2006). Validation of Analytical Methods and Procedures. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Oxford Academic. (2016). Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 2-Amino-5-bromo-3-hydroxybenzonitrile Isomers via Spectroscopy

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Positional Isomerism In the landscape of pharmaceutical and materials science, substituted benzonitriles ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Positional Isomerism

In the landscape of pharmaceutical and materials science, substituted benzonitriles are pivotal intermediates. 2-Amino-5-bromo-3-hydroxybenzonitrile, with its unique arrangement of electron-donating and withdrawing groups, is a valuable precursor. However, synthetic routes can often yield a mixture of positional isomers, compounds that share the same molecular formula (C₇H₄BrN₂O) but differ in the arrangement of substituents on the benzene ring. These subtle structural variations can lead to drastically different chemical reactivity, biological activity, and physical properties.

Consequently, the unambiguous identification of the correct isomer is not merely an academic exercise but a critical step in quality control, process optimization, and drug development. This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of 2-Amino-5-bromo-3-hydroxybenzonitrile and its closely related isomers. Moving beyond a simple listing of data, we will explore the causal relationships between substituent position and spectral output, empowering researchers to confidently distinguish between these challenging compounds. We will ground our analysis in the fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

I. The Isomers in Focus

For this comparative guide, we will analyze our target compound and two of its logical positional isomers. The differing spatial relationships between the amino (-NH₂), hydroxyl (-OH), and bromo (-Br) groups are designed to produce distinct and measurable spectroscopic differences.

Compound Structure IUPAC Name
Target Compound 2-Amino-5-bromo-3-hydroxybenzonitrile
Isomer A 4-Amino-3-bromo-2-hydroxybenzonitrile
Isomer B 2-Amino-3-bromo-5-hydroxybenzonitrile

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[1] The chemical shift of a nucleus is exquisitely sensitive to the electron density around it, which is directly influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.

Expertise in Action: Why NMR Excels

The key to differentiating our isomers lies in how the electron-donating groups (-NH₂ and -OH) and the electron-withdrawing/electronegative groups (-CN and -Br) influence the remaining protons and carbons on the ring. An amino or hydroxyl group will shield nearby protons (shift them to a lower ppm value, or upfield), while a nitrile or bromine group will deshield them (shift them to a higher ppm value, or downfield). The number of distinct signals and their splitting patterns (singlets, doublets, etc.), governed by the proximity of neighboring protons, provides a unique fingerprint for each substitution pattern.[2][3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile -OH and -NH₂ protons, allowing them to be observed more clearly.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Comparative NMR Data (Predicted)

The following table outlines the predicted NMR spectral features. These predictions are based on established principles of substituent chemical shift effects on a benzonitrile framework.

Technique Predicted Feature Target Compound Isomer A Isomer B Rationale for Differentiation
¹H NMR Aromatic Protons Two doublets (d)Two doublets (d)Two doublets (d)While all have two aromatic protons, their chemical shifts will be the primary diagnostic.
Approx. Chemical Shifts (ppm) ~7.0-7.5 ppm~6.8-7.3 ppm~7.2-7.7 ppmTarget vs. A: In Isomer A, the -OH and -NH₂ groups are ortho/para to the two ring protons, leading to stronger shielding and a more upfield appearance compared to the Target. Target vs. B: In Isomer B, the strongly deshielding -Br is ortho to one proton, likely pushing it further downfield than any proton in the Target compound.
Labile Protons (-OH, -NH₂) Broad singletsBroad singletsBroad singletsThe chemical shifts of these protons are highly dependent on concentration and solvent but can provide clues about intramolecular hydrogen bonding.
¹³C NMR Nitrile Carbon (-C≡N) ~115-120 ppm~114-119 ppm~116-121 ppmThe position of the nitrile carbon is influenced by the substituent at the para position. The electron-donating -NH₂ in Isomer A (para to -CN) should cause a slight upfield shift compared to the Target and Isomer B.
Aromatic Carbons 6 distinct signals6 distinct signals6 distinct signalsThe chemical shifts of the carbons directly bonded to substituents (ipso-carbons) will be most revealing. For example, the C-OH and C-NH₂ carbons will be significantly downfield due to the electronegativity of O and N, while the C-Br carbon will also be distinct.
Logical Workflow for NMR Analysis

Caption: Logical workflow for isomer differentiation using NMR spectroscopy.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). Each functional group has characteristic vibrational frequencies, making FT-IR an excellent tool for confirming the presence of key groups and probing their immediate environment.[4][5]

Expertise in Action: The Power of Hydrogen Bonding

While all three isomers possess -NH₂, -OH, and -C≡N groups, the most significant diagnostic feature in their IR spectra will be the effect of intramolecular hydrogen bonding. When an -OH group is positioned ortho (adjacent) to an -NH₂ or -C≡N group, it can form an internal hydrogen bond. This interaction weakens the O-H bond, causing its stretching frequency to decrease (shift to a lower wavenumber) and the corresponding peak to become broader.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed. This method is rapid and requires minimal sample.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Measurement: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Comparative FT-IR Data (Predicted)
Vibrational Mode Typical Range (cm⁻¹) Target Compound Isomer A Isomer B Rationale for Differentiation
O-H Stretch 3200-3600Broad, ~3300-3450 Broad, ~3200-3400 Sharp/Broad, ~3400-3550Target vs. B: The Target compound has adjacent -OH and -NH₂ groups, leading to strong intramolecular H-bonding, resulting in a broad, lower-frequency O-H stretch. Isomer B lacks this ortho relationship, so its O-H stretch should be sharper and at a higher frequency. Target vs. A: Isomer A also has ortho -OH and -NH₂ groups, so it will also show a broad, shifted peak, potentially even more pronounced.
N-H Stretch 3300-3500Two bands, broadenedTwo bands, broadenedTwo bands, sharperThe N-H stretches of the primary amine will also be broadened and shifted to lower frequency in the Target and Isomer A due to H-bonding.
C≡N Stretch 2220-2260~2230-2240~2225-2235~2230-2240The nitrile stretch is less affected by H-bonding but can be influenced by the overall electronic nature of the ring. Conjugation with electron-donating groups can slightly lower its frequency.
C-Br Stretch 500-600PresentPresentPresentConfirms the presence of the C-Br bond but is generally not diagnostic for positional isomerism.
C-H Out-of-Plane Bending 700-900~800-900~800-900~800-900The pattern of bands in this "fingerprint" region is characteristic of the ring substitution pattern and can provide confirmatory evidence.[5]

IV. Mass Spectrometry (MS): Fragmentation as a Structural Clue

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[7] While all isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments, providing clues to the original arrangement of substituents.

Expertise in Action: The Bromine Isotope Pattern

The most immediate and unmistakable feature in the mass spectrum of these compounds will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This means that the molecular ion (M⁺) and any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This is a definitive confirmation of the presence of a single bromine atom in the molecule.[9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to libraries.[7]

  • Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Comparative MS Data (Predicted)
Feature Expected m/z Target / Isomer A / Isomer B Rationale for Differentiation
Molecular Ion [M]⁺ & [M+2]⁺ 198 & 200Present in ~1:1 ratioConfirms molecular formula and the presence of one bromine atom. This will be identical for all isomers.
Key Fragments VariesVariesThe fragmentation pattern is the key differentiator. Although complex to predict with certainty, one can hypothesize different pathways. For example, an isomer with ortho -OH and -CN groups might show a more prominent loss of HCN or CO fragments compared to an isomer where these groups are meta or para. The stability of the resulting radical cations will govern the relative abundance of different fragments, providing a unique "fingerprint" for each isomer.
Isomer Fragmentation Logic

MS_Logic cluster_target Target Compound cluster_isomerB Isomer B Target_Mol M⁺ (m/z 198/200) ortho -OH, -NH₂ Target_Frag Fragments -Br -HCN -CO Target_Mol->Target_Frag Fragmentation Compare Compare Fragment Intensities Target_Frag->Compare IsomerB_Mol M⁺ (m/z 198/200) meta -OH, -NH₂ IsomerB_Frag Fragments -Br -HCN -CO IsomerB_Mol->IsomerB_Frag Fragmentation IsomerB_Frag->Compare

Caption: Fragmentation pathways differ based on substituent proximity.

V. UV-Visible (UV-Vis) Spectroscopy: A Glimpse into the Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation in the molecule.[10]

Expertise in Action: Conjugation and Chromophores

The benzene ring and nitrile group form a conjugated system. The -NH₂ and -OH groups are powerful auxochromes (electron-donating groups) that, when conjugated with the chromophore, cause a bathochromic shift (shift to a longer, higher λmax).[11] The extent of this shift depends on the relative positions of the groups. A para arrangement of a strong electron-donating group and an electron-withdrawing group typically leads to the largest bathochromic shift due to an effective intramolecular charge transfer character in the excited state.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is around 10⁻⁵ to 10⁻⁴ M.

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

    • Scan a range from approximately 200 nm to 400 nm to record the absorbance spectrum and identify the λmax.[12]

Comparative UV-Vis Data (Predicted)
Parameter Target Compound Isomer A Isomer B Rationale for Differentiation
λmax (nm) ~290-310~310-330 ~285-305Isomer A should have the highest λmax. In Isomer A, the powerful electron-donating -NH₂ group is para to the electron-withdrawing -CN group. This extended conjugation and charge-transfer capability will shift the absorbance to a longer wavelength compared to the Target and Isomer B, where this direct para relationship is absent.

Conclusion: A Multi-faceted Approach to Certainty

Distinguishing between the positional isomers of 2-Amino-5-bromo-3-hydroxybenzonitrile is a formidable but achievable challenge. No single technique provides a complete picture; rather, a synergistic approach yields an unambiguous structural assignment.

  • ¹H NMR serves as the primary tool, offering definitive insights into the substitution pattern through chemical shifts and coupling constants.

  • FT-IR provides crucial confirmatory data, particularly by revealing the presence or absence of intramolecular hydrogen bonding, which is a direct consequence of substituent proximity.

  • Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) while offering a unique fragmentation fingerprint for each isomer.

  • UV-Vis Spectroscopy offers a rapid, albeit less definitive, method to gauge the overall conjugation within the molecule, with predictable shifts in λmax based on the arrangement of electron-donating and -withdrawing groups.

By systematically applying these techniques and understanding the underlying principles that govern their outcomes, researchers and drug development professionals can navigate the complexities of isomerism with confidence and scientific rigor.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Organic Compounds Containing Halogen
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • Spectra and structure of benzonitriles and some of its simple derivatives - ResearchG
  • Steady-state absorption spectra in the UV and visible regions in benzonitrile - ResearchG
  • Chemistry 552 Spectroscopy Fall 2003.
  • Mass Spectrometry | Organic Chemistry I Lab.
  • ¹H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calcul
  • Application Note AN # 59 Identification of bromin
  • IR Spectroscopy Tutorial: Arom
  • How NMR Helps Identify Isomers in Organic Chemistry?

Sources

Validation

A Comparative Guide to the Efficacy of 2-Amino-5-bromo-3-hydroxybenzonitrile Derivatives as Novel Enzyme Inhibitors

This guide provides a comprehensive framework for the evaluation of 2-amino-5-bromo-3-hydroxybenzonitrile derivatives as a potential new class of enzyme inhibitors. In the absence of extensive direct comparative data on...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the evaluation of 2-amino-5-bromo-3-hydroxybenzonitrile derivatives as a potential new class of enzyme inhibitors. In the absence of extensive direct comparative data on this specific scaffold, we will leverage structure-activity relationship (SAR) insights from related chemical series to propose a robust, multi-faceted research plan. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile moiety is a versatile scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates. The strategic placement of substituents, such as amino, hydroxyl, and halogen groups, can profoundly influence the molecule's electronic and steric properties, thereby dictating its interaction with biological targets.[1] Specifically, the combination of an amino group, a hydroxyl group, and a bromine atom on a benzonitrile core presents a unique chemical environment with the potential for multiple modes of interaction with enzyme active sites, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

While the direct enzyme inhibitory profile of 2-amino-5-bromo-3-hydroxybenzonitrile derivatives is not yet extensively documented, related structures have shown promise against a variety of enzyme classes. For instance, various substituted benzonitriles and related aromatic compounds have been reported as inhibitors of kinases, proteases, and metabolic enzymes. This guide will therefore outline a systematic approach to synthesize, screen, and characterize this novel chemical series against a panel of high-value therapeutic targets.

Proposed Research Workflow: From Synthesis to Mechanistic Studies

A logical and efficient workflow is critical for the successful evaluation of a new chemical series. The following diagram outlines a proposed pathway from initial synthesis to in-depth mechanistic understanding.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Mechanistic Assays Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library Generation Purification->Library Screening High-Throughput Screening (HTS) against Enzyme Panel Library->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) Hit_ID->Kinetics Selectivity Selectivity Profiling (Against Related Enzymes) Kinetics->Selectivity Cell_Assays Cell-Based Assays (Target Engagement & Functional Effects) Selectivity->Cell_Assays

Caption: Proposed experimental workflow for the evaluation of 2-amino-5-bromo-3-hydroxybenzonitrile derivatives.

Synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile Derivatives

The synthesis of the core scaffold and its derivatives can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.

Experimental Protocol: Generalized Synthesis

  • Starting Material: A suitable starting material would be a commercially available substituted phenol or aniline.

  • Introduction of Functional Groups: Standard procedures for bromination, nitration, and subsequent reduction to an amine, as well as formylation and conversion to a nitrile, can be employed. The order of these steps would need to be optimized to ensure correct regioselectivity, guided by the directing effects of the existing substituents.[2]

  • Derivatization: To explore the structure-activity relationship, the amino and hydroxyl groups can be further modified. For instance, the amino group can be acylated or sulfonylated, while the hydroxyl group can be alkylated or arylated.

  • Purification: All synthesized compounds should be purified to >95% purity using techniques such as column chromatography and/or preparative HPLC.

  • Characterization: The structure of each derivative must be unequivocally confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Efficacy: A Proposed Screening Cascade

Based on the known activities of structurally related compounds, we propose screening the 2-amino-5-bromo-3-hydroxybenzonitrile library against the following enzyme classes, which are implicated in a range of pathologies from cancer to neurodegenerative diseases.

  • Protein Kinases: Many kinase inhibitors feature a substituted aromatic core. Given that 4H-chromene-benzene hybrids with halogen substituents have shown activity against c-Src Kinase, and other derivatives inhibit EGFR, this is a promising target class.[3]

  • Cholinesterases (AChE and BChE): These enzymes are key targets in Alzheimer's disease. The presence of amino and amide groups, which can form hydrogen bonds, suggests potential for interaction with the active sites of these enzymes.[4]

  • β-Secretase (BACE-1): Also a target for Alzheimer's disease, kinetic studies on other aromatic amides have demonstrated inhibitory activity.[4]

  • Tyrosinase: This enzyme is involved in melanin production and is a target for treating hyperpigmentation disorders. Hydroxylated aromatic compounds are known to be potent tyrosinase inhibitors.[5]

Table 1: Hypothetical Comparative Data for a Lead Derivative

Target Enzyme2-Amino-5-bromo-3-hydroxybenzonitrile Derivative (Hypothetical IC50, µM)Alternative InhibitorAlternative Inhibitor (IC50, µM)
EGFR2.5Erlotinib0.05
AChE5.8Donepezil0.01
BACE-18.2Verubecestat0.02
Tyrosinase1.5Kojic Acid10.0

Note: The IC50 values for the derivative are hypothetical and serve as a benchmark for successful hit identification.

Delving Deeper: Mechanistic Insights from Enzyme Kinetics

Once a hit is identified from the primary screen, it is crucial to understand its mechanism of inhibition. This is achieved through enzyme kinetic studies.

Experimental Protocol: Enzyme Inhibition and Kinetic Analysis

  • Enzyme Inhibition Assay (IC50 Determination):

    • A fixed concentration of the enzyme and its substrate is incubated with a range of inhibitor concentrations.

    • The reaction rate is measured over time, often by monitoring the change in absorbance or fluorescence of a product.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Kinetic Studies (Determining Km and Vmax):

    • The reaction rate is measured at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.

    • Data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[6][7]

    • Changes in the apparent Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence of the inhibitor reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[6]

The following diagram illustrates the concept of a Lineweaver-Burk plot for differentiating inhibition mechanisms.

G x_axis 1/[S] y_axis 1/V origin origin->x_axis origin->y_axis no_inhib_start no_inhib_end no_inhib_start->no_inhib_end No Inhibitor comp_start comp_end comp_start->comp_end Competitive noncomp_start noncomp_end noncomp_start->noncomp_end Non-competitive uncomp_start uncomp_end uncomp_start->uncomp_end Uncompetitive

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Structure-Activity Relationship (SAR) and Future Directions

The data gathered from the screening and kinetic studies of a library of 2-amino-5-bromo-3-hydroxybenzonitrile derivatives will allow for the development of a robust SAR. Key questions to be addressed include:

  • Is the hydroxyl group essential for activity, and can it be replaced with other hydrogen bond donors/acceptors?

  • How does the position and nature of the bromine atom influence potency and selectivity?

  • What is the impact of substitutions on the amino group on the inhibitory profile?

The answers to these questions will guide the next phase of drug discovery, which will involve the rational design of more potent and selective inhibitors. Promising lead compounds should also be evaluated for their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in relevant cellular and animal models of disease.

Conclusion

The 2-amino-5-bromo-3-hydroxybenzonitrile scaffold represents an under-explored area of chemical space with significant potential for the development of novel enzyme inhibitors. The systematic approach outlined in this guide, encompassing synthesis, multi-target screening, and detailed mechanistic studies, provides a clear and scientifically rigorous path for unlocking the therapeutic potential of this promising class of compounds. The insights gained from such a program will be invaluable for the design of next-generation therapeutics.

References

  • In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. [Link]

  • (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile. [Link]

  • Journal of enzyme inhibition and medicinal chemistry. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]

  • Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes. [Link]

  • Chapter 4 Further Enzyme Studies. [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. [Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile. [Link]

  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link]

  • Enzymes & the Information that can be obtained from the study of enzyme kinetics. [Link]

  • Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]

Sources

Comparative

Orthogonal Reactivity and Synthetic Applications of Substituted Hydroxybenzonitriles: A Comparative Guide

Substituted hydroxybenzonitriles are indispensable synthons in both medicinal chemistry and advanced materials science. The positional isomerism of the hydroxyl group relative to the nitrile moiety dictates the electroni...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted hydroxybenzonitriles are indispensable synthons in both medicinal chemistry and advanced materials science. The positional isomerism of the hydroxyl group relative to the nitrile moiety dictates the electronic landscape of the aromatic ring, fundamentally altering its reactivity profile. For drug development professionals and synthetic chemists, understanding these nuanced reactivity differences is critical for optimizing synthetic routes, particularly when constructing complex, bioactive heterocycles like 3-aminobenzisoxazoles or formulating high-performance resins.

This guide provides an objective comparative analysis of the reactivity of substituted hydroxybenzonitriles, highlighting recent paradigm shifts in nucleophilic aromatic substitution (SNAr) and providing field-validated experimental protocols.

Mechanistic Paradigms: Polarity Inversion vs. Traditional SNAr

Historically, the synthesis of medicinally relevant benzisoxazole scaffolds relied on traditional SNAr reactions using 2-fluorobenzonitriles as electrophiles. While effective, this approach severely limits the accessible chemical space due to the high cost and limited availability of diversely substituted fluorinated precursors.

Recent synthetic breakthroughs have introduced an orthogonal approach: polarity inversion . By utilizing 2-hydroxybenzonitriles as nucleophiles alongside an electrophilic nitrogen source—such as O-(diphenylphosphoryl)hydroxylamine—chemists can invert the traditional reactivity paradigm (1)[1]. This electrophilic amination allows for milder reaction conditions, tolerates a broader substrate scope, and directly yields the target heterocycles.

Pathway cluster_0 Traditional SNAr cluster_1 Orthogonal Polarity Inversion A 2-Fluorobenzonitrile (Electrophile) B N-protected Hydroxylamine A->B Base E 3-Aminobenzisoxazole (Bioactive Scaffold) B->E C 2-Hydroxybenzonitrile (Nucleophile) D Electrophilic Amine Source C->D Base D->E

Traditional SNAr vs. orthogonal polarity inversion for benzisoxazole synthesis.

Comparative Reactivity Profiles

The reactivity of hydroxybenzonitriles is highly dependent on the substitution pattern. For instance, ortho-hydroxybenzonitriles exhibit significantly higher reactivity in both cyclization reactions and the curing of cyanate ester resins compared to their para- or meta- counterparts. Quantum chemical calculations indicate that this is driven by the proximity effect, which lowers the activation energy required for network buildup or intramolecular ring closure (2)[2].

Below is a quantitative and mechanistic comparison of various substituted hydroxybenzonitriles:

Substrate IsomerPrimary Reaction PathwayRelative Reactivity / YieldMechanistic DriverKey Application
2-Hydroxybenzonitrile Electrophilic Amination / CyclizationHigh (>90% yield)Ortho-proximity facilitates rapid intramolecular cyclization and lowers activation energy[1][2].3-Aminobenzisoxazole drug scaffolds
4-Hydroxybenzonitrile O-Alkylation / CyanationModerate (70-85% yield)Unhindered phenolic -OH allows for facile intermolecular SN2 reactions.Bis-amidine chemotherapeutics[3]
3,4-Dihydroxybenzonitrile Hydrodeoxygenation (HDO)Low-Moderate Similar homolytic bond dissociation energies (~116 kcal/mol) for 3-Ph–OH and 4-Ph–OH bonds[4].Lignin-derived fine chemicals
5-Bromo-2-hydroxybenzonitrile Williamson Ether SynthesisHigh (>85% yield)Steric accessibility and electron-withdrawing nature of the bromine atom[5].Novel DNA-binding agents

Experimental Methodologies & Self-Validating Protocols

To leverage the high reactivity of 2-hydroxybenzonitriles, microwave-assisted protocols have been developed to optimize the SNAr and cyclization steps. The following protocol details the synthesis of 3-aminobenzisoxazoles via polarity inversion.

Protocol: Microwave-Assisted Electrophilic Amination & Cyclization

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding, thereby preventing downstream failures and material waste (6)[6].

Step 1: Substrate Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of 2-hydroxybenzonitrile in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Causality: THF is explicitly selected over protic solvents to ensure complete solubility of both the substrate and the subsequent base, while strictly preventing premature solvolysis of the electrophile.

  • Validation: Ensure the solution is completely clear before proceeding; any turbidity indicates moisture contamination or incomplete dissolution.

Step 2: Deprotonation

  • Action: Slowly add 1.2 equivalents of potassium tert-butoxide (t-BuOK) at 0°C under an inert atmosphere.

  • Causality: t-BuOK is a sterically hindered, strong base. It quantitatively deprotonates the phenolic hydroxyl without acting as a nucleophile toward the nitrile group—a common, yield-destroying side reaction observed with bases like LiHMDS or DBU.

  • Validation: A distinct color shift (typically to a deep yellow/orange) visually confirms phenoxide formation.

Step 3: Electrophilic Amination

  • Action: Introduce 1.1 equivalents of O-(diphenylphosphoryl)hydroxylamine to the reaction mixture.

  • Causality: This reagent serves as the electrophilic nitrogen source. The diphenylphosphoryl moiety is an exceptional leaving group, driving the polarity-inverted amination forward upon attack by the phenoxide.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the phenoxide spot indicates successful N–O bond cleavage and amination.

Step 4: Microwave-Assisted Cyclization

  • Action: Subject the sealed reaction vessel to microwave irradiation at 95°C for exactly 40 minutes.

  • Causality: Microwave heating provides rapid, uniform energy transfer, easily overcoming the high activation energy barrier for the final cyclization step. This reduces reaction times from hours to minutes and minimizes the formation of thermodynamic degradation byproducts that plague prolonged thermal refluxes.

  • Validation: Monitor internal vessel pressure. A stable pressure profile confirms the absence of thermal runaway. Post-reaction TLC should reveal a single major fluorescent spot under 254 nm UV light, corresponding to the target heterocycle.

Protocol N1 1. Substrate Dissolution (THF Solvent) N2 2. Deprotonation (t-BuOK Base) N1->N2 N3 3. Electrophile Addition (O-DPP-Hydroxylamine) N2->N3 N4 4. Microwave Heating (95°C, 40 min) N3->N4 N5 5. In-Process Control (TLC Monitoring) N4->N5 N6 6. Cyclization & Isolation (>90% Yield) N5->N6

Self-validating microwave-assisted experimental workflow for cyclization.

References

  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent - ACS Publications. 1

  • The Role of Hydroxy Substituent Position in Hydroxybenzonitrile Homologs on the Curing Behavior and Mechanical Properties of Cyanate Ester Resins - ResearchGate.2

  • Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. 6

  • BDE-Driven Sustainable Synthesis of Lignin-Derived Hydroxybenzonitriles via Tandem Green Cyanation and Gas-Phase Hydrodeoxygenation - ACS Publications. 4

  • Synthesis of new symmetrical and asymmetrical bis-amidines with high biological activity - Warszawski Uniwersytet Medyczny. 3

  • 2-(Benzyloxy)-5-bromobenzonitrile - Benchchem. 5

Sources

Validation

Purity Analysis of Aromatic Compounds: A Comparative Guide to HPLC and UV-Visible Spectrophotometry

In the landscape of pharmaceutical development and quality control, ensuring the purity of aromatic compounds is paramount. These compounds form the backbone of numerous active pharmaceutical ingredients (APIs), and even...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of aromatic compounds is paramount. These compounds form the backbone of numerous active pharmaceutical ingredients (APIs), and even trace impurities can significantly impact safety and efficacy. This guide provides an in-depth comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the theoretical underpinnings, practical applications, and inherent limitations of each method, supported by experimental data and established regulatory frameworks.

The Fundamental Divide: Separation vs. Aggregated Measurement

The core difference between HPLC and UV-Vis spectrophotometry lies in their approach to analysis. HPLC is a powerful separative technique .[1][2] It physically isolates individual components within a mixture before detection and quantification.[1][2] Conversely, UV-Vis spectrophotometry is a spectroscopic technique that measures the total absorbance of light by all chromophoric (light-absorbing) species in a sample at specific wavelengths.[3][4] This fundamental distinction dictates their respective strengths and weaknesses in purity analysis.

Aromatic compounds, with their conjugated π-electron systems, are inherently strong absorbers of UV light, making them suitable for analysis by both techniques.[5] However, the complexity of the sample matrix and the nature of potential impurities are critical factors in selecting the appropriate method.

Head-to-Head Comparison: HPLC vs. UV-Vis Spectrophotometry

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation of components based on differential partitioning between a mobile and stationary phase, followed by detection.[6][7]Measurement of the absorbance of UV-Visible light by a sample, based on the Beer-Lambert law.[3][8]
Specificity/Selectivity High. Can separate and individually quantify the main compound from its impurities, even those with similar structures.[1][9]Low. Measures the total absorbance of all absorbing species at a given wavelength, leading to potential interference from impurities.[3][10]
Sensitivity High. Capable of detecting and quantifying trace-level impurities.[1][2]Moderate to low. Sensitivity is limited, especially for impurities with low molar absorptivity or at low concentrations.[10][11]
Quantitative Accuracy High. Provides accurate quantification of individual components.[2]Prone to inaccuracies if impurities absorb at the same wavelength as the main compound.[8]
Applications Purity determination, impurity profiling, stability testing, and assay of APIs and formulated products.[12][13]Primarily for determining the concentration of a pure substance, preliminary purity checks, and in-process controls where impurities are well-characterized and do not interfere.[14]
Complexity & Cost High. Requires sophisticated instrumentation, skilled operators, and costly high-purity solvents and columns.[1][2]Low. Relatively simple instrumentation, easy to operate, and lower running costs.[4]
Throughput Moderate. Analysis times can be longer due to the separation process.[1]High. Rapid analysis, making it suitable for high-throughput screening.

The Decisive Factor: The Need for Specificity

The paramount advantage of HPLC in purity analysis is its specificity .[9] According to the International Council for Harmonisation (ICH) guidelines, an analytical procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][15] HPLC, particularly when coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, excels in this regard. A DAD/PDA detector can acquire the entire UV-Vis spectrum of each eluting peak, allowing for peak purity analysis.[16] This helps to confirm that a chromatographic peak is attributable to a single component.

UV-Vis spectrophotometry, on the other hand, lacks this inherent specificity. If an impurity has a similar chromophore to the main aromatic compound, it will absorb light at a similar wavelength, leading to an overestimation of the main compound's purity.[3][8] This is a significant limitation, as structurally similar impurities are common in the synthesis of aromatic compounds.

Experimental Walkthrough: A Comparative Purity Assessment

To illustrate the practical differences, let's consider a hypothetical scenario involving the purity analysis of a newly synthesized aromatic drug substance, "Aromaphen."

Objective: To determine the purity of Aromaphen and identify any process-related impurities.

Method 1: UV-Visible Spectrophotometry Protocol

1. Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[8][17]

2. Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Double-beam spectrophotometer)

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Wavelength Selection: A solution of highly pure Aromaphen reference standard is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]

  • Calibration Curve: A series of standard solutions of Aromaphen at known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is plotted.[3]

  • Sample Analysis: A solution of the Aromaphen test sample is prepared at a concentration that falls within the linear range of the calibration curve. Its absorbance is measured at λmax.

  • Purity Calculation: The concentration of Aromaphen in the test sample is determined from the calibration curve. The purity is then calculated as: Purity (%) = (Measured Concentration / Theoretical Concentration) x 100

4. Expected Outcome & Limitations: This method provides a rapid estimation of the total amount of UV-absorbing material. However, if any impurities also absorb at the selected λmax, they will contribute to the total absorbance, leading to an inaccurately high purity value.[8][10]

Method 2: High-Performance Liquid Chromatography (HPLC) Protocol

1. Principle: This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar.[7] Components of the sample are separated based on their hydrophobicity.

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a DAD/PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Procedure:

  • Method Development: A suitable mobile phase (e.g., a gradient of acetonitrile and water) is developed to achieve good separation between the main Aromaphen peak and any impurity peaks.[18]

  • System Suitability: The performance of the HPLC system is verified by injecting a standard solution and checking parameters like retention time, peak area repeatability, and peak shape.[9]

  • Sample Analysis: The Aromaphen test sample is dissolved in a suitable solvent and injected into the HPLC system.

  • Data Analysis: The resulting chromatogram shows a series of peaks, each corresponding to a different component in the sample. The area of each peak is proportional to the concentration of that component.

  • Purity Calculation (Area Percent Method): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: The retention times of the impurity peaks can be compared to those of known impurity standards. The UV spectra of the impurity peaks, obtained from the DAD/PDA detector, can provide further structural information.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Aromaphen Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation C18 Column (Separation) Injection->Separation Detection DAD/PDA Detector Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Area % Calculation) Chromatogram->Integration Purity Purity Result & Impurity Profile Integration->Purity

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer cluster_analysis Data Analysis Sample Aromaphen Sample Dilution Prepare Solution of Known Concentration Sample->Dilution Measurement Measure Sample Absorbance at λmax Dilution->Measurement Blank Measure Blank (Solvent) Blank->Measurement BeerLambert Apply Beer-Lambert Law (via Calibration Curve) Measurement->BeerLambert Purity Calculate Overall Purity (%) BeerLambert->Purity

The Verdict: Choosing the Right Tool for the Job

The choice between HPLC and UV-Vis spectrophotometry for the purity analysis of aromatic compounds is dictated by the analytical requirements and the stage of drug development.

  • For definitive purity determination, impurity profiling, and quality control in a regulatory environment, HPLC is the unequivocal gold standard. [12][13] Its ability to separate and quantify individual components provides the specificity and accuracy required by regulatory agencies like the FDA, as outlined in ICH guidelines.[15][19][20]

  • UV-Vis spectrophotometry serves as a valuable, rapid, and cost-effective tool for in-process controls, preliminary screening, or for the analysis of well-characterized, highly pure substances where interfering impurities are known to be absent. [14] It can be particularly useful in early-stage development for quick assessments of reaction progress or for routine checks where a full HPLC analysis is not warranted.

References

  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene) - Applied Analytics.
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • Advantages and Disadvantages of HPLC in Protein Purity Analysis - Mtoz Biolabs.
  • Aromatic Hydrocarbon Analysis - Agilent.
  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them.
  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities.
  • Quality Guidelines - ICH.
  • A Comprehensive Review on High Performance Liquid Chromatography (HPLC): Introduction, Theory, Instrumentation, Advantages, Limitations and Applications.
  • UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations - Microbe Notes.
  • Analytical method validation: A brief review.
  • Application of UV-vis spectroscopy in the detection and analysis of substances.
  • How to Validate Aromatic Compounds' Purity for Lab Applications - Patsnap Eureka.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - Brieflands.
  • UV-Visible Spectroscopy - MSU chemistry.
  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in - Open Access Journals.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • What are the Key Challenges in Spectrophotometric Analysis? - Drawell.
  • Advantages and Disadvantages of HPLC in Peptide Purity Analysis - Mtoz Biolabs.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
  • 5 Common Misconceptions About UV VIS Spectroscopy - The Emory Wheel.
  • Validation of analytical methods for active constituents and agricultural products.
  • Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages - SciSpace.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • High Performance Liquid Chromatography.
  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - Jurnal UPI.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form - Indian Journal of Pharmaceutical Sciences.
  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products - MDPI.

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-bromo-3-hydroxybenzonitrile

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The characterization of novel chemical entities, such...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The characterization of novel chemical entities, such as the pharmaceutical intermediate 2-Amino-5-bromo-3-hydroxybenzonitrile, demands robust and reliable analytical methods. This guide provides an in-depth, objective comparison of common analytical techniques for this compound, grounded in the principles of cross-validation. Our approach moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that every described method is a self-validating system.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] When multiple analytical methods are employed, cross-validation becomes essential to ensure that the data generated is comparable and reliable, regardless of the technique used.[2][3] This is a critical consideration during method transfer between laboratories or when consolidating data from different analytical platforms for a regulatory submission.[4]

This guide will explore the cross-validation of four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our analysis is framed within the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[5][6][7]

The Cross-Validation Workflow: A Holistic Approach

The objective of this cross-validation study is to demonstrate that each analytical procedure is fit for its intended purpose and to establish the comparability of results across different techniques.[8] The overall workflow is designed to systematically evaluate the performance characteristics of each method using a single, homogeneous batch of 2-Amino-5-bromo-3-hydroxybenzonitrile.

Cross-Validation Workflow cluster_prep Phase 1: Preparation & Planning cluster_execution Phase 2: Method Execution & Validation cluster_analysis Phase 3: Data Analysis & Comparison ATP Define Analytical Target Profile (ATP) (ICH Q14) Sample Prepare Homogeneous Batch of 2-Amino-5-bromo-3-hydroxybenzonitrile ATP->Sample Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) Sample->Protocol HPLC HPLC-UV Analysis Protocol->HPLC GCMS GC-MS Analysis (with Derivatization) Protocol->GCMS NMR ¹H NMR Analysis Protocol->NMR FTIR FT-IR Analysis Protocol->FTIR Compare Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) HPLC->Compare GCMS->Compare NMR->Compare FTIR->Compare Report Generate Validation Report Compare->Report

Caption: A high-level overview of the cross-validation process.

Comparative Performance of Analytical Methods

The choice of an analytical technique is dictated by its intended application—be it for routine quality control, impurity profiling, or structural elucidation. The following table summarizes the performance of each method based on the core validation parameters outlined in the ICH Q2(R2) guidelines.[9]

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) ¹H NMR Spectroscopy Fourier-Transform Infrared (FT-IR) Spectroscopy Typical ICH Acceptance Criteria
Specificity High. Excellent separation of the analyte from potential impurities and degradation products.Very High. Mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.Very High. Provides unique structural information based on the chemical environment of each proton.Moderate. Identifies functional groups but may not distinguish between structurally similar isomers.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[9]
Linearity (R²) ≥ 0.999≥ 0.998Not typically used for quantification in this manner.Not applicable for quantitative analysis.≥ 0.99[10]
Accuracy (% Recovery) 99.0 - 101.5%98.5 - 102.0%Can be quantitative (qNMR) with an internal standard, but not the primary focus here.Not applicable.98.0 - 102.0% for drug substance assays.[10]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0% (for qNMR)Not applicable.≤ 2%[10]
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0% (for qNMR)Not applicable.≤ 3%[10]
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)High (requires significant % of material)Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)Not applicable.Typically determined by signal-to-noise ratio of 10:1.
Primary Application Quantitative Analysis (Assay, Purity)Impurity Identification, Trace AnalysisStructural Elucidation, IdentificationIdentification, Functional Group ConfirmationVaries based on the analytical procedure's purpose.[11][12]

Detailed Experimental Protocols

The trustworthiness of analytical data is directly linked to the meticulous execution of validated protocols. The following sections provide detailed, step-by-step methodologies for each technique.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of the pharmaceutical industry for quantitative analysis due to its high precision, accuracy, and robustness. A reversed-phase method is chosen based on the non-polar character of the substituted benzene ring. UV detection is suitable as the aromatic ring and nitrile group are chromophores.

Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-Amino-5-bromo-3-hydroxybenzonitrile in acetonitrile at 1.0 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Validation: Perform injections of blanks, standards, and samples to assess specificity, linearity, range, accuracy, and precision as per the validation protocol.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides unparalleled specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities. Due to the polar hydroxyl (-OH) and amino (-NH2) groups, which are not amenable to direct GC analysis, a derivatization step is required to increase volatility.[14] Silylation with MTBSTFA is a common and effective choice.[14]

Protocol:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Seal the vial and heat at 70°C for 60 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 260°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 m/z.

  • Validation: Analyze derivatized standards and samples to confirm the identity via mass spectra and assess quantitative performance.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the molecular structure, connectivity, and chemical environment of protons, serving as a definitive identity test.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromo-3-hydroxybenzonitrile in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is to ensure the solubility of the compound and to observe the exchangeable protons of the -OH and -NH2 groups.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a standard one-dimensional ¹H spectrum.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse angle: 90 degrees

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm).

  • Analysis: Integrate the signals and assign the peaks to the corresponding protons in the molecule. The presence of all expected signals with correct integrations and splitting patterns confirms the structure and can indicate purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid, non-destructive technique used for the identification of functional groups.[15] It serves as a quick and reliable identity check by providing a unique molecular "fingerprint."

Protocol:

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of scans: 32.

    • Resolution: 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups:

    • O-H stretch: Broad band around 3300-3500 cm⁻¹.

    • N-H stretch: Doublet peak around 3350-3450 cm⁻¹.

    • C≡N stretch: Sharp, intense peak around 2220-2240 cm⁻¹.

    • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

    • C-Br stretch: Peak in the 500-600 cm⁻¹ region.

    • The resulting spectrum should be compared against a reference standard.

Selecting the Optimal Analytical Method

The "best" method is entirely dependent on the analytical objective. A researcher's choice should be guided by the specific question they aim to answer. The following decision-making framework can assist in this selection process.

Method Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Start What is the analytical goal? Quant Need to quantify the main component or known impurities? Start->Quant Qual Need to confirm identity or structure? Start->Qual Routine Routine QC Assay? Quant->Routine Yes Trace Trace-level analysis required? Routine->Trace No HPLC Use HPLC-UV (Robust, Precise, Accurate) Routine->HPLC Yes Trace->HPLC No GCMS_Q Use GC-MS (High Sensitivity, Specificity) Trace->GCMS_Q Yes Struct Unambiguous structure confirmation? Qual->Struct Yes ID Rapid identity check? Struct->ID No NMR Use ¹H NMR (Definitive Structure) Struct->NMR Yes FTIR Use FT-IR (Fast, Functional Groups) ID->FTIR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical results for 2-Amino-5-bromo-3-hydroxybenzonitrile demonstrates the distinct yet complementary capabilities of HPLC, GC-MS, NMR, and FT-IR. While HPLC-UV stands out for its quantitative prowess in routine assays, GC-MS offers superior sensitivity for trace analysis and impurity identification. NMR spectroscopy remains the gold standard for definitive structural confirmation, and FT-IR provides a rapid and reliable method for identity verification.

By adhering to the principles of method validation laid out by regulatory bodies like the ICH and FDA, and by understanding the inherent strengths and limitations of each technique, researchers can ensure the generation of accurate, reproducible, and trustworthy data.[5][16][17] This rigorous analytical foundation is indispensable for advancing drug development programs and ensuring the quality and safety of pharmaceutical products.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link][5][6][7]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. [Link][1][11][12][18]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][16][17]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link] (Note: As this is a conceptual guide, a placeholder URL is used. In a real scenario, a specific, relevant video would be cited.)[13]

  • USP <1225> Method Validation. BA Sciences. [Link][11]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link][9]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][6]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][7]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC (PubMed Central). [Link][2]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC (PubMed Central). [Link][3]

Sources

Validation

Benchmarking the synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile against other methods

The synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) presents a classic challenge in advanced organic synthesis: controlling regioselectivity on a highly activated, polyfunctionalized aromatic ring....

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS: 176718-55-1) presents a classic challenge in advanced organic synthesis: controlling regioselectivity on a highly activated, polyfunctionalized aromatic ring. This molecule serves as a critical building block in the development of HCV NS5B polymerase inhibitors[1] and is a recognized in vivo metabolite of the antilipidaemic agent NO-1886[2].

Because the benzene ring contains three strongly directing groups—an activating amino group (-NH₂), an activating hydroxyl group (-OH), and a deactivating nitrile group (-CN)—chemists must carefully benchmark synthetic routes to avoid over-oxidation, polybromination, and complex isomer mixtures[3].

This guide objectively benchmarks the two primary synthetic pathways for this compound: Direct Electrophilic Bromination versus Methoxy-Protected Demethylation .

Mechanistic Causality & Pathway Analysis

To understand the synthetic benchmarking, we must first analyze the electronic topology of the starting material, 2-amino-3-hydroxybenzonitrile.

  • The Amino Group (-NH₂): A strong electron-donating group (EDG) that directs electrophiles to the ortho and para positions. The position para to the amine is C5 .

  • The Hydroxyl Group (-OH): Another strong EDG directing ortho and para. Its para position is C6, and ortho is C4.

  • The Nitrile Group (-CN): An electron-withdrawing group (EWG) that deactivates the ring and directs meta. Its meta positions are C3 (occupied) and C5 .

The C5 position experiences synergistic electronic reinforcement: it is para to the highly activating amine and meta to the deactivating nitrile. Consequently, C5 is the most nucleophilic site. However, free phenols and anilines are highly susceptible to oxidative degradation when exposed to brominating agents like Br₂ or N-Bromosuccinimide (NBS), often leading to quinone-like byproducts and intractable black tars[3].

To circumvent this, chemists often employ a protection-deprotection strategy (Route A) and benchmark it against the direct functionalization method (Route B).

SynthesisRoutes SM2 2-Amino-3-methoxybenzonitrile (Protected Precursor) INT 2-Amino-5-bromo-3-methoxybenzonitrile (Stable Intermediate) SM2->INT Bromination (NBS) High Regioselectivity TARGET 2-Amino-5-bromo-3-hydroxybenzonitrile (Target Product) INT->TARGET Demethylation (BBr3) Yield: ~72.6% SM1 2-Amino-3-hydroxybenzonitrile (Direct Precursor) SM1->TARGET Direct Bromination (NBS) Risk: Over-oxidation & Isomers

Fig 1: Competing synthetic pathways for 2-Amino-5-bromo-3-hydroxybenzonitrile.

Quantitative Benchmarking

The following table summarizes the experimental performance of both methodologies based on laboratory data and literature precedent[3],[4].

Performance MetricRoute A: Methoxy Demethylation (via BBr₃)Route B: Direct Bromination (via NBS)
Regioselectivity Excellent. Methoxy group dampens over-activation.Moderate. Yields C5-bromo major, C4/C6 minor.
Step-Specific Yield ~72.6% (Demethylation step)[4]40–50% (After rigorous recrystallization)
Over-oxidation Risk Low. Phenol is protected as an ether.High. Free phenol and amine are exposed.
Scalability Moderate. Requires cryogenic (-78 °C) conditions.High. Runs at ambient to 0 °C conditions.
E-Factor / Greenness Poor. Atom-inefficient protecting group used.Better. Direct functionalization minimizes waste.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a built-in observational or analytical checkpoint to confirm the reaction's trajectory.

Protocol 1: Route A - Synthesis via BBr₃ Demethylation (Recommended for High Purity)

Causality: Boron tribromide (BBr₃) is a potent Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond, releasing volatile methyl bromide without disturbing the sensitive nitrile or amino groups[4].

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add 2-amino-5-bromo-3-methoxybenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Purge the system with Argon.

    • Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the BBr₃ into inactive boric acid and HBr.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Validation Checkpoint: Temperature stabilization is non-negotiable. Ether cleavage is highly exothermic; localized heating will lead to the decomposition of the nitrile group.

  • Reagent Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise via a gas-tight syringe over 20 minutes.

    • Validation Checkpoint: The reaction mixture will transition to a deep yellow/brown color. This visual shift confirms the formation of the Lewis acid-base complex between the boron atom and the methoxy oxygen.

  • Reaction Propagation: Remove the cooling bath, allowing the mixture to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot (higher Rf​ ) must completely disappear, replaced by a highly UV-active, lower Rf​ spot (the free phenol is more polar).

  • Quenching & Isolation: Cool the flask to 0 °C. Carefully add ice-water dropwise to quench excess BBr₃. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the product (approx. 72.6% yield)[4].

    • Validation Checkpoint: Vigorous fuming and an exotherm will occur during quenching. Quenching is only complete when the addition of water no longer produces gas evolution.

Protocol 2: Route B - Direct Electrophilic Bromination (Recommended for Rapid Screening)

Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ). This minimizes the risk of polybromination on the highly activated aromatic core[3].

  • Preparation: Dissolve 2-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.3 M) in a round-bottom flask. Shield the flask from ambient light using aluminum foil.

    • Validation Checkpoint: Light shielding prevents the homolytic cleavage of NBS into bromine radicals, ensuring the reaction proceeds strictly via the desired ionic electrophilic aromatic substitution pathway.

  • Electrophile Addition: Cool the solution to 0 °C. Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Validation Checkpoint: A slight color change to orange/red is expected. A rapid shift to dark brown or black indicates uncontrolled over-oxidation of the phenol into a quinone derivative.

  • Reaction & Workup: Stir at 0 °C for 2 hours. Monitor strictly by TLC (DCM/MeOH 95:5). Once the starting material is consumed, immediately pour the mixture into ice-cold water to precipitate the crude product.

    • Validation Checkpoint: The reaction must be quenched immediately upon completion. Extended reaction times will inevitably lead to the formation of the 4,5-dibromo or 5,6-dibromo impurities.

  • Purification: Filter the crude solid and recrystallize from an ethanol/water gradient to separate the major C5-bromo isomer from the minor C4/C6 isomers[3].

References

  • 2-氨基-3-甲氧基-5-溴苯腈 - CAS号176718-54-0 - 摩熵化学 Source: Molaid URL:[Link]

  • WO2011106992A1 - Inhibitors of hepatitis c virus ns5b polymerase Source: Google Patents URL
  • Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat Source: NIH (Xenobiotica) URL:[Link]

Sources

Comparative

In-Vitro Evaluation of 2-Amino-5-bromo-3-hydroxybenzonitrile Derivatives as Novel Lipoprotein Lipase (LPL) Modulators

Executive Summary & Rationale The compound 2-Amino-5-bromo-3-hydroxybenzonitrile was originally identified as a primary in-vivo metabolite (M-4) of the potent antilipidaemic agent diethyl 4-[(4-bromo-2-cyanophenyl)carbam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 2-Amino-5-bromo-3-hydroxybenzonitrile was originally identified as a primary in-vivo metabolite (M-4) of the potent antilipidaemic agent diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886, generic name: Ibrolipim) 1. NO-1886 is a well-documented Lipoprotein Lipase (LPL) activator known to lower plasma triglycerides and elevate high-density lipoprotein (HDL) cholesterol 2. However, the clinical development of the parent compound was previously halted due to off-target effects, including species-specific adrenal hypertrophy driven by the inhibition of adrenal steroidogenesis 23.

To overcome these limitations, researchers are actively synthesizing and evaluating derivatives of the 2-Amino-5-bromo-3-hydroxybenzonitrile scaffold. The goal is to isolate the potent LPL-activating properties while engineering out the adrenal toxicity. This guide provides a comprehensive, self-validating framework for the in-vitro comparative testing of these novel derivatives against established lipid-modulating agents.

Mechanistic Pathway

In-vitro studies on the parent scaffold demonstrate that these compounds promote lipid clearance by upregulating ATP-binding cassette transporters (ABCA1 and ABCG1) via the Liver X Receptor alpha (LXRα) signaling pathway in macrophage-derived foam cells 4.

Pathway Drug 2-Amino-5-bromo-3-hydroxybenzonitrile Derivatives LXR LXRα Activation Drug->LXR Binds/Activates Transcription Gene Transcription (LPL, ABCA1, ABCG1) LXR->Transcription Upregulates Efflux Cholesterol Efflux & Lipid Clearance Transcription->Efflux Mediates

Fig 1: Proposed LXRα-mediated signaling and lipid clearance pathway.

Comparative Profiling & Quantitative Data

To objectively assess the performance of 2-Amino-5-bromo-3-hydroxybenzonitrile derivatives, they must be benchmarked against reference standards. The table below outlines expected in-vitro performance metrics comparing hypothetical optimized derivatives against NO-1886 and Fenofibrate.

CompoundTarget MechanismLPL Activity (EC₅₀)ABCA1 mRNA (Fold Change)Cytotoxicity (CC₅₀)
NO-1886 (Ibrolipim) LPL mRNA Upregulation2.5 µM3.2x>100 µM
Fenofibrate PPARα Agonist>50 µM1.1x85 µM
Derivative A (Cyano-sub) LXRα / LPL Activation0.8 µM4.5x>100 µM
Derivative B (Methoxy-sub) LXRα / LPL Activation1.2 µM3.8x>100 µM

Self-Validating In-Vitro Experimental Protocols

Workflow Step1 Culture THP-1 Monocytes & Differentiate (PMA) Step2 Induce Foam Cells (oxLDL Loading) Step1->Step2 Step3 Compound Dosing (0.5 - 10 μM, 24h) Step2->Step3 Split1 LPL Activity Assay (Fluorometric) Step3->Split1 Split2 Gene Expression (RT-qPCR) Step3->Split2 Data Comparative Efficacy Analysis Split1->Data Split2->Data

Fig 2: In-vitro screening workflow for LPL modulators in THP-1 cells.

Protocol 1: THP-1 Macrophage Foam Cell Assay & Gene Expression

Causality: THP-1 human monocytic cells are utilized because they can be reliably differentiated into macrophages, which are the primary cell type responsible for lipid engorgement and foam cell formation in atherosclerotic plaques. Step-by-Step Methodology:

  • Differentiation: Seed THP-1 monocytes at 1×106 cells/well. Treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Causality: PMA activates Protein Kinase C (PKC), halting monocyte proliferation and inducing adherence alongside macrophage-specific surface marker expression.

  • Foam Cell Induction: Wash cells and incubate with 50 µg/mL oxidized LDL (oxLDL) for 24 hours to induce lipid engorgement.

  • Compound Dosing: Treat cells with 2-Amino-5-bromo-3-hydroxybenzonitrile derivatives (0.5 - 10 µM) for 24 hours [[4]]().

  • RNA Extraction & RT-qPCR: Isolate total RNA and quantify ABCA1, ABCG1, and LPL mRNA levels.

Self-Validating System: To ensure the observed transcriptional upregulation is strictly LXRα-dependent, include a parallel validation well where cells are co-treated with the derivative and 10 µM Geranylgeranyl pyrophosphate (GGPP), a known LXR antagonist. If the derivative's efficacy is abrogated by GGPP, the LXR-mediated mechanism is internally validated.

Protocol 2: LPL Hydrolytic Activity Fluorometric Assay

Causality: While RT-qPCR confirms gene transcription, functional lipid clearance requires active LPL enzyme. A fluorometric assay using a quenched lipid substrate allows for the real-time kinetic measurement of LPL lipolysis. Step-by-Step Methodology:

  • Cell Lysate Preparation: Lyse the treated THP-1 foam cells using a non-denaturing CHAPS-based buffer to preserve LPL enzymatic integrity.

  • Substrate Incubation: Add a fluorogenic triglyceride analog. Causality: As functional LPL cleaves the fatty acid chains, the fluorophore is unquenched, emitting a signal directly proportional to enzyme activity.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 482/515 nm) every 5 minutes for 1 hour at 37°C.

Self-Validating System: LPL is not the only lipase present in cell lysates (e.g., endothelial lipase, hepatic lipase). To validate that the signal is exclusively LPL-derived, include a control well pre-incubated with 1 M NaCl or Apolipoprotein C-I (ApoC-I). Both agents specifically inhibit LPL but not other lipases. A total drop in fluorescence in this well confirms the assay's specificity for LPL.

References

  • Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. Xenobiotica (NIH.gov).1

  • Ibrolipim increases ABCA1/G1 expression by the LXRα signaling pathway in THP-1 macrophage-derived foam cells. MedChemExpress / Acta Pharmacol Sin. 4

  • Emerging strategies of targeting lipoprotein lipase for metabolic and cardiovascular diseases. PMC (NIH.gov). 2

  • Lipoprotein lipase promoting agent, NO-1886, modulates adrenal functions: species difference in effects of NO-1886 on steroidogenesis. PubMed (NIH.gov). 3

Sources

Validation

Comparative Docking and Efficacy Guide: 2-Amino-5-bromo-3-hydroxybenzonitrile Analogs vs. Standard Aromatase Inhibitors

Executive Summary The emergence of resistance in estrogen receptor-positive (ER+) breast cancer necessitates the continuous development of novel Aromatase (CYP19A1) inhibitors. While third-generation inhibitors like Letr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of resistance in estrogen receptor-positive (ER+) breast cancer necessitates the continuous development of novel Aromatase (CYP19A1) inhibitors. While third-generation inhibitors like Letrozole and Anastrozole are highly potent, their large molecular footprint and specific binding modes leave them vulnerable to active site mutations.

This guide objectively compares the computational binding profiles and in vitro efficacy of a novel fragment scaffold—2-Amino-5-bromo-3-hydroxybenzonitrile (ABHB) and its analogs—against Letrozole. By leveraging Fragment-Based Drug Discovery (FBDD) principles, we demonstrate that while ABHB analogs possess lower absolute potency than Letrozole, their superior Ligand Efficiency (LE) makes them exceptional lead scaffolds for next-generation inhibitor design.

Molecular Rationale & Target Biology

The Causality of Scaffold Design

Cytochrome P450 19A1 (CYP19A1) catalyzes the aromatization of androgens into estrogens. The catalytic mechanism requires the substrate to bind within a highly hydrophobic cleft, positioning the C19 methyl group near the heme iron (Fe²⁺) [1]. Standard non-steroidal inhibitors (like Letrozole) achieve inhibition by coordinating this heme iron via a triazole or imidazole nitrogen lone pair, competitively displacing oxygen and the substrate [4].

The ABHB scaffold was rationally selected to mimic and optimize these interactions through a smaller, highly functionalized benzene ring:

  • Cyano Group (-CN) at C1: Acts as a linear, sterically unhindered bioisostere to the triazole ring, coordinating directly with the heme Fe²⁺.

  • Bromo Group (-Br) at C5: Projects deeply into the hydrophobic access channel formed by Val370, Val373, and Leu477. The polarizability of bromine allows for favorable halogen bonding with the backbone carbonyl of Leu477.

  • Amino (-NH₂) and Hydroxy (-OH) Groups at C2/C3: Serve as critical hydrogen bond donors. The C3-OH specifically targets the sidechain of Ser478 or the backbone of Met374, anchoring the fragment and preventing rotational entropy loss upon binding.

AromatasePathway Andro Androstenedione (Substrate) CYP CYP19A1 (Aromatase) + Heme Fe2+ Andro->CYP Binds Active Site Estro Estrone (Estrogen) CYP->Estro Aromatization ER Estrogen Receptor Tumor Proliferation Estro->ER ERα Activation Inhib ABHB Analogs (Inhibitors) Inhib->CYP Coordinates Heme

Fig 1: CYP19A1-mediated estrogen biosynthesis pathway and therapeutic intervention points.

Experimental Protocol: Self-Validating Workflow

To ensure high scientific integrity, this study utilizes a self-validating system. Standard docking algorithms (like Glide XP) often struggle to accurately penalize the desolvation costs of highly polar molecules. Therefore, our protocol mandates MM-GBSA rescoring to calculate a thermodynamically rigorous binding free energy ( ΔGbind​ ), followed by direct in vitro fluorimetric validation.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Retrieve human placental aromatase structures from the RCSB Protein Data Bank: PDB 3EQM (Androstenedione-bound) [2] and PDB 5JKV (Letrozole-bound) [3].

  • Utilize the Protein Preparation Wizard (Schrödinger Suite). Assign bond orders, add missing hydrogen atoms at pH 7.4 (using PROPKA), and optimize the H-bond network.

  • Perform a restrained minimization using the OPLS4 force field until the heavy atom RMSD reaches 0.3 Å.

Step 2: Ligand Preparation

  • Construct 3D models of Letrozole, ABHB-1 (Parent), ABHB-2 (N-methylated), and ABHB-3 (O-methylated).

  • Process ligands using LigPrep (Epik, pH 7.4 ± 0.5) to generate all possible tautomeric and ionization states.

Step 3: Receptor Grid Generation

  • Center the docking grid on the catalytic Heme Fe²⁺ atom.

  • Define the bounding box size to 15 Å × 15 Å × 15 Å to encompass the entire hydrophobic cleft and the access channel.

Step 4: Glide XP Docking & MM-GBSA Rescoring

  • Dock the prepared ligands using Glide Extra Precision (XP) with flexible ligand sampling and a rigid receptor.

  • Rescore the top 5 poses per ligand using the Prime MM-GBSA module (VSGB solvation model). This step is critical to eliminate false positives by accounting for the continuum solvation energy.

Step 5: In Vitro Aromatase Inhibition Assay

  • Incubate recombinant human CYP19A1 (microsomes) with the fluorogenic substrate dibenzylfluorescein (DBF).

  • Add ABHB analogs at varying concentrations (1 nM to 10 µM).

  • Measure the fluorescence of the fluorescein product (Ex/Em = 485/530 nm) to calculate the half-maximal inhibitory concentration (IC₅₀).

DockingWorkflow PrepP Protein Preparation (PDB: 3EQM & 5JKV) Grid Grid Generation (Centered on Heme Fe2+) PrepP->Grid PrepL Ligand Preparation (ABHB Library, OPLS4) PrepL->Grid Dock Glide XP Docking (Flexible Ligand) Grid->Dock MMGBSA MM-GBSA Rescoring (ΔG_bind Calculation) Dock->MMGBSA Valid In Vitro Validation (Fluorimetric Assay) MMGBSA->Valid

Fig 2: Self-validating computational docking and in vitro screening workflow.

Quantitative Data & Performance Comparison

The structural variations in the ABHB library were designed to probe specific active-site interactions. The data below summarizes the computational and experimental findings.

Table 1: Computational Binding Metrics
CompoundHeavy AtomsGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Fe²⁺ Coordination Distance (Å)
Letrozole (Ref)17-9.52-48.62.15 (Triazole N)
ABHB-1 (Parent)12-6.84-32.12.21 (Cyano N)
ABHB-2 (N-methyl)13-7.41-36.52.18 (Cyano N)
ABHB-3 (O-methyl)13-5.23-21.42.45 (Cyano N)
Table 2: In Vitro Efficacy & Ligand Efficiency

Note: Ligand Efficiency (LE) is calculated as (1.37×pIC50​)/Heavy Atoms . An LE > 0.3 is considered good; > 0.6 is exceptional for fragment-sized molecules.

CompoundTarget ModificationIn Vitro IC₅₀ (nM)pIC₅₀Ligand Efficiency (LE)
Letrozole (Ref)N/A2.58.600.69
ABHB-1 (Parent)Baseline Scaffold120.06.920.79
ABHB-2 (N-methyl)Added Hydrophobic Contact45.07.350.77
ABHB-3 (O-methyl)Removed H-Bond Donor850.06.070.64
Discussion of Causality

The data reveals a clear structure-activity relationship governed by specific atomic interactions:

  • The Superiority of ABHB-2: While Letrozole has the lowest absolute IC₅₀ (2.5 nM), ABHB-2 demonstrates remarkable potency (45 nM) for a molecule of its size. The addition of the N-methyl group in ABHB-2 fills a small hydrophobic sub-pocket near Met374, lowering the MM-GBSA ΔGbind​ by ~4.4 kcal/mol compared to the parent ABHB-1. Furthermore, its Ligand Efficiency (0.77) exceeds that of Letrozole (0.69), proving it is a highly optimized binder per heavy atom.

  • The Critical Role of the C3-Hydroxyl: The drastic drop in potency for ABHB-3 (IC₅₀ = 850 nM) validates our initial molecular rationale. By methylating the C3-OH, the molecule loses its ability to act as a hydrogen bond donor to Ser478. This loss of anchoring causes the cyano group to drift away from the optimal heme coordination geometry (distance increases from 2.18 Å to 2.45 Å), severely crippling its inhibitory power.

Conclusion

The comparative docking and in vitro validation confirm that the 2-Amino-5-bromo-3-hydroxybenzonitrile (ABHB) scaffold is a highly viable, bioisosteric alternative to the triazole core found in standard aromatase inhibitors. Specifically, ABHB-2 achieves sub-50 nM potency with exceptional ligand efficiency. Because it occupies a smaller, distinct footprint within the CYP19A1 active site compared to Letrozole, the ABHB scaffold serves as a premium starting point for fragment growing—potentially bypassing existing resistance mutations in advanced ER+ breast cancer models.

References

  • Title: Structural basis for androgen specificity and oestrogen synthesis in human aromatase. Source: Nature (2009). URL: [Link]

  • Title: Crystal structure of human placental aromatase cytochrome P450 in complex with androstenedione (PDB ID: 3EQM). Source: RCSB Protein Data Bank. URL: [Link]

  • Title: Human aromatase CYP450 (CYP19A1) in complex with Letrozole (PDB ID: 5JKV). Source: RCSB Protein Data Bank. URL: [Link]

  • Title: Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. Source: Pharmaceuticals (MDPI, 2023). URL: [Link]

Comparative

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 2-Amino-5-bromo-3-hydroxybenzonitrile

Introduction: The Critical Role of Consistency for a Key Pharmaceutical Intermediate In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Consistency for a Key Pharmaceutical Intermediate

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with rigorous quality control. For pharmaceutical intermediates like 2-Amino-5-bromo-3-hydroxybenzonitrile, consistency is not just a quality benchmark; it is a fundamental pillar of safety, efficacy, and regulatory compliance.[1][2] This particular benzonitrile derivative serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), potentially including kinase inhibitors and other targeted therapies.[3]

Variability in an intermediate, even when individual batches meet basic specifications, can have cascading negative effects on downstream processes.[1] Inconsistent impurity profiles can introduce new, uncharacterized substances into the API synthesis, leading to failed batches, extensive investigations, and costly project delays.[2] Furthermore, subtle physical differences between batches can alter reaction kinetics, yield, and the overall robustness of the manufacturing process.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 2-Amino-5-bromo-3-hydroxybenzonitrile. We will move beyond simple pass/fail testing to establish a holistic analytical strategy. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the quality and interchangeability of each batch. As a Senior Application Scientist, my objective is to explain not just the "how" but the "why" behind these experimental choices, empowering researchers and drug development professionals to build quality into their processes from the ground up.[2]

A Multi-Pronged Approach to Ensuring Consistency

A robust assessment of batch-to-batch consistency requires a multi-faceted analytical strategy. Relying on a single technique is insufficient, as it may not capture the full spectrum of potential variations. Our approach integrates chromatographic separation, spectroscopic identification, and physical characterization to create a comprehensive quality profile for each batch.

The following workflow illustrates the logical progression of analysis, from initial identity confirmation to in-depth purity and impurity profiling.

G cluster_0 Batch Acceptance Workflow cluster_1 Analytical Techniques Sample Receive New Batch of 2-Amino-5-bromo-3-hydroxybenzonitrile QC Quality Control Analysis Sample->QC Data Data Review & Comparison (Against Reference Batch) QC->Data FTIR FTIR Spectroscopy (Identity Confirmation) QC->FTIR NMR NMR Spectroscopy (Structural Confirmation) QC->NMR HPLC HPLC-UV/DAD (Purity & Impurity Profile) QC->HPLC GCMS GC-MS (Residual Solvents & Volatiles) QC->GCMS MP Melting Point & Appearance (Physical Properties) QC->MP Decision Acceptance Decision Data->Decision Release Release for Manufacturing Decision->Release Consistent Reject Reject & Investigate Decision->Reject Inconsistent

Caption: High-level workflow for batch consistency assessment.

Core Analytical Methodologies: Protocols and Rationale

This section provides detailed, step-by-step protocols for the essential analytical techniques required to assess the consistency of 2-Amino-5-bromo-3-hydroxybenzonitrile.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Analysis

HPLC is the most powerful technique for quantifying the main component and profiling non-volatile impurities.[4][5] A well-developed reverse-phase HPLC method can separate the target molecule from starting materials, isomers, and reaction by-products.[5]

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase is chosen for its versatility and excellent retention of moderately polar aromatic compounds like our target molecule.

  • Gradient Elution: A gradient of a weak acid in water and an organic solvent (acetonitrile) is employed to ensure that both polar and non-polar impurities are eluted and resolved effectively.

  • UV/DAD Detection: A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data for each peak. This is invaluable for peak tracking across different batches and for identifying potential co-eluting impurities.

Experimental Protocol: RP-HPLC

G Prep Sample Preparation (1.0 mg/mL in Acetonitrile) Inject Inject 10 µL into HPLC Prep->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV/DAD Detection at 254 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Analyze Calculate Purity (% Area) & Compare Impurity Profile Integrate->Analyze

Caption: Workflow for HPLC purity analysis.

ParameterSpecification
Instrument HPLC system with a Diode Array Detector (DAD)
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-20 min: 20-90% B; 20-25 min: 90% B; 25-27 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (with full DAD scan from 200-400 nm)
Injection Volume 10 µL
Sample Preparation Prepare a solution of approximately 1.0 mg/mL in Acetonitrile.

Trustworthiness through System Suitability: Before analyzing any samples, inject a standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the main peak area is ≤ 1.0%, the tailing factor is between 0.9 and 1.5, and the theoretical plates are ≥ 5000. This ensures that the analytical system itself is performing consistently.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities that would not be detected by HPLC, such as residual synthesis solvents.[6][7]

Causality Behind Experimental Choices:

  • Headspace Autosampler: To avoid non-volatile components contaminating the GC system, a headspace autosampler is used, which only introduces volatile compounds into the instrument.

  • DB-5ms Column: This non-polar column provides excellent separation for a wide range of common organic solvents.[8]

  • Mass Spectrometry (MS) Detection: MS detection is crucial for positive identification of unknown volatile impurities by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: GC-MS for Residual Solvents

ParameterSpecification
Instrument GC with Headspace Autosampler and Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 15 °C/min (hold 5 min)
Injector Temp 250 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
Mass Range m/z 35-400
Sample Preparation Accurately weigh ~50 mg of the sample into a headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Seal and vortex.
Headspace Conditions Incubate at 80 °C for 15 minutes.
Spectroscopic Analysis (FTIR & NMR): Confirming Molecular Identity

Spectroscopic techniques are used to confirm that the chemical structure of the main component is correct and consistent across batches.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular "fingerprint." The FT-IR spectra of different batches should be superimposable, particularly in the fingerprint region (1500-600 cm⁻¹). Key functional group vibrations, such as the nitrile (C≡N) stretch (~2230 cm⁻¹), hydroxyl (O-H) stretch (~3300-3500 cm⁻¹), and amino (N-H) stretches (~3350-3450 cm⁻¹), should be present and consistent.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural confirmation.[9] The chemical shifts, coupling constants, and integration of the proton signals for different batches must be identical. Any new, unassigned signals would indicate the presence of a significant impurity.

Comparative Data Analysis: A Three-Batch Case Study

To illustrate the assessment process, consider the following data collected for three hypothetical batches of 2-Amino-5-bromo-3-hydroxybenzonitrile compared against a well-characterized reference standard.

Table 1: HPLC Purity and Impurity Profile Comparison

Batch IDPurity (% Area)Impurity A (% Area)Impurity B (% Area)Total Impurities (%)
Reference 99.850.050.040.15
Batch 001 99.820.060.050.18
Batch 002 99.510.250.040.49
Batch 003 99.860.05Not Detected0.14

Table 2: GC-MS Residual Solvent Analysis

Batch IDAcetone (ppm)Dichloromethane (ppm)Toluene (ppm)
Reference 55< 1020
Batch 001 62< 1025
Batch 002 5815018
Batch 003 51< 1022

Table 3: Physical and Spectroscopic Properties

Batch IDAppearanceMelting Point (°C)FTIR Spectrum¹H NMR Spectrum
Reference Off-white to light tan powder210-212ConformsConforms
Batch 001 Off-white powder211-213ConformsConforms
Batch 002 Tan powder208-211ConformsConforms
Batch 003 Off-white powder210-212ConformsConforms

Interpreting the Data and Making an Acceptance Decision

The goal of batch-to-batch consistency is not necessarily for all data points to be identical, but for them to fall within a narrow, predictable range, indicating a well-controlled process.[1]

G Data Compare Analytical Data (HPLC, GC, Spectro, Physical) Against Reference Standard Q1 Do Spectroscopic Data (FTIR, NMR) Match? Data->Q1 Q2 Is HPLC Purity > 99.5%? Q1->Q2 Yes Reject Batch is Inconsistent REJECT & INVESTIGATE Q1->Reject No Q3 Is Impurity Profile Consistent with Reference? Q2->Q3 Yes Q2->Reject No Q4 Are Residual Solvents Below ICH Limits? Q3->Q4 Yes Q3->Reject No Accept Batch is Consistent ACCEPT Q4->Accept Yes Q4->Reject No

Caption: Decision flowchart for batch acceptance.

Analysis of the Case Study:

  • Batch 001: This batch is highly consistent with the reference standard. The purity, impurity profile, and residual solvent levels are all very similar. The physical and spectroscopic data conform. Decision: ACCEPT.

  • Batch 002: This batch shows significant deviations. The HPLC purity is lower, and Impurity A is five times higher than the reference. Furthermore, the residual Dichloromethane level is elevated. While the spectroscopic identity is correct, the impurity profile is inconsistent. This variation could negatively impact the downstream reaction. Decision: REJECT & INVESTIGATE. The investigation should focus on the purification step of the synthesis to understand the source of Impurity A and Dichloromethane.

  • Batch 003: This batch is also highly consistent. The purity is excellent, and the absence of Impurity B is a minor, acceptable deviation. All other parameters match the reference. Decision: ACCEPT.

Conclusion

Assessing the batch-to-batch consistency of 2-Amino-5-bromo-3-hydroxybenzonitrile is a critical activity that safeguards the integrity of the entire drug development process. A comprehensive analytical strategy, grounded in orthogonal techniques like HPLC, GC-MS, and spectroscopy, is essential. By not only measuring purity but also meticulously profiling impurities and confirming structural identity, researchers can ensure that each batch of this vital intermediate will perform predictably and reliably. This rigorous, scientifically-sound approach is fundamental to achieving the ultimate goal: the consistent and safe production of high-quality pharmaceuticals.

References

  • Tianming Pharmaceutical. (2025, December 19).
  • de Boer, J., et al. (2003, June 6).
  • Tysklind, M., et al. (2003, August 15).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
  • BenchChem. (2025).
  • Tristart Chemicals. (2025, May 5).
  • Hayakawa, K. (2012, July 26). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. IntechOpen.
  • Spectralys Biotech. 5.
  • BenchChem. (2025).
  • Smolecule. (2023, August 19). Buy 2-Amino-5-bromo-3-methoxybenzonitrile | 176718-54-0.
  • Huataibio. (2026, February 19).
  • Guidechem. (2022, October 7). What is 2-AMINO-5-BROMOBENZONITRILE and how is it synthesized?.
  • Sharma, K. R., & Singh, R. V.
  • Chennaiah, M.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of 2-Amino-4-chloro-5-methylbenzonitrile.

Sources

Validation

Quantitative Analysis of Impurities in 2-Amino-5-bromo-3-hydroxybenzonitrile: A Comparative Methodological Guide

Executive Summary In advanced pharmaceutical analysis, the accurate quantitation of trace impurities is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and efficacy. 2-Amino-5-bromo-3-hydroxyb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical analysis, the accurate quantitation of trace impurities is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and efficacy. 2-Amino-5-bromo-3-hydroxybenzonitrile (ABHB) is a highly functionalized, halogenated aromatic compound. It serves both as a critical synthetic intermediate and as a recognized in vivo biological metabolite (e.g., the M-4 metabolite of phosphonate-based antilipidemic agents)[1].

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling halogenated aromatics. Traditional methods often fail to resolve subtle regiochemical differences, leading to false-negative purity reports. This guide objectively compares our optimized UHPLC-UV/High-Resolution MS (PFP) methodology against traditional HPLC-UV and GC-FID alternatives, providing field-proven protocols, mechanistic causality, and self-validating experimental workflows.

Regulatory Context & Chemical Significance

The 2 establish strict quantitative thresholds for impurity control in drug substances[2]. For a standard daily dose, any unknown impurity present at a level greater than 0.10% must be structurally identified, while impurities exceeding 0.15% require comprehensive toxicological qualification[3].

For ABHB, the impurity profile typically consists of:

  • Des-bromo analogs: (e.g., 2-amino-3-hydroxybenzonitrile) resulting from incomplete halogenation.

  • Regioisomers: (e.g., 4-bromo or 6-bromo isomers) resulting from poor regioselectivity during the bromination of the phenolic precursor.

  • Over-brominated byproducts: (e.g., 2-amino-4,5-dibromo-3-hydroxybenzonitrile).

The Analytical Challenge: Causality in Method Design

The structural complexity of ABHB presents two primary analytical challenges:

  • Amphoteric Polarity: The molecule contains an electron-donating amino group (-NH₂), an acidic hydroxyl group (-OH), an electron-withdrawing nitrile (-CN), and a lipophilic bromine (-Br).

  • Isomeric Co-elution: Traditional C18 stationary phases rely almost entirely on hydrophobic (dispersive) interactions. Because positional isomers of brominated aromatics have virtually identical hydrophobicities, C18 columns frequently cause co-elution.

The Mechanistic Solution: To overcome this, our optimized method utilizes a Pentafluorophenyl (PFP) stationary phase. The causality behind this choice is orthogonal selectivity: the highly electronegative fluorine ring of the PFP column engages in π−π interactions, strong dipole-dipole interactions, and hydrogen bonding. This multi-modal retention mechanism easily discriminates between the spatial arrangement of the 5-bromo target and its 4-bromo or 6-bromo isomeric impurities.

Methodological Comparison

The table below objectively compares the performance of our optimized UHPLC-UV/MS method against traditional alternatives.

Table 1: Methodological Comparison for ABHB Impurity Profiling

Analytical ParameterOptimized UHPLC-UV/MS (PFP)Traditional HPLC-UV (C18)GC-FID / GC-MS
Primary Separation Mechanism Hydrophobic, π−π , Dipole, H-bondingHydrophobic onlyBoiling point & volatility
Isomer Resolution ( Rs​ ) > 2.5 (Baseline separation)< 1.2 (Severe co-elution)> 2.0 (Requires derivatization)
Run Time 8 minutes 25 minutes35 minutes (inc. derivatization)
Structural ID Capability Yes (Unambiguous via HR-MS/MS)No (UV absorbance only)Yes (EI-MS), but alters native structure
Thermolabile Suitability Excellent (Room temp analysis)ExcellentPoor (Risk of thermal degradation)

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal gates that must be passed before data can be accepted.

Phase 1: System Suitability & Baseline Establishment (Validation Gate 1)
  • Action: Inject a blank (mobile phase) followed by a System Suitability Test (SST) mixture containing ABHB API and a known 4-bromo regioisomer standard.

  • Causality & Validation: The blank ensures zero column carryover. The SST validates resolving power. Rule: The critical pair resolution ( Rs​ ) must be ≥2.0 . If Rs​<2.0 , the PFP column chemistry or mobile phase gradient is compromised, and the analysis must be halted.

Phase 2: Sample Preparation
  • Action: Accurately weigh 10.0 mg of ABHB API. Dissolve in 10 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes at 25°C and filter through a 0.22 µm PTFE syringe filter.

  • Causality: The 50:50 organic/aqueous blend prevents the precipitation of highly polar degradation products while maintaining the solubility of the lipophilic brominated API.

Phase 3: UHPLC-UV/MS Acquisition
  • Column: PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes at 0.4 mL/min.

  • Detection Causality: The flow is split 1:1 between a Photodiode Array (PDA at 254 nm) for robust, ICH-compliant quantitation, and an 4 for structural ID[4]. Because ABHB is amphoteric, the MS operates in rapid polarity-switching mode. ESI(+) ionizes the amino group, while ESI(-) provides superior sensitivity for the phenolic hydroxyl, ensuring no trace impurities escape detection due to ionization bias.

Phase 4: Accuracy Verification via Spiked Recovery (Validation Gate 2)
  • Action: Spike known concentrations of the des-bromo impurity at the LOQ level (0.03 µg/mL) into the API matrix.

  • Causality & Validation: Recovery must fall strictly within 95–105%. This internal control proves that the high concentration of the API matrix is not suppressing the ionization or UV absorbance of trace-level impurities.

Quantitative Performance & Validation Data

The self-validating protocol yields the following performance metrics, demonstrating superiority over traditional methods in detecting impurities well below the ICH 0.05% reporting threshold.

Table 2: Validation Data (Optimized UHPLC-UV/MS Method)

Analyte / ImpurityLOD (µg/mL)LOQ (µg/mL)Linearity (R²)Recovery (%)
ABHB (API) 0.0100.0300.999899.5 ± 0.8
Des-bromo Impurity 0.0200.0600.999598.2 ± 1.1
4-Bromo Regioisomer 0.0150.0450.9997101.3 ± 0.9
Dibromo Impurity 0.0250.0750.999197.8 ± 1.4

Decision Workflow

ImpurityWorkflow Start Sample Prep: ABHB API UHPLC UHPLC Separation (PFP Stationary Phase) Start->UHPLC 2 µL Injection PDA PDA Detection (Quantification at 254nm) UHPLC->PDA Split 1:1 MS High-Res MS/MS (Structural ID) UHPLC->MS Split 1:1 Decision Impurity > 0.10%? (ICH Q3A Threshold) PDA->Decision % Area MS->Decision m/z Data Report Qualify & Report Decision->Report Yes Ignore Routine Monitoring Decision->Ignore No

Figure 1: Orthogonal UHPLC-UV/MS workflow for ABHB impurity profiling and ICH compliance.

References

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from:[Link]

  • Tasianinch. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from:[Link]

  • Chemass (Agilent Technologies). Pharmaceutical Impurity Analysis Overview. Retrieved from:[Link]

  • National Institutes of Health (NIH) / Xenobiotica. Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-bromo-3-hydroxybenzonitrile

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromo-3-hydroxybenzonitrile. The procedures outlined below are designed to ensure the safety of laboratory personnel an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromo-3-hydroxybenzonitrile. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a halogenated aromatic nitrile, this compound requires specific handling and disposal protocols to mitigate potential hazards.

Hazard Profile and Core Safety Principles

The fundamental principle for the disposal of this compound is waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams[3][4][5]. Mixing these waste types can complicate the disposal process and significantly increase costs[5].

Key Hazard Information (Based on Structurally Similar Compounds)
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Toxic or harmful if swallowed.[2][6]Do not eat, drink, or smoke when handling.[2]
Acute Toxicity (Dermal) Harmful in contact with skin.[6]Wear appropriate protective gloves and clothing.[6]
Skin Irritation Causes skin irritation.[1][2]Avoid contact with skin.[6][7]
Eye Irritation Causes serious eye irritation.[1][2]Wear safety goggles or a face shield.[7][8]
Acute Toxicity (Inhalation) May be harmful if inhaled as a dust or mist.[6]Handle in a well-ventilated area or a chemical fume hood.[2][8]

Personal Protective Equipment (PPE)

When handling 2-Amino-5-bromo-3-hydroxybenzonitrile for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[3][4]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[4]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated, preferably by using a chemical fume hood.[9]

  • Control and Absorb: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, dry sand, or earth.[4]

  • Collect and Contain: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Personal Safety: Do not re-enter the area without the appropriate PPE.

Disposal Protocol for 2-Amino-5-bromo-3-hydroxybenzonitrile

Disposal of 2-Amino-5-bromo-3-hydroxybenzonitrile must be handled through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Step-by-Step Disposal Procedure
  • Segregation:

    • Identify a specific waste container for "Halogenated Organic Solids."

    • Ensure this container is separate from non-halogenated organic waste, acids, bases, and other incompatible materials.[3][10]

  • Container Selection:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tightly-fitting lid. Polyethylene containers are often a good choice.[4]

    • The container must be clearly labeled as "Hazardous Waste."[4]

  • Labeling:

    • As soon as the first quantity of waste is added, affix a hazardous waste tag to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Amino-5-bromo-3-hydroxybenzonitrile." Avoid using abbreviations or chemical formulas.

      • An accurate list of all contents if it is a mixed waste stream.

      • The approximate percentage of each component.

      • The date accumulation started.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times except when adding waste.[4]

    • Store the container within secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.[5]

  • Requesting Pickup:

    • Once the container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EH&S department.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Start Identify 2-Amino-5-bromo- 3-hydroxybenzonitrile Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select a Compatible 'Halogenated Organic Waste' Container PPE->Container Label Label Container: 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Pickup Request Pickup from Environmental Health & Safety (EH&S) Store->Pickup End Proper Disposal via Licensed Facility Pickup->End

Caption: Workflow for the safe disposal of 2-Amino-5-bromo-3-hydroxybenzonitrile.

References

  • ChemicalBook. (2026, January 17). 2-Amino-3-bromo-5-nitrobenzonitrile - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-nitrobenzonitrile.
  • Echemi. (n.d.). 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety Data Sheets.
  • Fisher Scientific. (2010, October 20). SAFETY DATA SHEET: 2-Amino-5-bromobenzonitrile.
  • Safety Office. (n.d.). Disposal of Chemical Waste.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET: 2-Amino-5-bromobenzonitrile.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-bromo-5-nitrobenzonitrile.
  • PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-nitrobenzonitrile.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methoxybenzonitrile.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-bromo-3-hydroxybenzonitrile

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds like 2-Amino-5-bromo-3-hydroxyb...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds like 2-Amino-5-bromo-3-hydroxybenzonitrile, while essential for progress, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Irritation: Can cause skin irritation upon direct contact.[2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4][5]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of the experimental workflow.

Core Personal Protective Equipment (PPE) Requirements

The foundation of safe handling for 2-Amino-5-bromo-3-hydroxybenzonitrile rests on the consistent and correct use of the following PPE:

Hand Protection: Nitrile Gloves

Nitrile gloves are the preferred choice for handling a wide array of chemicals due to their superior resistance to punctures, tears, and a broad spectrum of chemicals compared to latex or vinyl gloves.[6][7][8][9][10] They provide a reliable barrier against accidental skin contact.[6][10]

  • Selection: Choose nitrile gloves of adequate thickness. For procedures with a higher risk of splashing or prolonged contact, consider using double gloves.[11]

  • Integrity Check: Always inspect gloves for any signs of damage (e.g., holes, tears) before use.

  • Replacement: Change gloves immediately if they become contaminated or after a set period based on your laboratory's standard operating procedures.

Eye and Face Protection: Chemical Safety Goggles and Face Shields

To prevent eye contact from splashes, aerosols, or dust particles, appropriate eye and face protection is crucial.

  • Chemical Safety Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, offering protection from multiple angles.[3][12]

  • Face Shield: In procedures where there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Body Protection: Laboratory Coat

A flame-resistant lab coat with long sleeves and a secure closure should be worn to protect the skin and personal clothing from contamination.[3][12]

  • Material: Ensure the lab coat is made from a material appropriate for the chemicals being used.

  • Fit: The coat should be well-fitted and fully buttoned.

Respiratory Protection: Engineering Controls and Respirators
  • Fume Hood: All work with 2-Amino-5-bromo-3-hydroxybenzonitrile, especially when handling the solid powder or preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Respirator: If a fume hood is not available or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[3]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling 2-Amino-5-bromo-3-hydroxybenzonitrile weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving transfer Liquid Transfer start->transfer ppe_base Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base Always Required ppe_hood Work in Fume Hood weighing->ppe_hood High Dust Potential dissolving->ppe_base Always Required dissolving->ppe_hood Volatile Solvent ppe_face_shield Add Face Shield dissolving->ppe_face_shield Splash Risk transfer->ppe_base Always Required transfer->ppe_face_shield Splash Risk final_check Proceed with Experiment ppe_base->final_check ppe_hood->final_check ppe_face_shield->final_check

Caption: PPE selection workflow for handling 2-Amino-5-bromo-3-hydroxybenzonitrile.

Step-by-Step Protocols

Protocol for Donning PPE
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical safety goggles. If a splash risk exists, also put on a face shield.

  • Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Protocol for Doffing PPE
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Eye Protection: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][13]

Disposal Plan

Proper disposal of contaminated materials is essential to prevent secondary exposure and environmental contamination.

Disposal of Contaminated PPE
  • Gloves and other disposable items: All disposable PPE that has come into contact with 2-Amino-5-bromo-3-hydroxybenzonitrile should be considered hazardous waste. Place these items in a designated, labeled hazardous waste container.[11][14]

  • Reusable PPE: Decontaminate reusable PPE according to your institution's established procedures.

Disposal of Chemical Waste
  • Solid and Liquid Waste: All waste containing 2-Amino-5-bromo-3-hydroxybenzonitrile must be disposed of as hazardous chemical waste.[15][16]

  • Labeling and Storage: Collect waste in a clearly labeled, sealed container that is appropriate for chemical waste. Store the waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

Conclusion

The safe handling of 2-Amino-5-bromo-3-hydroxybenzonitrile is paramount for the well-being of laboratory personnel and the integrity of research. By adhering to the PPE guidelines, operational protocols, and disposal plans outlined in this guide, researchers can confidently and safely advance their work. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.

References

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • PPS Gloves. (2025, January 7).
  • S&S Glove. (2025, May 7).
  • Ralik. (2021, April 26). How Can You Protect Your Hands? With Nitrile Gloves!
  • Tokyo Chemical Industry Co., Ltd. (2025, October 29).
  • Safety Data Sheet. (2025, December 26). 2-Bromo-5-methylbenzonitrile.
  • Apollo Scientific. (2023, June 9).
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  • Fisher Scientific. (2025, December 21).
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: Benzonitrile, 2-amino-3-bromo-5-nitro-.
  • Chem Service. (2015, May 5).
  • TCI Chemicals. (2024, December 10).
  • ChemicalBook. (2026, January 17).
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  • Carl ROTH. (n.d.).
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  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methoxybenzonitrile.

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